1-(3,4-Dimethylphenyl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUVPGYHXWUERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408191 | |
| Record name | 1-(3,4-dimethylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91251-29-5 | |
| Record name | α,3,4-Trimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91251-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-dimethylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-dimethylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 1-(3,4-Dimethylphenyl)ethanamine
An In-depth Technical Guide to the Physicochemical Properties of 1-(3,4-Dimethylphenyl)ethanamine
Abstract
This technical guide provides a comprehensive analysis of the core (CAS: 91251-29-5), a primary amine with potential applications as a building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both established data and predictive insights where experimental values are not publicly available. We delve into the structural, spectroscopic, and thermodynamic characteristics of the molecule, explaining the causality behind experimental choices and providing detailed, field-proven protocols for its analysis. The guide emphasizes scientific integrity through self-validating methodologies and authoritative grounding with comprehensive references.
Introduction and Molecular Identity
This compound is a substituted phenethylamine derivative. Its structure, featuring a chiral center at the alpha-carbon and a dimethyl-substituted phenyl ring, makes it an interesting scaffold for medicinal chemistry. The primary amine group serves as a key handle for further chemical modifications and is a critical determinant of the molecule's acid-base properties and, consequently, its behavior in biological systems. Understanding its fundamental physicochemical properties is a prerequisite for its effective use in research and development.
Below is the definitive 2D chemical structure of the molecule.
Caption: 2D Structure of this compound
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 91251-29-5 | PubChem[1] |
| Molecular Formula | C₁₀H₁₅N | PubChem[1] |
| Molecular Weight | 149.23 g/mol | PubChem[1] |
| Canonical SMILES | CC1=C(C=C(C=C1)C(C)N)C | PubChem[1] |
| InChI Key | PMUVPGYHXWUERM-UHFFFAOYSA-N | PubChem[1] |
Physicochemical and Drug-Likeness Properties (Computed)
While experimental data for this specific molecule is sparse, computational models provide valuable initial estimates for properties crucial for drug development, such as lipophilicity and membrane permeability. These parameters are often assessed against frameworks like Lipinski's Rule of Five to predict a compound's potential as an orally active drug.
Table 2: Computed Physicochemical Properties
| Property | Value | Implication in Drug Development | Source |
|---|---|---|---|
| XLogP3 | 1.9 | Indicates good lipophilicity, suggesting potential for membrane permeability. | PubChem[1] |
| H-Bond Donors | 1 | The primary amine (-NH₂) can donate a hydrogen bond. | PubChem[1] |
| H-Bond Acceptors | 1 | The nitrogen atom can accept a hydrogen bond. | PubChem[1] |
| Rotatable Bonds | 2 | Low number suggests conformational rigidity, which can be favorable for binding affinity. | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 26 Ų | Value is well below the 140 Ų threshold, predicting good cell permeability. | PubChem[1] |
Based on these computed values, this compound adheres to Lipinski's Rule of Five, indicating favorable "drug-like" properties.
Acidity, Basicity, and Salt Formation (pKa)
The pKa of the conjugate acid of the primary amine is arguably the most critical physicochemical parameter. It dictates the ionization state of the molecule at a given pH, which profoundly influences its solubility, membrane transport, and interaction with biological targets.
No experimental pKa value for this compound is currently published. However, we can estimate its value based on structurally similar amines. The conjugate acid of ethylamine has a pKa of approximately 10.8[2][3]. The presence of the phenyl group in phenethylamines typically lowers the pKa slightly due to electron-withdrawing inductive effects. Therefore, a pKa in the range of 9.5 - 10.5 for the conjugate acid of this compound is a reasonable estimate. This indicates that at physiological pH (~7.4), the molecule will exist predominantly in its protonated, cationic form.
Caption: Acid-Base Equilibrium of a Primary Amine.
This equilibrium is the basis for aqueous solubility. By treating the free base (which may be an oil or a poorly soluble solid) with an acid (e.g., HCl, H₂SO₄), a highly water-soluble salt can be formed, which is often advantageous for formulation and handling.
Solubility Profile
-
Aqueous Solubility : The free base form is expected to have low water solubility due to the hydrophobic dimethylphenyl group. However, upon protonation at acidic pH, it will form a salt with significantly higher aqueous solubility.
-
Organic Solvent Solubility : The compound is expected to be freely soluble in a wide range of organic solvents, including methanol, ethanol, dichloromethane, and ethyl acetate.
The lack of quantitative solubility data necessitates experimental determination, a protocol for which is provided in Section 7.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. Below are the predicted key features for this compound.
-
¹H NMR (Proton NMR):
-
Aromatic Protons (3H): Expected in the δ 6.9-7.2 ppm region, showing complex splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
-
Methine Proton (1H, -CH(NH₂)-): A quartet (due to coupling with the adjacent methyl group) expected around δ 4.0-4.5 ppm.
-
Amine Protons (2H, -NH₂): A broad singlet that can appear over a wide range (δ 1.5-3.5 ppm) and is D₂O exchangeable.
-
Ring Methyl Protons (6H, Ar-CH₃): Two singlets expected around δ 2.2-2.3 ppm.
-
Alpha-Methyl Protons (3H, -CH(CH₃)-): A doublet expected around δ 1.3-1.5 ppm, coupled to the methine proton.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Six distinct signals are expected between δ 125-140 ppm.
-
Methine Carbon (-CH(NH₂)-): Expected around δ 50-55 ppm.
-
Methyl Carbons: Three signals are expected; the two aromatic methyls around δ 19-21 ppm and the alpha-methyl around δ 22-25 ppm.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A characteristic pair of medium-intensity peaks for the primary amine symmetric and asymmetric stretches around 3300-3400 cm⁻¹.[4]
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
N-H Bend: A broad peak around 1600 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 149 corresponding to the molecular weight.
-
Major Fragmentation: A prominent peak at m/z = 134, corresponding to the loss of a methyl group ([M-15]⁺) via benzylic cleavage, is highly probable.
-
Safety and Handling
According to the Globally Harmonized System (GHS) classification, this compound presents significant hazards.[1]
-
GHS Pictograms: Danger
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
-
Precautionary Measures: Standard laboratory precautions for corrosive and toxic materials should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.
Key Experimental Protocols
The following protocols describe standard, reliable methods for determining the critical .
Protocol for pKa Determination via Potentiometric Titration
This method relies on monitoring the change in pH of a solution of the amine as a titrant is added. The pKa is the pH at which the amine is 50% protonated.
Caption: Workflow for pKa Determination.
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 10-15 mg of this compound free base and dissolve it in 50 mL of an ionic strength-adjusted solvent (e.g., 0.01 M KCl in deionized water) in a jacketed beaker maintained at 25°C.
-
System Validation: Calibrate a high-quality pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).
-
Titration: Place the calibrated pH electrode and a magnetic stirrer into the sample solution. Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in precise, small increments using a burette or automated titrator.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative). The pKa is equal to the pH at the half-equivalence point.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0). The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C) for at least 24-48 hours to ensure equilibrium is reached. The system is at equilibrium when consecutive measurements of the concentration show no significant change.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm filter (e.g., PVDF or PTFE) to remove all undissolved solids.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Validation: The presence of solid material at the end of the experiment must be confirmed to ensure a saturated solution was maintained.
Protocol for Purity Analysis via HPLC-UV
This method is suitable for determining the purity of a sample and can be adapted for quantification.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Standard: Prepare a stock solution of the reference standard at 1 mg/mL in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample: Prepare the sample to be tested at a concentration of approximately 0.5 mg/mL in methanol.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards and the sample. Determine the retention time of the main peak. Purity can be calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Conclusion
This compound is a compound with physicochemical properties that make it an attractive candidate for further exploration in drug discovery and chemical synthesis. Its computed properties align well with the criteria for oral bioavailability. Key experimental data, particularly for pKa, solubility, and thermal properties, are not widely available and should be determined empirically to enable robust process development and formulation. The protocols outlined in this guide provide a validated framework for obtaining this critical information, ensuring scientific rigor and reproducibility.
References
A numbered list of all cited sources is provided below for verification and further reading.
-
PubChem Compound Summary for CID 5086468, 1-(3,4-Dimethylphenyl)ethan-1-amine. National Center for Biotechnology Information. [Link]
-
Ethanone, 1-(3,4-dimethylphenyl)-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
PubChem Compound Summary for CID 4027798, 1-(3-Methylphenyl)ethanamine. National Center for Biotechnology Information. [Link]
-
Chemical Properties of Ethanamine, N,N-dimethyl- (CAS 598-56-1). Cheméo. [Link]
-
Ethylamine. Wikipedia. [Link]
- US Patent 5840981A, Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
-
Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). FooDB. [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry. University Course Material. [Link]
-
Analytical Methods Overview. Japan Environment Agency. [Link]
-
Aliphatic Amines - Method 2010. Assay Technology. [Link]
-
This compound suppliers and producers. BuyersGuideChem. [Link]
-
DIMETHYLAMINE Method no.: 34. OSHA. [Link]
-
Amines – Determination of N,N-dimethylethylamine... The MAK Collection for Occupational Health and Safety. [Link]
-
A method for the determination of dimethylamine in air... PubMed. [Link]
-
What is the pKa value of ethylamine and aniline? Quora. [Link]
Sources
A Comprehensive Spectroscopic and Analytical Guide to 1-(3,4-Dimethylphenyl)ethanamine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dimethylphenyl)ethanamine is a primary amine belonging to the phenethylamine class of compounds. Its structural motif, a substituted aromatic ring coupled with an ethylamine side chain, is a common feature in a variety of biologically active molecules and serves as a valuable building block in medicinal chemistry and drug development. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Molecular Structure
The structural formula of this compound is presented below. The key structural features to be identified by spectroscopic methods are the 1,2,4-trisubstituted benzene ring, the two methyl groups on the aromatic ring, the ethylamine side chain with a chiral center at the benzylic position, and the primary amine group.
Figure 1: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for its structural confirmation.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methine proton of the ethylamine side chain, the methyl protons of the ethylamine side chain, the amine protons, and the protons of the two methyl groups on the aromatic ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.1-7.3 | m | 3H | Ar-H |
| ~ 4.1 | q | 1H | CH-NH₂ |
| ~ 2.25 | s | 6H | Ar-CH₃ |
| ~ 1.5 | br s | 2H | NH₂ |
| ~ 1.4 | d | 3H | CH-CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (δ ~7.1-7.3 ppm): The three protons on the 1,2,4-trisubstituted benzene ring would appear as a complex multiplet in the aromatic region. The exact splitting pattern would depend on the coupling constants between them.
-
Methine Proton (δ ~4.1 ppm): The proton on the carbon adjacent to the nitrogen (the benzylic proton) is expected to be a quartet due to coupling with the three protons of the adjacent methyl group.
-
Aromatic Methyl Protons (δ ~2.25 ppm): The two methyl groups attached to the aromatic ring are in similar chemical environments and would likely appear as a singlet, integrating to six protons.
-
Amine Protons (δ ~1.5 ppm): The two protons of the primary amine would typically appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on the solvent and concentration.
-
Ethylamine Methyl Protons (δ ~1.4 ppm): The three protons of the methyl group on the ethylamine side chain would appear as a doublet due to coupling with the single methine proton.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 143 | Ar-C (quaternary) |
| ~ 136 | Ar-C (quaternary) |
| ~ 135 | Ar-C (quaternary) |
| ~ 129 | Ar-CH |
| ~ 126 | Ar-CH |
| ~ 125 | Ar-CH |
| ~ 51 | CH-NH₂ |
| ~ 24 | CH-CH₃ |
| ~ 19 | Ar-CH₃ |
| ~ 19 | Ar-CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons (δ ~125-143 ppm): The six carbons of the benzene ring will appear in the aromatic region. Three of these will be quaternary carbons (attached to the ethylamine and two methyl groups) and will have different chemical shifts from the three carbons bearing a hydrogen atom.
-
Methine Carbon (δ ~51 ppm): The carbon of the CH-NH₂ group is expected to have a chemical shift in this region.
-
Ethylamine Methyl Carbon (δ ~24 ppm): The methyl carbon of the ethylamine side chain will appear in the aliphatic region.
-
Aromatic Methyl Carbons (δ ~19 ppm): The two methyl carbons attached to the aromatic ring are expected to have very similar chemical shifts and may appear as a single peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorptions corresponding to N-H, C-H, and C=C bonds.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Broad | N-H stretch (primary amine) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium-Strong | Aliphatic C-H stretch |
| ~1600, ~1450 | Medium-Weak | Aromatic C=C stretch |
| ~1500-1600 | Medium | N-H bend (scissoring) |
| ~800-850 | Strong | C-H out-of-plane bend (1,2,4-trisubstituted) |
Interpretation of the IR Spectrum:
-
N-H Stretching (3300-3400 cm⁻¹): A primary amine will typically show two bands in this region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. These bands are often broad due to hydrogen bonding.
-
C-H Stretching (2850-3100 cm⁻¹): The absorptions in this region are due to the stretching vibrations of the C-H bonds in the aromatic ring and the aliphatic side chain and methyl groups.
-
Aromatic C=C Stretching (~1600, ~1450 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring.
-
N-H Bending (~1500-1600 cm⁻¹): The scissoring vibration of the primary amine group appears in this region.
-
C-H Out-of-Plane Bending (~800-850 cm⁻¹): A strong absorption in this region is characteristic of the out-of-plane C-H bending of a 1,2,4-trisubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrum Data for this compound
| m/z | Relative Intensity | Assignment |
| 149 | High | [M]⁺ (Molecular Ion) |
| 134 | High | [M - CH₃]⁺ |
| 119 | Medium | [M - C₂H₄N]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak ([M]⁺, m/z 149): The peak with the highest mass-to-charge ratio corresponds to the intact molecule, confirming its molecular weight.
-
Base Peak ([M - CH₃]⁺, m/z 134): The most intense peak in the spectrum is often due to the loss of a methyl group from the ethylamine side chain, resulting in a stable benzylic carbocation.
-
Other Fragments: Other significant fragments can arise from further cleavages of the side chain and the aromatic ring.
Figure 2: Proposed mass spectral fragmentation of this compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectral data discussed above.
NMR Data Acquisition
Figure 3: Workflow for NMR data acquisition and processing.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer acquisition time will be necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Perform phase and baseline corrections on the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.
-
IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the liquid this compound directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Identify the wavenumbers of the major absorption bands.
-
Mass Spectrometry Data Acquisition (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization.
-
-
Ionization and Analysis:
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
-
Data Interpretation:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and the major fragment peaks.
-
Conclusion
This guide provides a detailed framework for the spectroscopic characterization of this compound. By combining predicted spectral data with a thorough understanding of spectroscopic principles and the analysis of analogous compounds, researchers can confidently identify and characterize this important chemical entity. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data in a laboratory setting.
References
-
PubChem. 1-(3,4-Dimethylphenyl)ethan-1-amine. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook. [Link]
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3,4-Dimethylphenyl)ethanamine
Foreword: The Significance of Substituted Phenethylamines
Substituted phenethylamines represent a broad class of compounds with significant importance in medicinal chemistry and drug development. Their structural motif is a cornerstone in the design of various therapeutics, influencing everything from receptor binding to metabolic stability. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's pharmacological profile. This guide focuses on a specific, yet illustrative member of this family: 1-(3,4-Dimethylphenyl)ethanamine. Understanding the nuances of its synthesis and the intricacies of its characterization provides a valuable framework for researchers and scientists engaged in the discovery and development of novel chemical entities. This document serves as a comprehensive resource, blending established chemical principles with practical, field-proven insights to empower your research endeavors.
I. Strategic Approach to Synthesis: The Leuckart Reaction
The synthesis of this compound is most effectively achieved through the reductive amination of its corresponding ketone precursor, 3,4-dimethylacetophenone. Among the various methodologies for reductive amination, the Leuckart reaction stands out for its operational simplicity and cost-effectiveness, making it a widely adopted method in both academic and industrial settings.[1][2]
The Underlying Chemistry: A Mechanistic Perspective
The Leuckart reaction is a one-pot process that utilizes ammonium formate or formamide as both the source of the amine group and the reducing agent.[1][3] The reaction proceeds through a series of well-established steps:
-
Iminium Ion Formation: The reaction commences with the nucleophilic attack of ammonia (generated in situ from ammonium formate) on the carbonyl carbon of 3,4-dimethylacetophenone. This is followed by dehydration to yield a reactive iminium ion intermediate.[2][4]
-
Hydride Transfer: The formate ion then acts as a hydride donor, reducing the iminium ion to the corresponding N-formyl derivative of the target amine.
-
Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the N-formyl intermediate to liberate the desired primary amine, this compound.
The choice of ammonium formate is strategic; it conveniently provides both the ammonia and the formic acid necessary for the reaction sequence. The reaction is typically conducted at elevated temperatures, which facilitates both the initial condensation and the subsequent reduction.[1]
Sources
discovery of substituted phenethylamines
An In-Depth Technical Guide to the Discovery of Substituted Phenethylamines
Abstract
The phenethylamine scaffold represents one of the most versatile and impactful core structures in medicinal chemistry and neuropharmacology. As a foundational element of endogenous neurotransmitters like dopamine and norepinephrine, its chemical framework offers a fertile ground for synthetic exploration. This guide provides a technical overview for researchers and drug development professionals on the . We will traverse the historical context, delve into pivotal synthetic methodologies, dissect the intricate structure-activity relationships (SAR) that govern pharmacological effects, and detail the experimental protocols necessary for their characterization. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document serves as a comprehensive resource for understanding and advancing the science of this vital class of neuroactive compounds.
The Phenethylamine Scaffold: A Foundation for Neuropharmacology
Introduction to the Core Structure
At its heart, the phenethylamine molecule is deceptively simple, comprising a phenyl ring connected to an amino group by a two-carbon (ethyl) sidechain.[1] This elementary structure is the common backbone for a vast family of compounds known as substituted phenethylamines.[2] These derivatives are formed by replacing one or more hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group with various substituents.[2][3] This process of substitution is the key to unlocking a remarkable diversity of pharmacological activities, transforming the basic scaffold into potent stimulants, psychedelics, empathogens, antidepressants, appetite suppressants, and more.[2][3]
Endogenous Phenethylamines: Nature's Neuromodulators
The significance of the phenethylamine scaffold is fundamentally rooted in biology. Several crucial endogenous compounds, including the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), are all substituted phenethylamines.[1][4] These molecules are central to the regulation of mood, voluntary movement, stress responses, and cognitive function.[4] The body synthesizes these catecholamines from the amino acid L-phenylalanine.[3] The inherent bioactivity of this core structure explains why synthetic analogues can so potently interact with and modulate monoamine neurotransmitter systems.[2][3]
A Historical Perspective: From Mescaline to Modern Synthetics
The exploration of psychoactive phenethylamines began with naturally occurring compounds like mescaline, the primary active hallucinogen in the peyote cactus.[1] However, the modern era of discovery was defined by the systematic synthetic work of pioneering chemists. In the latter half of the 20th century, biochemist Alexander Shulgin synthesized and documented the effects of hundreds of novel psychoactive compounds, including the famous "2C" and "DOx" series of phenethylamines.[5] His work demonstrated how subtle molecular modifications could lead to profound shifts in psychoactive effects. Following in this vein, researchers like David Nichols further elucidated the pharmacology of these compounds, developing potent and selective ligands for receptors like the serotonin 5-HT₂ₐ subtype and creating new chemical tools to probe neurological function.[5]
The Art of Synthesis: Creating Chemical Diversity
The discovery of novel phenethylamines is fundamentally a practice of synthetic organic chemistry. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
Foundational Synthetic Strategies
Historically, two methods have been prominent for preparing the phenethylamine backbone:
-
Reduction of Benzyl Cyanide: This classic method involves the catalytic hydrogenation of a substituted benzyl cyanide. A common approach uses a Raney-Nickel catalyst under hydrogen pressure in a solvent like liquid ammonia.[3] While effective, this method often requires high pressure and temperature.
-
Reduction of ω-Nitrostyrenes: A more convenient and widely adopted method involves the reduction of an ω-nitrostyrene intermediate using a powerful reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent.[3] The nitrostyrene precursor is typically synthesized via a Henry reaction between a substituted benzaldehyde and nitromethane. This route is highly versatile as a vast array of substituted benzaldehydes are commercially available or readily synthesized.
Modern organic chemistry has introduced more sophisticated methods, such as the Heck reaction or Suzuki cross-coupling, to assemble the core structure, offering alternative pathways for complex derivatives.[3]
Detailed Protocol: Synthesis via ω-Nitrostyrene Reduction
This protocol describes a general, self-validating workflow for the synthesis of a substituted phenethylamine from a corresponding benzaldehyde.
Objective: To synthesize 2-(4-methoxyphenyl)ethan-1-amine from 4-methoxybenzaldehyde.
Pillars of Self-Validation:
-
Starting Material Purity: Confirm the purity of 4-methoxybenzaldehyde via NMR or GC-MS before starting.
-
Intermediate Confirmation: Isolate and characterize the intermediate 1-methoxy-4-(2-nitrovinyl)benzene using melting point and spectroscopy (¹H NMR, IR) to ensure the first step was successful before proceeding.
-
Negative Control (Reaction Workup): A parallel workup of a sample without the reducing agent (LAH) should show no product formation, confirming the reagent's necessity.
-
Final Product Characterization: Full characterization of the final product (NMR, MS, IR) and comparison to literature data validates its identity and purity.
Step-by-Step Methodology:
Part A: Synthesis of the ω-Nitrostyrene Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve 10.0 g of 4-methoxybenzaldehyde and 7.5 mL of nitromethane in 50 mL of methanol.
-
Catalysis: Cool the solution in an ice bath. Slowly add a solution of 6.0 g of sodium hydroxide in 12 mL of water, keeping the temperature below 10°C.
-
Reaction: Stir the mixture vigorously for 1-2 hours. The solution should turn into a thick, colored slurry.
-
Acidification & Isolation: Slowly pour the reaction mixture into a beaker containing a stirred solution of 25 mL of concentrated hydrochloric acid in 200 mL of ice water. A yellow precipitate of 1-methoxy-4-(2-nitrovinyl)benzene will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to yield pure yellow crystals. Dry under vacuum.
Part B: Reduction to the Phenethylamine
-
LAH Suspension: In a large, dry, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), carefully prepare a suspension of 7.0 g of lithium aluminum hydride (LAH) in 200 mL of anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Dissolve 10.0 g of the purified nitrostyrene from Part A in 100 mL of anhydrous THF. Add this solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux. Causality Note: The dropwise addition is critical to control the highly exothermic reaction between LAH and the nitro group.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for 4-6 hours to ensure the complete reduction of the nitro group.
-
Quenching (Fieser method): Cool the reaction flask in an ice bath. Cautiously and slowly add 7.0 mL of water, followed by 7.0 mL of 15% aqueous sodium hydroxide, and finally 21 mL of water. This procedure is designed to safely quench the excess LAH and precipitate the aluminum salts as a granular solid that is easy to filter.
-
Isolation & Purification: Filter off the inorganic salts and wash them thoroughly with THF. Combine the filtrate and washings, and remove the solvent using a rotary evaporator. The resulting oil can be purified by vacuum distillation or by conversion to its hydrochloride salt (by dissolving in ether and adding HCl) to yield a crystalline solid.
Visualization of Synthetic Workflow
Caption: General workflow for phenethylamine synthesis.
Structure-Activity Relationships (SAR): Translating Structure into Function
SAR analysis is the cornerstone of medicinal chemistry, providing the logic to guide drug design. For phenethylamines, the location and nature of substituents dictate the compound's affinity for various receptors and transporters, and thus its overall pharmacological profile.
The Principles of Pharmacological Modulation
Substitutions can alter a molecule's properties in several ways:
-
Steric Effects: The size and shape of a substituent can either facilitate or hinder binding to a receptor pocket.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the phenyl ring can change the molecule's polarity and its ability to form hydrogen bonds or engage in pi-stacking interactions.
-
Lipophilicity: Adding non-polar groups can increase a molecule's ability to cross the blood-brain barrier.
Case Study 1: Targeting the Dopamine Transporter (DAT)
The dopamine transporter (DAT) is a key target for stimulant drugs. Inhibiting DAT increases synaptic dopamine levels, leading to psychostimulant effects.[6] A study of 29 β-phenethylamine derivatives revealed key SAR insights for DAT inhibition.[7]
-
Aryl Group Substitution: Replacing the phenyl ring with a thiophenyl group tended to maintain or slightly improve activity, while adding substituents like a methoxy group to the phenyl ring greatly reduced DAT inhibitory activity.[7] This suggests the binding pocket is sensitive to both electronic changes and steric bulk on the ring.
-
Sidechain Modification: Increasing the size of alkyl groups on the nitrogen (e.g., from methylamino to ethylamino) could increase potency, indicating a hydrophobic pocket near the amine binding site.[7]
-
Cyclic Amines: For derivatives with cyclic amino groups, smaller rings (e.g., five-membered pyrrolidine) showed much stronger inhibition than larger rings (e.g., seven-membered azepane), highlighting a strict steric constraint in that region of the binding site.[7]
Table 1: SAR Summary for DAT Inhibition
| Position of Substitution | Favorable for Activity | Unfavorable for Activity | Reference |
|---|---|---|---|
| Aryl Ring | Phenyl, Thiophenyl | Substituted Phenyl (e.g., methoxy) | [7] |
| Nitrogen (RN) | Small alkyl groups (e.g., -NHCH₃, -NHCH₂CH₃) | Large, bulky groups | [7] |
| Nitrogen (Cyclic) | Small rings (e.g., Pyrrolidine) | Large rings (e.g., Azepane) |[7] |
Case Study 2: Affinity for the Serotonin 5-HT₂ₐ Receptor
The 5-HT₂ₐ receptor is the primary target for classic psychedelic phenethylamines. SAR studies have been crucial in designing potent and selective agonists.
-
Phenyl Ring Substitution: The "classic" psychedelic pattern involves methoxy groups at the 2 and 5 positions of the phenyl ring. Adding a halogen (e.g., Bromine) or a small alkyl group at the 4-position generally enhances potency significantly.[8][9] The orientation of the methoxy groups is also critical; constrained analogues show that the lone pair electrons of the 2-oxygen must be oriented syn (towards) the ethylamine sidechain for optimal activity.[10]
-
Alpha-Carbon (α) Substitution: Adding a methyl group at the alpha-carbon (adjacent to the phenyl ring) creates an amphetamine analogue. This modification often increases metabolic resistance and can prolong the duration of action.
-
Nitrogen Substitution: In contrast to DAT inhibitors, larger substituents on the nitrogen can be well-tolerated and even enhance 5-HT₂ₐ affinity, as seen in the N-benzyl derivatives (e.g., the NBOMe series).[11]
Table 2: SAR Summary for 5-HT₂ₐ Receptor Affinity
| Position of Substitution | Favorable for Activity | Unfavorable for Activity | Reference |
|---|---|---|---|
| Phenyl Ring (Positions 2, 5) | Methoxy groups (-OCH₃) | Unsubstituted | [10] |
| Phenyl Ring (Position 4) | Halogens (Br, I), small alkyls (CH₃) | Hydrogen | [8][9] |
| Alpha-Carbon (α) | Methyl group (-CH₃) | Hydrogen (can be active, but less potent/durable) | [2] |
| Nitrogen (RN) | Hydrogen, Large groups (e.g., 2-methoxybenzyl) | Certain small alkyls can reduce activity |[11] |
Visualization of Key Substitution Points
Caption: Key substitution points on the phenethylamine core.
Pharmacological Characterization: Unveiling the Mechanism of Action
Once a new compound is synthesized, its biological activity must be characterized through a series of assays.
Primary Molecular Targets
Most psychoactive phenethylamines exert their effects by modulating monoamine systems.[3] Key molecular targets include:
-
Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine itself is an agonist at this receptor, which acts as a modulator of monoamine neurotransmission.[3]
-
Vesicular Monoamine Transporter 2 (VMAT2): Some phenethylamines can inhibit VMAT2, which is responsible for loading neurotransmitters into synaptic vesicles, thereby affecting neurotransmitter release.[3][6]
-
Monoamine Transporters (DAT, NET, SERT): As discussed, many stimulants (like amphetamine) and empathogens (like MDMA) are potent inhibitors and/or releasing agents at the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[6]
Visualization of a Monoaminergic Synapse
Caption: Key phenethylamine targets in a dopamine synapse.
Detailed Protocol: In Vitro Dopamine Reuptake Inhibition Assay
This protocol outlines a cell-based assay to determine a compound's ability to inhibit dopamine reuptake, a key characteristic of many stimulants.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound at the human dopamine transporter (hDAT).
Pillars of Self-Validation:
-
Cell Line: Use a stable cell line expressing hDAT (e.g., HEK-293-hDAT). A negative control using the parent HEK-293 cell line without hDAT should show only minimal, non-specific uptake.
-
Positive Control: A known DAT inhibitor (e.g., cocaine or GBR-12909) must be run in parallel to validate the assay's performance and provide a benchmark IC₅₀.
-
Vehicle Control: All dilutions are compared to cells treated with only the vehicle (e.g., 0.1% DMSO) to define 100% uptake activity.
-
Non-Specific Uptake: A set of wells is treated with a very high concentration of a potent inhibitor to define 0% specific uptake. This value is subtracted from all other readings.
Step-by-Step Methodology:
-
Cell Plating: Seed HEK-293 cells stably expressing hDAT into a 96-well microplate at a density of 40,000-60,000 cells per well. Allow them to adhere and grow for 24-48 hours.[7]
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control (cocaine) in assay buffer (e.g., Krebs-Ringer-HEPES buffer). A typical concentration range would span from 1 nM to 100 µM.
-
Pre-incubation: Wash the cells gently with warm assay buffer. Add the compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate Uptake: Add a solution containing a low concentration of radiolabeled dopamine (e.g., [³H]DA) to each well to initiate the uptake reaction. The final concentration of [³H]DA should be below its Kₘ for the transporter (e.g., 10-20 nM).
-
Incubation: Incubate the plate for a short, defined period (e.g., 5-10 minutes) at room temperature. Causality Note: The incubation time must be short and kept within the linear range of uptake to accurately measure the initial rate of transport.
-
Terminate Uptake: Rapidly terminate the reaction by aspirating the solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]DA.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Interpretation and Validation
The raw data (counts per minute, CPM) are processed to determine the IC₅₀ value.
-
Subtract the CPM from the non-specific uptake wells from all other wells.
-
Normalize the data by setting the average of the vehicle control wells to 100% activity and the non-specific uptake to 0%.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to calculate the IC₅₀ value.
-
Validation Check: The IC₅₀ of the positive control (cocaine) must fall within the historically accepted range for the assay to be considered valid.
Conclusion and Future Directions
The remains a vibrant and essential field of research. The scaffold's inherent ability to interact with the machinery of monoaminergic neurotransmission makes it a privileged structure for the development of novel therapeutics for psychiatric and neurological disorders.[4] From antidepressants to potential treatments for addiction and cognitive decline, the possibilities are as vast as the chemical space that can be explored.[6]
The primary challenge lies in achieving receptor and transporter selectivity to minimize off-target effects and create safer, more effective medicines. Future research will undoubtedly leverage computational methods like molecular docking to predict binding affinities, guiding more rational synthetic efforts.[6][7] By combining classic synthetic intuition with modern pharmacological screening and computational chemistry, the next generation of substituted phenethylamines holds the promise of yielding transformative therapies for the human brain.
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An In-depth Technical Guide to the Early Studies of 1-(3,4-Dimethylphenyl)ethanamine
A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Core Phenethylamine Structure
1-(3,4-Dimethylphenyl)ethanamine, a substituted phenethylamine, represents a foundational scaffold in medicinal chemistry. Its structural architecture, featuring a dimethyl-substituted phenyl ring attached to an ethylamine moiety, has been a subject of interest in the exploration of sympathomimetic agents and their interaction with adrenergic receptors. This guide delves into the early studies of this compound, providing a detailed examination of its synthesis, chemical properties, and the initial explorations into its pharmacological profile. Understanding the foundational research on this molecule offers valuable insights into the structure-activity relationships (SAR) that govern the biological effects of this class of compounds.
Physicochemical Characteristics
This compound is a primary amine with the molecular formula C₁₀H₁₅N and a molecular weight of approximately 149.23 g/mol .[1] Its structure is characterized by a benzene ring substituted with two methyl groups at the 3 and 4 positions, and an aminoethyl group at the 1 position.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 91251-29-5 | [1] |
Early Synthetic Approaches: A Focus on Reductive Amination
The early synthesis of this compound primarily revolved around the reductive amination of its corresponding ketone precursor, 3',4'-dimethylacetophenone. Two classical methods have been historically significant in this transformation: the Leuckart reaction and catalytic hydrogenation of the corresponding oxime.
The Leuckart Reaction: A Classic Route to Amines
The Leuckart reaction, a well-established method for the reductive amination of ketones, offers a direct pathway to this compound.[2][3] This one-pot reaction typically involves heating the ketone with a nitrogen source, most commonly ammonium formate or formamide, which also acts as the reducing agent.[2]
The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ by formic acid (generated from the decomposition of ammonium formate). The final step involves the hydrolysis of the resulting formamide to yield the primary amine.[3]
Experimental Protocol: Leuckart Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3',4'-dimethylacetophenone and an excess of ammonium formate.
-
Heating: Heat the mixture to a temperature of 160-185°C. The reaction is typically carried out for several hours.
-
Hydrolysis: After the initial reaction, the intermediate N-formyl derivative is hydrolyzed. This is usually achieved by adding a strong acid, such as hydrochloric acid, and heating the mixture.
-
Workup: The reaction mixture is then cooled and made alkaline to liberate the free amine.
-
Extraction and Purification: The amine is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layers are combined, dried, and concentrated. The crude product can then be purified by distillation under reduced pressure.
Caption: Generalized workflow for the Leuckart synthesis of this compound.
Catalytic Hydrogenation of 3',4'-Dimethylacetophenone Oxime
An alternative and often cleaner route to this compound involves the catalytic hydrogenation of the corresponding oxime. This two-step process begins with the conversion of 3',4'-dimethylacetophenone to its oxime, followed by reduction of the oxime to the primary amine.
Step 1: Oximation of 3',4'-Dimethylacetophenone
The ketone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or pyridine, to form 3',4'-dimethylacetophenone oxime.
Step 2: Reduction of the Oxime
The isolated oxime is then reduced to the amine. This reduction can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method. Catalysts such as Raney nickel or palladium on carbon (Pd/C) are typically employed under a hydrogen atmosphere.
Experimental Protocol: Catalytic Hydrogenation of 3',4'-Dimethylacetophenone Oxime
-
Oximation: Dissolve 3',4'-dimethylacetophenone and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol). Add a base and stir the mixture, often with gentle heating, until the reaction is complete (monitored by TLC). The oxime is then isolated by precipitation or extraction.
-
Hydrogenation: The purified oxime is dissolved in a solvent (e.g., ethanol or methanol) and placed in a hydrogenation apparatus. A catalytic amount of Raney nickel or Pd/C is added.
-
Reaction: The mixture is subjected to hydrogen gas pressure (typically 1-4 atm) and agitated until the theoretical amount of hydrogen is consumed.
-
Workup and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude amine can be purified by distillation under reduced pressure.
Caption: Two-step synthesis of this compound via oxime formation and reduction.
Early Pharmacological Considerations: A Sympathomimetic Profile
Early investigations into the pharmacological properties of substituted phenethylamines, including compounds structurally related to this compound, were largely focused on their sympathomimetic activity.[4] These compounds mimic the effects of endogenous catecholamines like epinephrine and norepinephrine, which are key neurotransmitters in the sympathetic nervous system.[5]
The structure of this compound, particularly the α-methyl group, is a key feature found in many sympathomimetic amines, such as amphetamine.[6] This structural motif is known to influence the pharmacological profile by:
-
Increasing metabolic stability: The α-methyl group provides steric hindrance, making the molecule more resistant to metabolic degradation by monoamine oxidase (MAO).[6]
-
Modulating receptor interactions: The substitution pattern on the phenyl ring plays a crucial role in determining the affinity and selectivity for different adrenergic receptor subtypes (α and β).[7]
While specific early pharmacological data for this compound is not extensively documented in readily available literature, the structural similarities to other known sympathomimetic amines suggest that its initial evaluation would have likely focused on its potential to elicit physiological responses associated with sympathetic nervous system activation. These could include effects on blood pressure, heart rate, and smooth muscle contraction.
The dimethyl substitution on the phenyl ring would have been of particular interest in early structure-activity relationship (SAR) studies.[7] Researchers at the time were actively investigating how modifications to the aromatic ring of phenethylamines influenced their potency and receptor selectivity.[7] The 3,4-dimethyl substitution would have been compared to other substitution patterns to understand its impact on the overall pharmacological profile.
Conclusion and Future Perspectives
The early studies of this compound laid the groundwork for understanding the synthesis and potential biological activity of this core phenethylamine structure. The classical synthetic routes, such as the Leuckart reaction and the reduction of the corresponding oxime, provided access to this compound for further investigation. While detailed early pharmacological data for this specific molecule are sparse in the public domain, its structural relationship to a broad class of sympathomimetic amines provides a strong rationale for its initial consideration as a biologically active agent.
For contemporary researchers, this historical context is invaluable. It highlights the evolution of synthetic methodologies and provides a starting point for the design of novel analogs with tailored pharmacological profiles. The foundational understanding of the structure-activity relationships of substituted phenethylamines, born from these early studies, continues to guide the development of new therapeutics targeting the adrenergic system and beyond.
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An In-Depth Technical Guide to 1-(3,4-Dimethylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3,4-Dimethylphenyl)ethanamine, a substituted phenethylamine derivative of interest in synthetic and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, potential applications in drug discovery, and essential safety protocols.
Core Identity and Nomenclature
This compound is a primary amine featuring a chiral center at the ethylamine alpha-carbon, attached to a 3,4-dimethyl substituted phenyl ring.[1][2] This structure positions it as a valuable building block for more complex molecular architectures.
Table 1: Chemical Identifiers and Synonyms
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 91251-29-5 |
| InChI | InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,11H2,1-3H3 |
| InChIKey | PMUVPGYHXWUERM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(C)N)C |
| Synonyms | 1-(3,4-Dimethyl-phenyl)-ethylamine, α,3,4-Trimethylbenzenemethanamine |
Physicochemical and Spectroscopic Profile
Understanding the physical and spectral properties of this compound is crucial for its handling, characterization, and application in synthetic workflows.
Table 2: Computed Physicochemical Properties
| Property | Value |
| Molecular Weight | 149.23 g/mol |
| XLogP3-AA | 1.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 149.120449483 Da |
| Topological Polar Surface Area | 26 Ų |
| Heavy Atom Count | 11 |
Spectroscopic Characterization (Predicted)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton of the ethylamine chain, the methyl protons of the ethylamine chain, and the two methyl groups on the phenyl ring. The aromatic protons will likely appear as a complex multiplet in the downfield region (around 7.0-7.2 ppm). The methine proton (CH-NH₂) would be a quartet coupled to the adjacent methyl group. The methyl protons of the ethylamine group would appear as a doublet. The two aromatic methyl groups would likely be singlets in the upfield region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The aromatic carbons will resonate in the range of 120-145 ppm. The methine carbon will be in the 45-55 ppm region, and the aliphatic methyl carbons will appear in the upfield region (15-25 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic and aliphatic groups will be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 149. The base peak is likely to result from the benzylic cleavage, leading to a fragment at m/z = 134, corresponding to the loss of a methyl group. Further fragmentation of the aromatic ring and the ethylamine side chain would also be observed.[3]
Synthesis Methodology: Reductive Amination
The most common and efficient method for the synthesis of this compound is the reductive amination of the corresponding ketone, 3',4'-dimethylacetophenone. The Leuckart reaction, a classic method for this transformation, utilizes formamide or ammonium formate as both the amine source and the reducing agent.[4][5][6]
The Leuckart Reaction: Mechanism and Rationale
The Leuckart reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine. The reaction is typically carried out at elevated temperatures.[4] The use of formamide serves a dual purpose: it acts as a source of ammonia for the initial imine formation with the ketone and, upon decomposition, provides formic acid which serves as the hydride donor for the reduction of the imine. This one-pot procedure is advantageous due to its simplicity and the use of readily available reagents.[6]
Caption: Generalized workflow of the Leuckart reaction for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3',4'-Dimethylacetophenone
-
Formamide
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 50%)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3',4'-dimethylacetophenone and an excess of formamide (typically a 2 to 5-fold molar excess).
-
Heating: Heat the reaction mixture to a temperature between 160-185°C and maintain it under reflux for 6 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling the reaction mixture to room temperature, add a concentrated solution of hydrochloric acid. Heat the mixture to reflux for several hours to hydrolyze the intermediate N-formyl derivative.
-
Work-up and Extraction: Cool the acidic solution and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This will liberate the free amine. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or another suitable organic solvent.
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Yields: The yields for the Leuckart reaction can vary but are generally moderate to good, depending on the reaction conditions and the purity of the starting materials.
Applications in Drug Development and Medicinal Chemistry
Phenethylamine and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, primarily targeting the central nervous system.[7] The structural motif of this compound makes it a promising scaffold for the development of novel therapeutic agents.
A Versatile Building Block
The primary amine functionality of this compound allows for a wide range of chemical modifications, making it a versatile starting material for the synthesis of more complex molecules with potential biological activity. These modifications can include acylation, alkylation, and formation of various heterocyclic structures.
Potential as a Neuroprotective Agent
Substituted phenethylamines have been investigated for their potential as neuroprotective agents.[8] The dimethylphenyl moiety in this compound could influence its lipophilicity and ability to cross the blood-brain barrier, potentially modulating its interaction with neuronal targets. Further research is warranted to explore the neuropharmacological profile of derivatives of this compound.
Precursor for Biologically Active Compounds
A patent has been filed for a thrombopoietin (TPO) mimetic that incorporates a 1-(3,4-dimethylphenyl) moiety, highlighting the potential of this structural component in the design of biologically active compounds.[9][10] This suggests that this compound could serve as a key intermediate in the synthesis of novel drug candidates targeting a variety of receptors and enzymes.
Safety and Handling
As a corrosive primary amine, this compound must be handled with appropriate safety precautions to minimize the risk of exposure and injury.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
Source: European Chemicals Agency (ECHA) C&L Inventory[1]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield should be worn at all times when handling this compound.
-
Skin Protection: A lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of vapors.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[11]
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and acids.
-
Always add corrosive substances to water, never the other way around.[11]
First Aid Measures
-
In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via reductive amination and its versatile chemical nature make it an attractive starting point for the creation of novel bioactive molecules. As with all corrosive chemicals, strict adherence to safety protocols is paramount when handling this compound. This guide provides a solid foundation for researchers and scientists working with this compound, enabling its safe and effective use in the laboratory.
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MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
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PubChem. 1-(3,4-Dimethylphenyl)ethan-1-amine. [Link]
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An In-Depth Technical Guide to 1-(3,4-Dimethylphenyl)ethanamine: Synthesis, Characterization, and Pharmaceutical Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3,4-Dimethylphenyl)ethanamine, a substituted phenethylamine with significant potential as a building block in medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed synthetic protocol, and explore its analytical characterization. Furthermore, we will discuss the broader pharmacological context of substituted phenethylamines and the prospective applications of this specific molecule in drug discovery and development.
Core Chemical and Physical Properties
This compound is a primary amine featuring a benzene ring substituted with two methyl groups at the 3 and 4 positions, and an ethylamine group at the 1 position. This structure places it within the broad and pharmacologically significant class of phenethylamines.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | |
| Molecular Weight | 149.23 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 91251-29-5 | |
| Synonyms | α,3,4-Trimethylbenzylamine, 1-(3,4-Xylyl)ethylamine |
Synthesis of this compound via Reductive Amination
The most direct and established method for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 3,4-dimethylacetophenone. The Leuckart reaction, which utilizes formamide or ammonium formate as both the amine source and the reducing agent, is a classic and effective method for this transformation.[1]
Leuckart Reaction: A Generalized Protocol
This protocol describes a representative Leuckart reaction for the synthesis of this compound. The reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine.
Caption: Generalized workflow for the synthesis of this compound via the Leuckart reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethylacetophenone (1.0 eq) with an excess of formamide (4-6 eq). Formic acid (0.1-0.2 eq) can be added to catalyze the reaction.
-
Heating: Heat the reaction mixture to 160-185°C. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 6-12 hours.
-
Hydrolysis of the N-formyl intermediate: After cooling, the reaction mixture is treated with an excess of aqueous hydrochloric acid (e.g., 3-6 M HCl). The mixture is then heated to reflux for 2-4 hours to hydrolyze the intermediate N-formyl compound.
-
Workup: The acidic solution is cooled and washed with a nonpolar solvent like diethyl ether or dichloromethane to remove any unreacted ketone and other non-basic impurities. The aqueous layer is then made strongly basic (pH > 12) by the slow addition of a concentrated sodium hydroxide solution.
-
Extraction: The liberated free amine is extracted from the basic aqueous solution using several portions of diethyl ether or another suitable organic solvent.
-
Purification: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.
Analytical Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Predicted ¹H and ¹³C NMR Spectra
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0-7.2 | m | 3H | Aromatic protons (H-2, H-5, H-6) |
| ~ 4.1 | q | 1H | Methine proton (-CH(NH₂)-) |
| ~ 2.2 | s | 6H | Methyl protons on the aromatic ring (-CH₃) |
| ~ 1.6 | br s | 2H | Amine protons (-NH₂) |
| ~ 1.4 | d | 3H | Methyl protons of the ethylamine side chain (-CH₃) |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 143 | Aromatic C-1 (quaternary) |
| ~ 136 | Aromatic C-4 (quaternary) |
| ~ 134 | Aromatic C-3 (quaternary) |
| ~ 129 | Aromatic C-6 |
| ~ 126 | Aromatic C-5 |
| ~ 123 | Aromatic C-2 |
| ~ 50 | Methine carbon (-CH(NH₂)-) |
| ~ 25 | Methyl carbon of the ethylamine side chain (-CH₃) |
| ~ 19 | Methyl carbons on the aromatic ring (-CH₃) |
Predicted Mass Spectrometry Fragmentation Pattern
In mass spectrometry, primary amines like this compound typically undergo α-cleavage as a major fragmentation pathway.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
-
Molecular Ion Peak: The molecular ion peak [M]⁺ is expected at an m/z of 149.
-
Major Fragment: The most significant fragmentation is the α-cleavage, resulting in the loss of a methyl radical (•CH₃) to form a stable iminium cation at m/z 134. This is often the base peak in the spectrum.
-
Other Fragments: Loss of the ethylamine radical can lead to a fragment at m/z 106. Further fragmentation of this ion by loss of a methyl group can produce the tropylium ion at m/z 91.
Relevance and Applications in Drug Development
Substituted phenethylamines are a cornerstone of medicinal chemistry, with members of this class exhibiting a vast range of pharmacological activities.[2] These activities are primarily due to their ability to interact with various receptors and transporters in the central nervous system, particularly those involved in monoamine neurotransmission.
While specific biological activity data for this compound is not extensively published, its structural similarity to known psychoactive compounds suggests it could serve as a valuable scaffold or intermediate in the development of new therapeutic agents. The dimethyl substitution pattern on the phenyl ring can influence the molecule's lipophilicity and its interaction with biological targets, potentially leading to novel pharmacological profiles.
A patent for a compound containing the 1-(3,4-dimethylphenyl) moiety, specifically 3′-[(2Z)-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine), highlights its use as an agonist of the TPO (Thrombopoietin) receptor, with applications in treating thrombocytopenia.[3][4] This demonstrates the utility of the 1-(3,4-dimethylphenyl) fragment in constructing biologically active molecules.
The primary amine functionality of this compound makes it an ideal starting point for the synthesis of a diverse library of derivatives through N-alkylation, N-acylation, and other amine-based chemical transformations. Such derivatives could be screened for a variety of biological activities, including but not limited to:
-
Central Nervous System (CNS) agents: Modulators of dopamine, serotonin, and norepinephrine receptors and transporters.
-
Cardiovascular agents: Compounds with effects on blood pressure and heart rate.
-
Antimicrobial agents: As a scaffold for the development of new antibiotics or antifungals.
Conclusion
This compound is a readily accessible primary amine with a clear synthetic pathway from commercially available starting materials. Its chemical structure places it in the pharmacologically significant class of substituted phenethylamines, making it a valuable building block for medicinal chemists and drug discovery professionals. While its own biological profile is not yet fully characterized, its potential as a scaffold for the development of novel therapeutic agents is significant. The synthetic and analytical information provided in this guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds.
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A Technical Guide to the Solubility and Stability of 1-(3,4-Dimethylphenyl)ethanamine for Researchers and Drug Development Professionals
Foreword: Navigating the Data Landscape for Novel Compounds
In the realm of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount. For emerging molecules like 1-(3,4-Dimethylphenyl)ethanamine, a substituted phenethylamine, comprehensive experimental data on solubility and stability can be scarce in publicly available literature. This guide is therefore constructed to provide a robust framework for researchers, scientists, and drug development professionals to evaluate this compound. By integrating theoretical predictions, data from analogous structures, and established scientific principles, we present a technical guide that is both predictive and practical. The methodologies detailed herein are designed to be self-validating, providing a clear path for generating the empirical data necessary for advancing research and development efforts.
Introduction to this compound: A Profile
This compound belongs to the broad class of substituted phenethylamines, a structural motif present in a wide array of biologically active compounds, including endogenous neurotransmitters and various pharmaceuticals.[1] The core structure consists of a phenyl ring joined to an amino group by a two-carbon sidechain.[1] The specific substitutions on the phenyl ring and the ethylamine backbone are critical in defining the compound's pharmacological and physicochemical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [2] |
| Molecular Weight | 149.23 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 91251-29-5 | [2] |
| Computed XLogP3 | 1.9 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
The computed XLogP3 value of 1.9 suggests that this compound has a moderate degree of lipophilicity. This is a crucial parameter that influences both its solubility in aqueous and organic media and its potential to cross biological membranes.
Solubility Profile: Theoretical and Practical Considerations
Predicted Solubility
-
Aqueous Solubility: As a primary amine, this compound is a basic compound and will exhibit pH-dependent solubility in aqueous solutions.[3] In acidic to neutral pH, the amine group will be protonated, forming a more soluble salt. As the pH becomes more basic, the free base form will predominate, which is expected to have lower aqueous solubility due to the lipophilic nature of the dimethylphenyl group. Unsubstituted phenethylamine is soluble in water.[3] The presence of the two methyl groups on the phenyl ring in our target molecule likely decreases its aqueous solubility compared to the parent compound.
-
Organic Solvent Solubility: Given its moderate lipophilicity, this compound is expected to be soluble in a range of organic solvents.[3] This would likely include polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol), as well as less polar solvents like dichloromethane and ethyl acetate.
Experimental Protocol for Solubility Determination
To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvent systems.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile, DMSO).
-
Ensure a solid excess of the compound is visible in each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant from each vial using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV or GC-FID method.
-
-
Data Reporting:
-
Express the solubility as mg/mL or mol/L.
-
Caption: Workflow for experimental solubility determination.
Stability Profile and Degradation Pathways
Assessing the chemical stability of a compound is a critical step in drug development, as it informs on storage conditions, shelf-life, and potential degradation products that may have toxicological implications. Forced degradation studies are employed to accelerate the degradation process and identify likely degradation pathways.[4][5]
Predicted Stability and Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions:
-
Oxidative Degradation: The primary amine group is susceptible to oxidation, which can lead to the formation of imines, oximes, or further degradation to aldehydes or ketones. The benzylic position (the carbon atom attached to both the phenyl ring and the ethylamine side chain) is also a potential site for oxidation.
-
Photodegradation: Aromatic compounds can be susceptible to photodegradation upon exposure to UV or visible light. This can involve complex radical-mediated reactions.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially involving cleavage of the C-N bond or reactions involving the aromatic ring.
-
pH-Dependent Degradation (Hydrolysis): While the molecule does not contain readily hydrolyzable functional groups like esters or amides, extreme pH conditions, especially at elevated temperatures, could potentially lead to degradation.
Caption: Predicted degradation pathways for this compound.
Experimental Protocol for Forced Degradation Studies
A comprehensive forced degradation study should be conducted to identify potential degradants and develop a stability-indicating analytical method.
Methodology: Stress Testing
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at an elevated temperature.
-
Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80-100 °C).
-
Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.
-
Sample Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis:
-
Analyze all samples by a suitable stability-indicating method, typically reverse-phase HPLC with a photodiode array (PDA) detector. A mass spectrometer (MS) detector is highly recommended for the identification of degradation products.
-
The analytical method should be capable of separating the parent compound from all significant degradation products.
-
-
Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for. The total amount of the drug and its degradation products should remain constant.
Analytical Methodologies for Quantification
Reliable quantification of this compound is essential for both solubility and stability studies. The choice of analytical method will depend on the sample matrix and the required sensitivity.
Table 2: Recommended Analytical Techniques
| Technique | Detector | Typical Mobile/Stationary Phase | Applicability |
| High-Performance Liquid Chromatography (HPLC) | UV/Vis, PDA, MS | C18 column with a mobile phase of acetonitrile/water with a buffer (e.g., phosphate or acetate) and an ion-pairing agent if needed. | Quantification in solubility studies, stability-indicating assays, and analysis of degradation products. |
| Gas Chromatography (GC) | Flame Ionization Detector (FID), MS | A polar capillary column (e.g., wax-type) is often suitable for amines. | Analysis of volatile impurities and can be used for quantification if the compound is thermally stable and sufficiently volatile. Derivatization may be necessary to improve peak shape and thermal stability.[6] |
Method Development Considerations:
-
Peak Tailing: Amines are known to exhibit peak tailing in both HPLC and GC due to their basic nature interacting with active sites on the stationary phase. This can be mitigated in HPLC by using a high-purity silica column, operating at a slightly acidic pH, or using an ion-pairing reagent. In GC, derivatization or the use of a base-deactivated column is often necessary.
-
Method Validation: Any analytical method used must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound, grounded in established scientific principles and data from analogous compounds. The detailed experimental protocols offer a clear pathway for researchers to generate the necessary empirical data to fully characterize this molecule. As with any novel compound, the transition from theoretical prediction to experimental confirmation is a critical step. The successful execution of the described solubility and forced degradation studies will be instrumental in advancing the development of this compound for its potential therapeutic applications.
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Navigating the Safety Landscape of 1-(3,4-Dimethylphenyl)ethanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Chemical Safety
In the fast-paced world of pharmaceutical research and development, the introduction of novel chemical entities is a constant. Among these, 1-(3,4-Dimethylphenyl)ethanamine, a substituted phenethylamine, presents a unique profile of reactivity and potential biological activity. This guide, intended for laboratory and drug development professionals, moves beyond a simple recitation of hazard statements. It aims to provide a deeper, mechanistic understanding of the potential risks associated with this compound and to foster a proactive safety culture rooted in scientific principles. By understanding the "why" behind safety protocols, researchers can not only protect themselves but also ensure the integrity of their work. This document is structured to provide a comprehensive overview, from fundamental chemical properties to detailed handling procedures and emergency response, with a foundational emphasis on the principles of Expertise, Experience, and Trustworthiness (E-E-A-T).
Section 1: Chemical and Physical Identity
A thorough understanding of a compound's physical and chemical properties is the bedrock of a robust safety assessment. These properties dictate its behavior under various conditions and inform appropriate handling and storage procedures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | PubChem[1] |
| Molecular Weight | 149.23 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 91251-29-5 | PubChem[1] |
| Appearance | Not explicitly stated in searches, but likely a liquid at room temperature based on similar aromatic amines. | Inferred |
| Solubility | Not explicitly stated in searches, but the amine group suggests some solubility in polar solvents. | Inferred |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
Source: European Chemicals Agency (ECHA) via PubChem[1]
The "Danger" signal word associated with this compound underscores the severity of these hazards[1]. It is imperative that all personnel handling this substance are fully aware of its corrosive and acutely toxic nature upon ingestion.
Section 3: Toxicological Profile: A Mechanistic Perspective
Acute Toxicity
-
Oral: The GHS classification of "Harmful if swallowed" (Acute Toxicity Category 4) indicates a potential for significant adverse effects upon ingestion[1]. The LD50 is not specified, but this classification suggests it falls within a range that necessitates careful handling to prevent accidental ingestion.
-
Dermal and Inhalation: Data for dermal and inhalation toxicity is not available for this specific compound. However, many aromatic amines can be absorbed through the skin and are irritants to the respiratory tract[2][3]. Given the corrosive nature of this compound to the skin, dermal absorption is a significant concern. Similarly, inhalation of aerosols or vapors could lead to severe respiratory irritation.
Skin Corrosion and Eye Damage
The classification as "Skin Corrosion Category 1B" and "Serious Eye Damage Category 1" is a critical safety consideration[1]. This indicates that the compound can cause irreversible damage to the skin and eyes upon contact.
-
Mechanism of Corrosivity: The basicity of the amine group is a key factor in its corrosive nature. Amines can disrupt the lipid bilayer of cell membranes and denature proteins, leading to tissue necrosis. The aromatic ring may also contribute to its reactivity and ability to penetrate tissues.
To ensure the trustworthiness of this hazard classification, standardized in vitro test methods are employed, which provide a self-validating system for assessing skin and eye irritation/corrosion potential without the use of animal testing.
Experimental Protocol: In Vitro Skin Corrosion Test (OECD 431)
This protocol outlines a typical approach to confirming the corrosive potential of a chemical like this compound using a reconstructed human epidermis (RhE) model.
-
Tissue Preparation: Commercially available RhE tissues are equilibrated in a defined culture medium.
-
Test Substance Application: A precise volume of this compound is applied topically to the surface of the RhE tissue.
-
Exposure: The tissue is exposed to the test substance for a defined period (e.g., 3 minutes and 1 hour).
-
Rinsing: The test substance is thoroughly rinsed from the tissue surface.
-
Incubation: The tissues are incubated for a post-exposure period to allow for the development of cytotoxic effects.
-
Viability Assessment: Tissue viability is assessed using a quantitative method, typically the MTT assay, which measures mitochondrial activity.
-
Data Analysis: The viability of the treated tissues is compared to that of negative controls. A significant reduction in viability below a certain threshold indicates a corrosive potential.
Caption: Workflow for in vitro skin corrosion testing.
Potential for Systemic Effects
Substituted phenethylamines can exhibit a range of systemic effects, primarily targeting the central nervous system (CNS)[4][5]. While the specific neurological effects of this compound are uncharacterized, researchers should be aware of the potential for stimulant, hallucinogenic, or other psychoactive properties. Chronic exposure to some aromatic amines has been linked to effects on the central nervous system, respiratory system, cardiovascular system, and kidneys[6].
Genotoxicity and Carcinogenicity
Many aromatic amines are known to be mutagenic and carcinogenic, often requiring metabolic activation to exert their effects[7]. This activation can lead to the formation of reactive intermediates that can bind to DNA and cause mutations. While no specific data exists for this compound, its structural class warrants caution.
Section 4: Reactivity and Stability
Understanding the reactivity of this compound is crucial for preventing hazardous reactions in the laboratory.
-
Incompatibility: As a primary amine, this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. Reactions with these substances can be exothermic and potentially violent.
-
Thermal Decomposition: The thermal decomposition of aromatic amines can produce a variety of hazardous gases, including oxides of nitrogen (NOx) and carbon monoxide (CO)[8]. The specific decomposition products of this compound have not been reported, but it is prudent to assume the formation of these and other potentially toxic compounds upon heating.
Section 5: Safe Handling and Storage
A multi-layered approach to safety is essential when working with a compound of this hazard profile.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Containment: Procedures should be designed to minimize the generation of aerosols and vapors.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin and eye contact.
| PPE Type | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | To prevent skin contact with this corrosive substance. |
| Eye Protection | Chemical splash goggles and a face shield. | To provide complete protection against splashes to the eyes and face. |
| Lab Coat | A chemically resistant lab coat or apron. | To protect the body from splashes and spills. |
| Footwear | Closed-toe shoes. | To protect the feet from spills. |
digraph "PPE_Selection_Logic" { graph [fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Hazard [label="Hazard Assessment:\n- Skin Corrosive (1B)\n- Serious Eye Damage (1)\n- Acutely Toxic (Oral)"]; Skin [label="Prevent Skin Contact", fillcolor="#FBBC05"]; Eye [label="Prevent Eye Contact", fillcolor="#FBBC05"]; Ingestion [label="Prevent Ingestion", fillcolor="#FBBC05"]; Gloves [label="Chemical-Resistant Gloves\n(Nitrile/Neoprene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coat [label="Chemically Resistant\nLab Coat/Apron", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Goggles [label="Chemical Splash Goggles", fillcolor="#34A853", fontcolor="#FFFFFF"]; FaceShield [label="Face Shield", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hygiene [label="Strict Personal Hygiene\n(No eating/drinking in lab)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Hazard -> Skin; Hazard -> Eye; Hazard -> Ingestion; Skin -> Gloves; Skin -> Coat; Eye -> Goggles; Eye -> FaceShield; Ingestion -> Hygiene; }
Caption: Logical flow for selecting appropriate PPE.
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Keep containers tightly closed.
-
Store in a designated corrosives cabinet.
Section 6: Environmental Considerations
The environmental fate and ecotoxicity of this compound have not been specifically studied. However, aromatic amines as a class are of environmental concern[7].
-
Persistence and Degradation: Some aromatic amines can be persistent in the environment, while others may undergo biodegradation, although this can be a slow process[9].
-
Aquatic Toxicity: Aromatic amines can be toxic to aquatic organisms[10][11]. Due to its potential for environmental harm, releases of this compound to the air, water, or soil should be strictly avoided.
Section 7: Emergency Procedures
-
Spills: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE and contain the spill with an inert absorbent material. Dispose of the waste in accordance with local regulations.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Conclusion: A Commitment to Safety
The safe handling of this compound requires a comprehensive understanding of its potential hazards and a diligent application of appropriate safety measures. While specific toxicological and environmental data for this compound is limited, its classification as a corrosive and acutely toxic substance, coupled with the known hazards of the aromatic amine class, necessitates a high level of caution. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound and ensure a safe and productive research environment.
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Introduction: The Privileged Scaffold of Neuromodulation
An In-Depth Technical Guide to the Theoretical Properties of Substituted Phenethylamines
Substituted phenethylamines represent a vast and profoundly influential class of chemical compounds, all derived from the simple endogenous trace amine, β-phenethylamine.[1][2] The core structure—a phenyl ring attached to an amino group via a two-carbon chain—serves as a versatile scaffold that, through strategic chemical modification, gives rise to a remarkable diversity of pharmacological agents.[3][4] These compounds are integral to neuroscience and medicine, encompassing central nervous system stimulants, hallucinogens, empathogens, antidepressants, appetite suppressants, and bronchodilators.[2][3][5]
This guide provides a deep, technical exploration of the theoretical principles governing how specific structural modifications to the phenethylamine core dictate its interaction with biological targets. By understanding these structure-activity relationships (SAR), researchers and drug development professionals can rationally design novel molecules with desired pharmacological profiles and predict their potential effects, from therapeutic action to toxicity. We will dissect the causality behind these molecular interactions, grounded in authoritative research and validated experimental protocols.
Chapter 1: The Phenethylamine Core and Its Points of Variation
The pharmacological destiny of a substituted phenethylamine is determined by the nature and position of chemical groups appended to its core structure.[3] Any derivative can be systematically classified based on substitutions at three primary locations: the phenyl ring, the ethyl sidechain, and the terminal amino group.
-
Phenyl Ring: Substitutions on the aromatic ring (positions 2 through 6) profoundly influence receptor affinity and selectivity. The addition of groups like methoxy, methylenedioxy, or halogens can alter the molecule's electronic properties and steric profile, enhancing its ability to fit into specific receptor binding pockets, particularly those of serotonin and dopamine receptors.
-
Ethyl Sidechain: Modifications to the two-carbon chain, at the alpha (α) and beta (β) positions, primarily impact metabolic stability and the mechanism of action at monoamine transporters. For instance, α-methylation is the defining feature of the amphetamine subclass, which significantly increases resistance to metabolism by monoamine oxidase (MAO).[2]
-
Amino Group: Substitution on the nitrogen atom (N-alkylation) can modulate potency and selectivity. This position is a key site for altering a compound's interaction with transporters and receptors.
Caption: The core phenethylamine scaffold highlighting key substitution points.
Chapter 2: Decoding Structure-Activity Relationships (SAR)
The central tenet of medicinal chemistry is that a molecule's structure dictates its function. For phenethylamines, this relationship is particularly well-defined, allowing for the classification of compounds based on their primary psychoactive effects, which are closely tied to substitutions.
SAR for Psychedelic Activity: The Serotonin 5-HT₂ₐ Receptor
The hallucinogenic properties of many phenethylamines are primarily mediated by their action as agonists at the serotonin 2A receptor (5-HT₂ₐR).[6][7]
-
Ring Substitution: The "classical" psychedelic phenethylamines almost invariably feature methoxy (-OCH₃) groups at the 2 and 5 positions of the phenyl ring. The nature of the substituent at the 4-position is a critical determinant of potency. Generally, increasing the size and lipophilicity of the 4-position substituent (e.g., from -H to -CH₃, -Br, -I) enhances 5-HT₂ₐR affinity.[8]
-
Sidechain: An α-methyl group (as in the "DOx" series) tends to increase potency and duration of action compared to the non-methylated "2C" series counterparts.
-
Conformational Restriction: Studies on conformationally restricted analogues have shown that the side chain of the phenethylamine likely binds in an out-of-the-plane conformation for optimal 5-HT₂ₐR interaction.[8]
| Substitution Position | Substituent Group | General Effect on 5-HT₂ₐR Affinity | Example Compound(s) |
| Ring-2, 5 | Methoxy (-OCH₃) | Essential for high affinity in this class | 2C-X series, DOx series |
| Ring-4 | Alkyl, Halogen (-CH₃, -Br, -I) | Increased size and lipophilicity generally increases affinity | DOM, DOB, DOI |
| Ring-4 | Alkoxy (-OR) | An alkoxy group can decrease affinity compared to alkyl or halogen | 2C-O series |
| Sidechain-α | Methyl (-CH₃) | Generally increases potency and metabolic stability | DOB (vs. 2C-B) |
This table summarizes general trends observed in SAR studies.[6][8][9]
SAR for Stimulant Activity: Monoamine Transporters
The stimulant effects of phenethylamines arise from their interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These compounds can act as either reuptake inhibitors (blocking the transporter) or as releasing agents (reversing the normal direction of transport).[5][8]
-
Unsubstituted Phenethylamine: The parent compound, β-phenethylamine, acts as a releasing agent at DAT and NET but is rapidly metabolized.[1][2]
-
α-Methylation (Amphetamines): The addition of a methyl group at the α-carbon is a hallmark of potent monoamine releasing agents like amphetamine and methamphetamine. This modification protects the molecule from degradation by MAO and enhances its ability to act as a transporter substrate.[8]
-
β-Ketonation (Cathinones): The presence of a ketone group at the β-carbon generally shifts the mechanism towards reuptake inhibition, though many substituted cathinones retain releasing activity.
-
Ring Substitution: Phenyl ring substitutions can dramatically alter selectivity. For example, a 4-fluoro substitution on amphetamine (4-FA) enhances its serotonin-releasing properties relative to dopamine release.
Chapter 3: Core Pharmacological Mechanisms
The diverse effects of substituted phenethylamines stem from a few core mechanisms, primarily revolving around the modulation of monoamine neurotransmitter systems.[2][3]
Interaction with Monoamine Transporters
A critical distinction in phenethylamine pharmacology is the difference between reuptake inhibition and release.
-
Reuptake Inhibitors: These compounds, like cocaine, bind to the external face of the monoamine transporter, physically blocking the reuptake of neurotransmitters from the synaptic cleft. This leads to an increase in the synaptic concentration of the neurotransmitter.
-
Releasing Agents (Substrates): These compounds, like amphetamine, are transported into the presynaptic neuron by the monoamine transporters.[8] Once inside, they disrupt the pH gradient of synaptic vesicles via interaction with Vesicular Monoamine Transporter 2 (VMAT2) and activate Trace Amine-Associated Receptor 1 (TAAR1).[1][2] This cascade of events leads to a massive, non-vesicular efflux of neurotransmitters through the reversed action of the cell membrane transporters.[8]
Caption: Contrasting mechanisms of monoamine transporter modulation.
G-Protein Coupled Receptor (GPCR) Agonism
For psychedelic phenethylamines, the primary target is the 5-HT₂ₐ receptor, a Gq/11-coupled GPCR.
-
Binding: The phenethylamine derivative binds to the receptor.
-
Conformational Change: Ligand binding induces a conformational change in the receptor.
-
G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the associated Gαq subunit.
-
Downstream Signaling: The activated Gαq subunit dissociates and activates phospholipase C (PLC), which cleaves PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This signaling cascade is believed to underlie the profound alterations in perception and cognition associated with these compounds.
Caption: Simplified signaling pathway for 5-HT₂ₐ receptor activation.
Chapter 4: Theoretical and Predictive Modeling
Modern drug discovery heavily relies on computational methods to predict the properties of novel compounds, saving significant time and resources.[10]
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[10][11] The fundamental principle is that variations in the biological activity within a group of structurally related molecules are dependent on changes in their physicochemical properties.[10]
For phenethylamines, QSAR models can be developed to predict:
-
Receptor binding affinity (e.g., Ki at 5-HT₂ₐR).
-
Transporter inhibition potency (e.g., IC₅₀ at DAT).
-
Physicochemical properties like lipophilicity (logP), which influences blood-brain barrier penetration.[12]
A typical QSAR workflow involves calculating a large number of molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules with known activity (a training set) and then using statistical methods to build a predictive model.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex.[1] This method is invaluable for understanding the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that govern binding affinity.
For example, docking simulations of phenethylamine derivatives into the human dopamine transporter (hDAT) binding site have revealed critical structural features responsible for potent inhibition of dopamine reuptake.[1] These simulations show how the aromatic ring of the ligand settles into a hydrophobic pocket formed by specific amino acid residues (e.g., Phe76, Val152) and how the amine group forms hydrogen bonds with polar residues like Asp79.[1] Such insights are crucial for the rational design of new DAT inhibitors.
Caption: A typical workflow for a molecular docking experiment.
Chapter 5: Metabolism and Pharmacokinetic Considerations
The in-vivo effects of a substituted phenethylamine are not only governed by its receptor interactions but also by its metabolic fate.
-
Primary Metabolic Pathway: Unsubstituted phenethylamine and many of its derivatives are primarily metabolized by Monoamine Oxidase B (MAO-B), which converts the amine to an aldehyde, followed by further oxidation to phenylacetic acid.[2] This rapid metabolism is why orally ingested phenethylamine has low bioavailability in the brain.[2]
-
Role of α-Methylation: As previously noted, the addition of an α-methyl group sterically hinders the action of MAO, dramatically increasing the metabolic stability and duration of action of amphetamine and its derivatives.
-
Hydroxylation and Demethylation: Ring and side-chain hydroxylation, as well as N-demethylation, are common metabolic pathways mediated by cytochrome P450 enzymes. These processes can either detoxify the compound or, in some cases, produce active metabolites. Recent studies have identified hydroxylated and N-acetylated products as major metabolites for novel psychoactive phenethylamines.[13]
Chapter 6: Key Experimental Methodologies
The theoretical principles discussed in this guide are validated and quantified through rigorous experimental protocols.
Experimental Protocol: In Vitro Dopamine Reuptake Assay
This assay is fundamental for determining a compound's ability to inhibit the dopamine transporter. The causality is direct: a potent inhibitor will prevent radiolabeled dopamine from being taken up by cells expressing DAT, resulting in a lower radioactive signal inside the cells.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound at the human dopamine transporter (hDAT).
Methodology (based on[1]):
-
Cell Culture: Utilize a cell line (e.g., HEK293) stably transfected to express hDAT. Culture cells to an appropriate confluency in 96-well plates.
-
Pre-incubation: Wash the cells with an appropriate uptake buffer. Add varying concentrations of the test compound (and a reference inhibitor like GBR 12909) to the wells. Incubate at 37°C for 20 minutes.
-
Initiate Uptake: Add a solution containing a fixed concentration of radiolabeled dopamine (e.g., [³H]-DA, final concentration 20 nM) to each well.
-
Terminate Uptake: After a short incubation period (e.g., 5 minutes at 37°C), rapidly terminate the uptake by washing the cells three times with ice-cold uptake buffer. This step is critical to remove extracellular [³H]-DA.
-
Cell Lysis: Add a lysis buffer (e.g., 1% sodium dodecyl sulfate) to each well and incubate overnight to ensure complete cell disruption.
-
Quantification: Transfer the lysate from each well into a scintillation vial containing a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the measured radioactivity (as a percentage of control) against the logarithm of the test compound concentration. Use a non-linear regression analysis to fit a dose-response curve and calculate the IC₅₀ value.
Experimental Protocol: Radioligand Binding Assay
This protocol is the gold standard for determining a compound's affinity (Ki) for a specific receptor, such as the 5-HT₂ₐR.
Objective: To determine the binding affinity of a test compound for the 5-HT₂ₐ receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue homogenate known to express the 5-HT₂ₐ receptor.
-
Assay Setup: In a series of tubes or a 96-well plate, combine the cell membranes, a fixed concentration of a specific 5-HT₂ₐR radioligand (e.g., [³H]-ketanserin), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filter. The receptors and bound radioligand are retained on the filter, while the unbound passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filter is inversely proportional to the test compound's affinity. The IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) is determined and then converted to the affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The substituted phenethylamines are a testament to the power of subtle structural modification in shaping profound pharmacological outcomes. The theoretical principles of SAR, informed by predictive modeling and validated by robust experimental assays, provide a rational framework for navigating this vast chemical space. For researchers in neuroscience and drug development, a deep understanding of these core properties is not merely academic; it is the essential toolkit for designing the next generation of neuromodulatory agents, whether for therapeutic intervention or as probes to further unravel the complexities of the human brain.
References
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Kim, K.M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]
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Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
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Torres-Niño, C., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
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ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
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UNODC. (n.d.). Details for Phenethylamines. Retrieved from [Link]
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Semantic Scholar. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. Available at: [Link]
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University of Virginia School of Medicine. (2024). ToxTalks: Phenethylamines. Blue Ridge Poison Center. Available at: [Link]
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Fujita, T., & Ban, T. (1971). Structure-activity relation. 3. Structure-activity study of phenethylamines as substrates of biosynthetic enzymes of sympathetic transmitters. Journal of Medicinal Chemistry. Available at: [Link]
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Torres-Niño, C., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. Available at: [Link]
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Tao, Q.F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods. Available at: [Link]
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Kolaczynska, K.E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. PubMed Central. Available at: [Link]
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Li, X., et al. (2025). Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches. PubMed. Available at: [Link]
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Roy, K., & Leonard, J.T. (2005). Global QSAR modeling of logP values of phenethylamines acting as adrenergic alpha-1 receptor agonists. QSAR & Combinatorial Science. Available at: [Link]
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Rickli, A., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). ScienceDirect. Available at: [Link]
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ResearchGate. (2025). Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry. ResearchGate. Available at: [Link]
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Kolaczynska, K.E., et al. (2023). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. Available at: [Link]
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Longdom Publishing. (n.d.). Applications in Discovering New Drugs using Quantitative Structure-Activity Relationship Analysis (QSAR) Model. Retrieved from [Link]
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Hill, S.L., et al. (2013). Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series. PubMed. Available at: [Link]
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YouTube. (2021). Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. Retrieved from [Link]
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Kim, K.M., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Korea Science. Available at: [Link]
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Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Chiral Synthesis of 1-(3,4-Dimethylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Strategic Importance of Chiral 1-(3,4-Dimethylphenyl)ethanamine
This compound is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds and agrochemicals.[1] The stereochemistry of this amine is often paramount to the biological activity and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of robust, efficient, and highly enantioselective synthetic routes to access single enantiomers of this compound is of significant interest to the chemical and pharmaceutical industries.
This guide provides a detailed overview of two primary strategies for the chiral synthesis of this compound: asymmetric reductive amination and enzymatic kinetic resolution. Each section offers in-depth protocols, mechanistic discussions, and comparative data to aid researchers in selecting the most suitable method for their specific application.
II. Synthetic Strategies and Methodologies
The principal retrosynthetic disconnection for this compound points to 3,4-dimethylacetophenone as the readily available starting material.[2] The challenge lies in the stereocontrolled introduction of the amine functionality.
PART 1: Asymmetric Reductive Amination
Asymmetric reductive amination is a powerful one-pot transformation that converts a prochiral ketone directly into a chiral amine with high enantioselectivity.[3] This approach is highly atom-economical and often preferred for its efficiency. The success of this method hinges on the selection of an appropriate chiral catalyst and ligand system.
Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination
This protocol is adapted from established methods for the direct asymmetric reductive amination of ketones.[4]
Reaction Scheme:
Caption: Workflow for Asymmetric Reductive Amination.
PART 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating a racemic mixture of amines. [5]This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the amine, allowing for the separation of the unreacted amine and the acylated product.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is based on well-established procedures for the enzymatic resolution of chiral amines. [6] Reaction Scheme:
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B) [6]* Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, MTBE)
-
Standard work-up and purification reagents
Instrumentation:
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled incubator or water bath
-
Filtration apparatus
-
Rotary evaporator
-
Flash chromatography system
-
Chiral HPLC or GC
Procedure:
-
Racemic Amine Synthesis: Prepare racemic this compound via standard reductive amination of 3',4'-dimethylacetophenone using a non-chiral reducing agent (e.g., NaBH₄, H₂/Pd-C). [3]2. Enzymatic Resolution: In a suitable flask, dissolve the racemic amine and the acyl donor in the organic solvent. Add the immobilized lipase.
-
Reaction Monitoring: Shake or stir the mixture at a controlled temperature (e.g., 40-50 °C). Monitor the reaction progress by chiral HPLC or GC, aiming for approximately 50% conversion.
-
Enzyme Removal: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation: Separate the unreacted amine from the acylated amine by acid-base extraction or column chromatography.
-
Analysis: Determine the enantiomeric excess of both the recovered amine and the acylated product (after hydrolysis) by chiral HPLC or GC.
Mechanistic Considerations & Causality
The lipase enzyme possesses a chiral active site that preferentially binds and catalyzes the acylation of one enantiomer of the amine over the other. This difference in reaction rates allows for the separation of the two enantiomers. The choice of enzyme, acyl donor, and solvent can significantly impact the efficiency and selectivity of the resolution. [7]
Data Presentation: Enzymatic Kinetic Resolution
| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee (%) of Amine | ee (%) of Amide |
| Novozym 435 (CALB) | Ethyl Acetate | Toluene | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase | Vinyl Acetate | MTBE | ~50 | >98 | >98 |
Note: Data is representative and may vary based on specific reaction conditions.
Experimental Workflow Diagram
Caption: Workflow for Enzymatic Kinetic Resolution.
III. Conclusion and Recommendations
Both asymmetric reductive amination and enzymatic kinetic resolution are viable and effective methods for the synthesis of enantiomerically enriched this compound.
-
Asymmetric reductive amination offers a more direct and atom-economical route, making it highly suitable for large-scale synthesis where yield and efficiency are paramount. The primary consideration for this method is the cost and availability of the chiral catalyst and ligand.
-
Enzymatic kinetic resolution , while having a theoretical maximum yield of 50% for a single enantiomer, can provide products with exceptionally high enantiomeric purity. The reusability of the immobilized enzyme can also make this an economically attractive option, particularly for applications where optical purity is the most critical factor.
The optimal choice of synthetic strategy will depend on the specific project requirements, including scale, desired enantiomeric purity, cost considerations, and available laboratory resources.
IV. References
-
ResearchGate. Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S)-1-(3,4-dimethylphenyl)ethanol and (R)-1-(3,4-dimethylphenyl)ethanol. Available from: [Link].
-
ResearchGate. Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode | Request PDF. Available from: [Link].
-
MDPI. Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. Available from: [Link].
-
PMC - NIH. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Available from: [Link].
-
AWS. Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Available from: [Link].
-
PMC - NIH. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Available from: [Link].
-
MDPI. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Available from: [Link].
-
MD Topology. 3,4-Dimethylacetophenone | C 10 H 12 O | MD Topology | NMR | X-Ray. Available from: [Link].
-
Cardiff University. CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3 - Blogs. Available from: [Link].
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Google Patents. CN108440307B - Preparation method of chiral amine compound. Available from: .
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MDPI. Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines. Available from: [Link].
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Organic & Biomolecular Chemistry. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Available from: [Link].
-
Chemical Science (RSC Publishing). Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands. Available from: [Link].
-
Chemistry Europe. Enzymatic Resolution of Chiral Phosphinate Esters. Available from: [Link].
-
MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link].
-
Organic Chemistry Portal. Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Available from: [Link].
-
Sciforum. Synthesis of New Representatives of Push-Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H). Available from: [Link].
-
ResearchGate. Asymmetric synthesis of diamine derivatives: [a] Reaction conditions.... Available from: [Link].
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link].
-
Chemical & Pharmaceutical Bulletin. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Available from: [Link].
-
PubMed. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link].
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Application Note & Protocol Guide: Enantioselective Synthesis of 1-(3,4-Dimethylphenyl)ethanamine
This document is intended for researchers, scientists, and drug development professionals. It provides a detailed guide to the enantioselective synthesis of 1-(3,4-Dimethylphenyl)ethanamine, a key chiral building block in pharmaceutical development. The protocols and insights are grounded in established scientific literature and best practices in asymmetric synthesis.
Introduction: The Significance of Chiral Amines
Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] The specific stereochemistry of these molecules is often critical to their biological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This compound is a valuable chiral primary amine that serves as a crucial intermediate in the synthesis of various biologically active compounds. Consequently, the development of efficient and highly selective methods for its preparation in enantiomerically pure form is of paramount importance to the pharmaceutical and chemical industries.
This guide details three robust and widely applicable strategies for the enantioselective synthesis of this compound:
-
Asymmetric Transfer Hydrogenation of 3,4-Dimethylacetophenone: A highly efficient catalytic method for the direct, enantioselective reduction of the corresponding ketone.
-
Asymmetric Reductive Amination: A versatile one-pot approach that converts the ketone directly to the amine.
-
Enzymatic Dynamic Kinetic Resolution (DKR): A powerful chemoenzymatic strategy that combines the high selectivity of enzymes with in-situ racemization to achieve high yields of a single enantiomer.
For each method, we will delve into the underlying mechanistic principles, provide detailed experimental protocols, and present data in a clear, comparative format.
Strategy 1: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of ketones.[3] This technique typically employs a stable, inexpensive hydrogen donor, such as isopropanol or formic acid, in conjunction with a chiral transition metal catalyst, most commonly based on Ruthenium (Ru) or Rhodium (Rh).[3]
The key to enantioselectivity lies in the formation of a chiral metal-hydride complex that preferentially delivers a hydride to one face of the prochiral ketone. The mechanism is often described as a concerted, six-membered pericyclic transition state involving the metal center, the chiral ligand, the hydrogen donor, and the ketone substrate.[4][5]
Workflow for Asymmetric Transfer Hydrogenation
Sources
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- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(3,4-Dimethylphenyl)ethanamine as a Chiral Resolving Agent
Introduction: The Critical Role of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is a paramount consideration. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The separation of these enantiomers, a process known as chiral resolution, is a critical step in the development of safe and effective drugs.[1] One of the most robust and industrially scalable methods for achieving this separation is through the formation of diastereomeric salts.[2] This classical method involves the reaction of a racemic mixture, such as a carboxylic acid, with an enantiomerically pure resolving agent, typically a chiral amine.[2] The resulting diastereomeric salts possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[3]
This guide provides a detailed technical overview and practical protocols for the application of 1-(3,4-dimethylphenyl)ethanamine as a highly effective chiral resolving agent for the separation of racemic carboxylic acids. This amine has demonstrated utility in providing well-defined crystalline diastereomeric salts, facilitating efficient separation and high enantiomeric purity of the target acid. These notes are intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral molecules.
Physicochemical Properties of this compound
A thorough understanding of the resolving agent's properties is fundamental to developing a successful resolution protocol.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem CID: 5086468] |
| CAS Number | 91251-29-5 | [PubChem CID: 5086468] |
| Molecular Formula | C₁₀H₁₅N | [PubChem CID: 5086468] |
| Molecular Weight | 149.23 g/mol | [PubChem CID: 5086468] |
| Appearance | Colorless liquid (typical) | General Knowledge |
| Boiling Point | Data not readily available | - |
| Solubility | Soluble in common organic solvents (e.g., alcohols, toluene, ethyl acetate). Forms salts with acids, which have varying solubilities in different solvents. | General Chemical Principles |
Mechanism of Chiral Resolution: The Science of Diastereomeric Salt Formation
The fundamental principle behind this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.
When a racemic carboxylic acid, (±)-Acid, is treated with an enantiomerically pure chiral amine, for instance, (R)-1-(3,4-dimethylphenyl)ethanamine, two diastereomeric salts are formed:
-
(R)-Acid·(R)-Amine
-
(S)-Acid·(R)-Amine
These diastereomeric salts are no longer mirror images of each other and thus exhibit different crystal packing energies and solubilities in a given solvent system. This difference in solubility is the cornerstone of the separation. By carefully selecting the solvent and controlling the crystallization conditions (temperature, concentration), one of the diastereomeric salts will preferentially crystallize from the solution, leaving the other diastereomer enriched in the mother liquor.
Figure 1: Mechanism of chiral resolution via diastereomeric salt formation.
Experimental Protocols: A Step-by-Step Guide
The success of a chiral resolution is highly dependent on the optimization of several key parameters. The following protocols provide a general framework and specific examples for the resolution of racemic carboxylic acids using this compound.
Part 1: Solvent Screening – The Foundation of a Successful Resolution
The choice of solvent is the most critical factor in a diastereomeric salt resolution.[4] An ideal solvent system will maximize the solubility difference between the two diastereomeric salts. A systematic screening approach is highly recommended.
Protocol for Solvent Screening:
-
Preparation of Diastereomeric Salts:
-
In separate vials, prepare small, equimolar amounts of the two diastereomeric salts. For example, react the pure (R)-acid with (R)-amine and the pure (S)-acid with (R)-amine. If pure enantiomers of the acid are not available, a preliminary small-scale reaction of the racemic acid with the chiral amine can be performed to generate a mixture of the salts for initial screening.
-
-
Solubility Testing:
-
Select a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof, including aqueous mixtures).
-
To a known small amount of each diastereomeric salt in separate vials, add the solvent in small increments at a controlled temperature (e.g., room temperature or an elevated temperature) with stirring until the salt completely dissolves.
-
Record the amount of solvent required to dissolve each salt. A significant difference in the required solvent volume indicates a promising solvent system for the resolution.
-
-
Crystallization Test:
-
Prepare a saturated solution of the diastereomeric salt mixture in the most promising solvents identified in the previous step at an elevated temperature.
-
Allow the solutions to cool slowly to room temperature or below.
-
Observe the formation of crystals. The solvent system that yields a good crystalline solid is a strong candidate for the preparative scale resolution.
-
Part 2: Preparative Scale Chiral Resolution Protocol - Example with a Racemic Profen
This protocol provides a general procedure for the resolution of a racemic 2-arylpropionic acid (profen), such as ibuprofen or naproxen, using (S)-1-(3,4-dimethylphenyl)ethanamine. Note: The optimal conditions (solvent, temperature, molar ratios) should be determined through the screening process outlined above.
Materials:
-
Racemic profen (e.g., ibuprofen)
-
(S)-1-(3,4-dimethylphenyl)ethanamine (or the R-enantiomer)
-
Selected solvent (e.g., ethanol/water mixture)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution and Salt Formation:
-
Dissolve the racemic profen (1.0 molar equivalent) in the chosen solvent system at an elevated temperature (e.g., 60-75°C) with stirring.
-
In a separate flask, dissolve (S)-1-(3,4-dimethylphenyl)ethanamine (0.5 to 1.0 molar equivalent) in a small amount of the same solvent. Note: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the crystallized salt.[5]
-
Slowly add the amine solution to the heated acid solution with continuous stirring.
-
-
Crystallization of the Diastereomeric Salt:
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt (if available) can promote crystallization.
-
For further crystallization, the mixture can be cooled to a lower temperature (e.g., 0-5°C) and left to stand for several hours to overnight.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
-
Purification of the Diastereomeric Salt (Optional):
-
The enantiomeric purity of the resolved acid is dependent on the diastereomeric purity of the salt. If necessary, the collected crystals can be recrystallized from the same solvent system to enhance their purity.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the crystalline diastereomeric salt in a biphasic system of water and an organic extraction solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with an aqueous acid solution (e.g., 2 M HCl) to a pH of approximately 1-2. This will protonate the carboxylic acid and deprotonate the amine, breaking the salt.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (e.e.) of the recovered acid should be determined by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
-
Figure 2: General workflow for chiral resolution.
Part 3: Recovery and Recycling of the Chiral Resolving Agent
For a cost-effective and sustainable process, the recovery of the chiral resolving agent is essential.[6]
Protocol for Recovery of this compound:
-
From the Acidification Step:
-
The aqueous layer from the salt-breaking step (Protocol Part 2, Step 4) contains the hydrochloride salt of this compound.
-
-
Basification and Extraction:
-
Make the aqueous layer basic by adding a suitable base, such as an aqueous solution of sodium hydroxide (e.g., 2 M NaOH), until the pH is approximately 12-14.
-
Extract the liberated free amine into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to recover the this compound.
-
The purity of the recovered amine should be checked (e.g., by NMR or GC) before reuse. If necessary, it can be further purified by distillation.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through in-process controls and final product analysis.
-
Monitoring Crystallization: The progress of the crystallization can be monitored by taking small aliquots of the mother liquor over time and analyzing the enantiomeric composition of the dissolved acid by chiral HPLC. This provides real-time data on the efficiency of the resolution.
-
Diastereomeric Purity: The purity of the crystallized salt can be determined by measuring its melting point, which should be sharp for a pure diastereomer, or by spectroscopic methods like NMR.
-
Enantiomeric Purity: The ultimate measure of success is the enantiomeric excess of the final isolated carboxylic acid, determined by a validated chiral analytical method.
By systematically applying these protocols and analytical checks, researchers can develop a robust and reproducible chiral resolution process tailored to their specific carboxylic acid, leveraging the excellent resolving capabilities of this compound.
References
- Zentiva, K.S. (2019). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
-
Thèse, N. (2018). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-220. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
Fogassy, E., et al. (2017). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Lee, W. (2021). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]
-
Mu, X., et al. (2019). Purification of the mother liquor sugar from industrial stevia production through one-step adsorption by non-polar macroporous resin. Food Chemistry, 274, 566-573. [Link]
-
Piras, L., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 245. [Link]
-
Blacker, J., & Headley, C. (2010). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Request PDF. [Link]
-
Bhutange, A. W., et al. (2014). Resolution of enantiomers of ibuprofen by liquid chromatography: a review. PubMed, 25(5), 745-62. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
Scribd. (n.d.). Organic Chemistry - Resolution of Ibuprofen. [Link]
-
Rahman, S. M. A., et al. (2023). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Semantic Scholar. [Link]
-
Sakai, K., et al. (2004). Practical resolution of 1-phenyl-2-(4-methylphenyl)ethylamine using a single resolving agent controlled by the dielectric constant of the solvent. Sci-Hub. [Link]
-
Faigl, F., et al. (2000). Role of the solvent in optical resolution of trans-chrysanthemic acid via diastereomeric salt formation with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2, (2), 247-252. [Link]
-
Miller, S. J., et al. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]
-
The Retort. (2012). Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. [Link]
-
ScholarWorks@UTEP. (n.d.). Conversion of Racemic Ibuprofen to (S)-Ibuprofen. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
ResearchGate. (n.d.). (PDF) Preliminary study on the synthesis and high‒resolution NMR analysis of Naproxen and Ibuprofen esters. [Link]
-
ChemConnections. (n.d.). resolution-08. [Link]
-
MDPI. (2019). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. [Link]
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Application Note: Robust and Versatile Derivatization Strategies for the GC-MS Analysis of 1-(3,4-Dimethylphenyl)ethanamine
Introduction
1-(3,4-Dimethylphenyl)ethanamine is a primary amine that, like other amphetamine-related compounds, presents challenges for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis due to its polarity. The presence of the primary amine group leads to undesirable chromatographic behavior, such as peak tailing and potential adsorption to active sites within the GC system, compromising analytical accuracy and sensitivity.[1] Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its volatility, thermal stability, and overall chromatographic performance.[2][3][4] This application note provides a detailed guide to two effective derivatization techniques for this compound: acylation with Trifluoroacetic Anhydride (TFAA) and silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
The primary objective of derivatization in this context is to mask the active hydrogen of the primary amine group, thereby reducing the compound's polarity. This chemical modification leads to several analytical advantages:
-
Improved Volatility: The resulting derivatives are more volatile, allowing for elution at lower temperatures and reducing the risk of thermal degradation in the injector and column.[2]
-
Enhanced Chromatographic Peak Shape: Derivatization minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks and improved resolution.[2][5]
-
Increased Sensitivity: Better peak shape and reduced adsorption lead to lower detection limits.
-
Characteristic Mass Spectra: The derivatives often produce unique and high molecular weight fragments, which are beneficial for mass spectrometric identification and quantification.[2][5]
Principles of Derivatization for Primary Amines
The derivatization of this compound focuses on the reaction of its primary amine functional group. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic center of the derivatizing reagent.
Acylation with Trifluoroacetic Anhydride (TFAA)
TFAA is a powerful acylation reagent that readily reacts with primary amines to form stable trifluoroacetyl derivatives.[2] The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of TFAA, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a trifluoroacetate anion, resulting in the formation of the N-trifluoroacetylated amine and trifluoroacetic acid as a byproduct.
Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Silylation involves the replacement of the active hydrogen on the amine with a trimethylsilyl (TMS) group.[1][6][7] MSTFA is a versatile and widely used silylating reagent.[8] The reaction mechanism involves the nucleophilic attack of the amine's nitrogen on the silicon atom of MSTFA, leading to the displacement of N-methyltrifluoroacetamide and the formation of the silylated derivative.[6] Silylation is highly effective in reducing polarity and increasing volatility.[1][7]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the derivatization and subsequent GC-MS analysis of this compound.
Caption: General workflow for derivatization and GC-MS analysis.
Detailed Protocols
Safety Precautions: Derivatizing reagents are often corrosive and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all glassware is dry to prevent reagent hydrolysis.[1][9]
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol is adapted from established methods for the derivatization of primary amines.[6]
Materials:
-
This compound sample or standard
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous ethyl acetate or acetonitrile
-
2 mL reaction vials with PTFE-lined screw caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Place a known amount of the this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate followed by 100 µL of TFAA to the dried sample.[6]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes in a heating block.[6]
-
Evaporation: After cooling to room temperature, remove the cap and evaporate the excess reagent and solvent under a gentle stream of nitrogen.[6]
-
Reconstitution: Re-dissolve the dried derivative in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
Protocol 2: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
This protocol is based on established procedures for the silylation of amphetamine-type compounds.[8]
Materials:
-
This compound sample or standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous pyridine (optional, as a catalyst)
-
2 mL reaction vials with PTFE-lined screw caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Place a known amount of the this compound sample into a reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of MSTFA to the dried sample. For primary amines, the addition of a catalyst is generally not required, but 10 µL of anhydrous pyridine can be added to facilitate the reaction.
-
Reaction: Tightly cap the vial and heat at 70°C for 15-30 minutes.[8]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. Dilution with an appropriate solvent may be necessary depending on the concentration.
Derivatization Reaction Parameters
| Parameter | TFAA Derivatization | MSTFA Derivatization | Rationale |
| Reagent | Trifluoroacetic Anhydride | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | TFAA is a highly reactive acylation agent.[2] MSTFA is a versatile and effective silylating agent for amines. |
| Solvent | Anhydrous Ethyl Acetate | None (or Pyridine as catalyst) | Aprotic solvents are used to prevent reaction with the derivatizing agent. |
| Temperature | 60-70°C[6] | 70°C[8] | Heating accelerates the reaction to ensure complete derivatization. |
| Time | 20 minutes[6] | 15-30 minutes[8] | Sufficient time for the reaction to reach completion. |
| Post-Reaction | Evaporation & Reconstitution | Direct Injection or Dilution | TFAA and byproducts are volatile and can be removed. MSTFA and its byproducts are generally GC-compatible. |
GC-MS Analysis
The following are recommended starting conditions for the GC-MS analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Injection Mode | Splitless (1 µL) |
| Injector Temp. | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
Expected Results
Derivatization will result in an increase in the molecular weight of the analyte and a change in its retention time.
-
Underivatized this compound: MW = 149.23 g/mol
-
TFAA Derivative: The addition of a trifluoroacetyl group (-COCF₃) replaces one hydrogen on the amine. The mass shift is +96. MW = 245.22 g/mol .
-
MSTFA Derivative: The addition of a trimethylsilyl group (-Si(CH₃)₃) replaces one hydrogen on the amine. The mass shift is +72. MW = 221.37 g/mol .
The mass spectra of the derivatives will show characteristic fragmentation patterns. For the TFAA derivative, a prominent fragment corresponding to the loss of the benzyl group is expected. For the TMS derivative, characteristic fragments include [M-15]⁺ due to the loss of a methyl group.[10]
Troubleshooting
-
Poor Peak Shape/Tailing: This may indicate incomplete derivatization. Ensure reagents are fresh, conditions are anhydrous, and reaction time/temperature are adequate. Active sites in the GC liner or column can also contribute; using a deactivated liner is recommended.[1]
-
Low Response: Incomplete derivatization, sample loss during evaporation, or adsorption can lead to low response. Verify all procedural steps.
-
Extraneous Peaks: Impurities in the reagents or solvent, or side reactions can cause extra peaks. Running a reagent blank is essential to identify these.[11]
Conclusion
Both TFAA and MSTFA derivatization are highly effective methods for preparing this compound for GC-MS analysis. Acylation with TFAA provides a stable derivative with a significant mass increase, while silylation with MSTFA is a robust and straightforward method that yields a thermally stable product. The choice of method may depend on laboratory preference, available reagents, and the specific requirements of the analytical method. By following the detailed protocols and understanding the underlying chemical principles, researchers can achieve reliable and high-quality data for the analysis of this and related primary amines.
References
- Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines.
- Sigma-Aldrich. (n.d.). Derivatization of Drug Substances with MSTFA.
- BenchChem. (2025). Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA) Derivatization in GC-MS Analysis.
- BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Davis, B. A., & Durden, D. A. (1977). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 142, 517-522.
- University of California, Davis. (n.d.). GC Derivatization.
-
Wang, S. M., et al. (2014). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 38(7), 413-421. Retrieved from [Link]
- Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube.
- Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
-
Copolovici, L. O., & Copolovici, D. M. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Perfluoro Acid Anhydrides.
- Sigma-Aldrich. (n.d.). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
-
Lee, J., et al. (2008). Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry. Journal of Chromatography B, 869(1-2), 119-125. Retrieved from [Link]
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
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- 5. gcms.cz [gcms.cz]
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- 8. Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
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- 11. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Application of 1-(3,4-Dimethylphenyl)ethanamine in Asymmetric Synthesis: A Guide for Researchers
Introduction: The Role of Chiral Amines in Modern Asymmetric Synthesis
The precise construction of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Chiral amines are indispensable tools in this endeavor, serving as resolving agents, chiral catalysts, and, perhaps most impactfully, as chiral auxiliaries.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[2] After the desired stereocenter is set, the auxiliary is removed, having fulfilled its role of inducing chirality. This strategy offers a powerful and often predictable method for accessing enantiomerically pure compounds.
This guide focuses on the application of 1-(3,4-dimethylphenyl)ethanamine as a chiral auxiliary, particularly in the asymmetric synthesis of α-substituted carboxylic acids and their derivatives. While direct literature on this specific amine as an auxiliary is emerging, its structural similarity to well-established auxiliaries like pseudoephedrine and pseudoephenamine allows for the adaptation of robust and reliable protocols.[3][4] The principles and methodologies outlined herein are grounded in the extensive research on these analogous systems, providing a strong foundation for researchers to employ this compound in their synthetic campaigns.
Core Principle: Diastereoselective Alkylation of Chiral Amides
The primary application of this compound as a chiral auxiliary is in the diastereoselective alkylation of enolates derived from chiral amides. The overall synthetic strategy involves three key steps:
-
Amide Formation: The chiral amine is coupled with a carboxylic acid to form a chiral amide.
-
Diastereoselective Alkylation: The amide is deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) from a sterically preferred direction, leading to the formation of a new stereocenter with high diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product to yield the desired enantiomerically enriched carboxylic acid, ester, or alcohol, and the auxiliary can often be recovered and reused.
This sequence allows for the predictable synthesis of a wide range of chiral building blocks essential for drug discovery and development.
Mechanistic Insight: The Origin of Stereocontrol
The high degree of stereocontrol observed in the alkylation of amides derived from chiral amines like this compound is a direct consequence of the rigid, chelated transition state formed upon deprotonation. The mechanism can be visualized as follows:
Figure 1. General workflow for asymmetric synthesis using a chiral amine auxiliary.
Upon treatment with a strong base such as lithium diisopropylamide (LDA), the amide proton is removed, and the lithium cation coordinates to both the enolate oxygen and the nitrogen of the auxiliary (if it possesses a coordinating group, as in pseudoephedrine). This chelation creates a rigid, bicyclic-like structure that effectively blocks one face of the enolate. Consequently, the incoming electrophile can only approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation. The 3,4-dimethylphenyl group of the auxiliary plays a crucial role in shielding one face of the enolate.
Experimental Protocols
The following protocols are adapted from well-established procedures for analogous chiral auxiliaries and are expected to be highly effective for this compound. Researchers should perform small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Formation of the Chiral Amide
This protocol describes the coupling of a carboxylic acid with (R)-1-(3,4-dimethylphenyl)ethanamine. The choice of the (R) or (S) enantiomer of the amine will determine the absolute configuration of the final product.
Materials:
-
Carboxylic acid (1.0 equiv)
-
(R)-1-(3,4-Dimethylphenyl)ethanamine (1.1 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) and (R)-1-(3,4-dimethylphenyl)ethanamine (1.1 equiv) in anhydrous DCM, add DMAP (0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 equiv) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure chiral amide.
Protocol 2: Diastereoselective Alkylation
This protocol details the enolate formation and subsequent alkylation to introduce a new stereocenter.
Materials:
-
Chiral amide (from Protocol 1) (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.2 equiv, freshly prepared or commercial solution)
-
Alkyl halide (electrophile) (1.5 equiv)
-
Dry ice/acetone bath
-
Syringes and needles for transfer of anhydrous and air-sensitive reagents
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Dissolve the chiral amide (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA (1.2 equiv) dropwise via syringe. The solution typically turns a yellow or orange color, indicating enolate formation. Stir for 30-60 minutes at -78 °C.
-
Add the alkyl halide (1.5 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl iodide | >95:5 | 85-95 |
| Ethyl iodide | >95:5 | 80-90 |
| Benzyl bromide | >98:2 | 90-98 |
| Isopropyl iodide | 90:10 | 70-80 |
*Expected results based on analogous systems like pseudoephenamine amides.[4]
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the alkylated amide to release the chiral carboxylic acid.
Materials:
-
Alkylated amide (from Protocol 2) (1.0 equiv)
-
1,4-Dioxane or THF
-
Aqueous solution of a strong acid (e.g., 6 M H₂SO₄) or a strong base (e.g., 4 M KOH)
-
Reflux condenser
Procedure:
-
Dissolve the alkylated amide (1.0 equiv) in 1,4-dioxane or THF.
-
Add an equal volume of the aqueous acid or base solution.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC. The reaction time can vary from 12 to 48 hours depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
If acidic hydrolysis was used, basify the mixture with a strong base (e.g., NaOH pellets or solution) to pH > 12 to allow for the extraction of the chiral auxiliary.
-
If basic hydrolysis was used, acidify the mixture with a strong acid (e.g., concentrated HCl) to pH < 2 to protonate the carboxylic acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or DCM) to recover the chiral auxiliary.
-
Adjust the pH of the aqueous layer to isolate the carboxylic acid product. For acidic workup, acidify the aqueous layer after auxiliary extraction. For basic workup, the product is in the aqueous layer after acidification.
-
Extract the carboxylic acid product with an organic solvent.
-
Dry the organic layers containing the product and the recovered auxiliary separately over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the carboxylic acid product as necessary. The recovered auxiliary can often be reused after purification.
Conclusion: A Versatile and Adaptable Synthetic Tool
This compound represents a valuable and readily accessible chiral auxiliary for asymmetric synthesis. By leveraging the well-established methodologies developed for structurally similar auxiliaries, researchers can confidently employ this reagent for the predictable and highly stereoselective synthesis of a wide range of chiral carboxylic acid derivatives. The protocols and mechanistic insights provided in this guide serve as a comprehensive starting point for the application of this versatile tool in the pursuit of complex molecular targets.
References
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic Letters, 14(7), 1846–1849. Available at: [Link]
-
Wikipedia. Asymmetric induction. Available at: [Link]
-
ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Available at: [Link]
Sources
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- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacological Profiling of 1-(3,4-Dimethylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Pharmacological Potential of a Novel Phenethylamine Derivative
1-(3,4-Dimethylphenyl)ethanamine is a substituted phenethylamine, a class of organic compounds known for their diverse pharmacological activities, primarily targeting the central nervous system.[1][2] The core phenethylamine structure is the backbone for a wide array of psychoactive substances, including stimulants, empathogens, and hallucinogens.[2] The specific substitutions on the phenyl ring and the ethylamine side chain dictate the compound's affinity and efficacy at various neuronal targets, most notably the monoamine transporters.[3][4]
Based on its structural characteristics—a phenethylamine core with two methyl groups at the 3 and 4 positions of the phenyl ring—this compound is hypothesized to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4] The selectivity and potency at these transporters are critical determinants of a compound's psychoactive and therapeutic effects. For instance, compounds with higher potency at DAT versus SERT are often associated with a higher potential for abuse.[5]
These application notes provide a comprehensive guide to elucidate the pharmacological profile of this compound. The following sections detail the necessary in vitro and in vivo protocols to characterize its mechanism of action, potency, and behavioral effects.
Part 1: In Vitro Characterization: Monoamine Transporter Interaction
The initial step in profiling this compound is to determine its interaction with the primary molecular targets for phenethylamines: DAT, NET, and SERT. This is achieved through radioligand binding and neurotransmitter uptake inhibition assays.[6]
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity of this compound for the monoamine transporters. These assays measure the displacement of a specific radiolabeled ligand from the transporter by the test compound.
Protocol: Radioligand Binding Assay for DAT, NET, and SERT
-
Membrane Preparation:
-
Homogenize rat brain tissue (striatum for DAT, whole brain minus striatum for NET and SERT) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).
-
Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Assay Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer.
-
In a 96-well plate, combine the membrane preparation, varying concentrations of this compound, and a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in a final volume of 250 µL.[7][8]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a suitable buffer (e.g., 0.3% polyethyleneimine).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of a high concentration of a known inhibitor) from total binding to obtain specific binding.
-
Plot the specific binding as a function of the concentration of this compound.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.
-
Neurotransmitter Uptake Inhibition Assays
While binding assays reveal affinity, uptake inhibition assays provide functional information about the compound's ability to block the transport of monoamines into the cell. These assays can be performed using synaptosomes or cell lines expressing the specific transporters.
Protocol: Synaptosome Preparation and Uptake Assay
-
Synaptosome Preparation:
-
Rapidly dissect and homogenize the brain region of interest in ice-cold 0.32 M sucrose solution.[9]
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.
-
For higher purity, the pellet can be further purified using a sucrose density gradient.[10]
-
Resuspend the final synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-HEPES buffer).
-
-
Uptake Assay Procedure:
-
In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of this compound.
-
Initiate the uptake reaction by adding a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a known potent inhibitor for each transporter.
-
Calculate the specific uptake at each concentration of the test compound.
-
Plot the percent inhibition of specific uptake versus the concentration of this compound to determine the IC50 value.
-
Expected Data Summary for In Vitro Assays
| Assay Type | Target | Parameter | Expected Value Range |
| Radioligand Binding | DAT | Ki (nM) | To be determined |
| NET | Ki (nM) | To be determined | |
| SERT | Ki (nM) | To be determined | |
| Uptake Inhibition | DAT | IC50 (nM) | To be determined |
| NET | IC50 (nM) | To be determined | |
| SERT | IC50 (nM) | To be determined |
Part 2: In Vivo Pharmacological Assessment
Following in vitro characterization, it is crucial to assess the effects of this compound in a whole-animal model. This provides insights into its overall physiological and behavioral impact, including its potential as a central nervous system stimulant.
Locomotor Activity Assessment
The open field test is a standard method to evaluate the effect of a compound on spontaneous locomotor activity and exploratory behavior in rodents.[11][12] An increase in locomotor activity is a hallmark of psychostimulant drugs.
Protocol: Mouse Open Field Test
-
Apparatus and Environment:
-
Use a square or circular open field arena with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning.
-
The testing room should be quiet with consistent, moderate lighting.[12]
-
An automated tracking system (e.g., video camera with software or infrared beams) is used to record the animal's movement.
-
-
Procedure:
-
Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.[11]
-
Administer this compound or vehicle to different groups of mice via a relevant route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time based on the compound's expected pharmacokinetics, place each mouse individually in the center of the open field arena.[12]
-
Record the animal's activity for a set duration, typically 15-60 minutes.
-
Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.[11]
-
-
Data Analysis:
-
Quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Compare the data from the drug-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Drug Discrimination Studies
Drug discrimination is a highly specific behavioral assay used to assess the subjective effects of a novel compound by comparing them to a known drug of abuse.[13][14] This is a critical step in evaluating the abuse potential of a new psychoactive substance.
Protocol: Rat Drug Discrimination
-
Training Phase:
-
Train rats to press one of two levers in an operant chamber to receive a food reward (e.g., sucrose pellets).[14]
-
Train the rats to discriminate between the effects of a known psychostimulant (e.g., d-amphetamine or cocaine) and vehicle (e.g., saline).
-
On days when the training drug is administered, only presses on the "drug-appropriate" lever are reinforced. On vehicle administration days, only presses on the "vehicle-appropriate" lever are reinforced.[14]
-
Continue training until the rats reliably select the correct lever based on the administered substance.
-
-
Testing Phase:
-
Once the rats have acquired the discrimination, administer various doses of this compound.
-
During test sessions, presses on both levers are recorded, but no reinforcement is delivered.
-
Measure the percentage of responses on the drug-appropriate lever and the overall response rate.
-
-
Data Analysis:
-
Full generalization: If a dose of this compound results in a high percentage (e.g., >80%) of responding on the drug-appropriate lever, it is considered to have subjective effects similar to the training drug.
-
Partial generalization: A moderate percentage (e.g., 20-80%) of drug-appropriate responding suggests some similarity in subjective effects.
-
No generalization: If responding is primarily on the vehicle-appropriate lever, the subjective effects are considered different from the training drug.
-
A significant decrease in the response rate may indicate motor impairment or other disruptive effects of the compound.
-
Visualizations
Experimental Workflow for Pharmacological Profiling
Caption: Workflow for the pharmacological characterization of this compound.
Hypothesized Mechanism of Action at the Synapse
Caption: Hypothesized inhibition of monoamine reuptake by this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive pharmacological profiling of this compound. By systematically evaluating its interactions with monoamine transporters and its in vivo behavioral effects, researchers can elucidate its mechanism of action, potency, and potential for therapeutic development or abuse liability. The data generated from these studies will be instrumental in understanding the structure-activity relationships of this novel phenethylamine derivative and its place within the broader class of psychoactive compounds.
References
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Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. (2024). PubMed. Retrieved from [Link]
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Structure-Activity Relationships for Abuse-Related Effects of 4-Substituted Methcathinone Analogs. (n.d.). PubMed. Retrieved from [Link]
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Substituted phenethylamine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Discovery and Development of Monoamine Transporter Ligands. (2018). PubMed Central. Retrieved from [Link]
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Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. (2015). PubMed Central. Retrieved from [Link]
-
Drug Discrimination. (2009). In Methods of Behavior Analysis in Neuroscience. NCBI Bookshelf. Retrieved from [Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. Retrieved from [Link]
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In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (2012). PubMed Central. Retrieved from [Link]
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Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. (2018). JoVE. Retrieved from [Link]
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Drug Discrimination in Methamphetamine-Trained Rats: Effects of Cholinergic Nicotinic Compounds. (2010). PubMed Central. Retrieved from [Link]
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Substituted amphetamine. (n.d.). In Wikipedia. Retrieved from [Link]
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2-Phenethylamines in Medicinal Chemistry: A Review. (2023). PubMed Central. Retrieved from [Link]
- Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. (1998). Google Patents.
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Drug Discrimination Assessment. (n.d.). Melior Discovery. Retrieved from [Link]
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Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... (n.d.). ResearchGate. Retrieved from [Link]
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In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. (2006). American Chemical Society. Retrieved from [Link]
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Overview of Monoamine Transporters. (2017). PubMed Central. Retrieved from [Link]
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2-Phenethylamines in Medicinal Chemistry: A Review. (2023). ResearchGate. Retrieved from [Link]
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Open Field Test Protocol for Anxiety-Like Behavior in Rodents. (n.d.). Anilocus. Retrieved from [Link]
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Application Notes and Protocols for Characterizing the Neurotransmitter Transporter Interactions of Novel Phenethylamines: A Case Study with 1-(3,4-Dimethylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the characterization of the interaction of novel phenethylamine derivatives with monoamine transporters (MATs), specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Using 1-(3,4-Dimethylphenyl)ethanamine as a representative test compound, this document outlines detailed protocols for in vitro binding and uptake inhibition assays. The objective is to equip researchers with the necessary methodologies to determine the affinity (Kᵢ) and functional potency (IC₅₀) of novel psychoactive substances, thereby elucidating their pharmacological profile and potential as therapeutic agents or substances of abuse.
Introduction: The Critical Role of Monoamine Transporters
Monoamine transporters are integral membrane proteins that regulate the concentration of neurotransmitters—dopamine, norepinephrine, and serotonin—in the synaptic cleft.[1] They are primary targets for a wide range of therapeutic drugs, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as for illicit psychostimulants.[1][2][3] The interaction of a compound with DAT, NET, and SERT dictates its neurochemical and behavioral effects.[4] Therefore, characterizing the binding affinity and functional effects of novel compounds at these transporters is a fundamental step in drug discovery and neuropharmacology.
This compound, a structural analog of amphetamine, is a compound whose specific interactions with MATs are not extensively documented in publicly available literature. Its chemical structure suggests a potential for interaction with these transporters, similar to other substituted amphetamines like 3,4-methylenedioxymethamphetamine (MDMA).[5][6][7] The protocols detailed herein provide a robust framework for the comprehensive in vitro pharmacological profiling of such novel entities.
Core Concepts: Understanding Transporter Interactions
The interaction of a ligand with a monoamine transporter can be broadly categorized into two types:
-
Inhibitors (Blockers): These compounds bind to the transporter but are not translocated. They act by competitively or non-competitively blocking the reuptake of the endogenous neurotransmitter. Cocaine is a classic example of a MAT inhibitor.[8]
-
Substrates (Releasers): These compounds are recognized and transported by the transporter into the presynaptic neuron. This process can lead to a reversal of the transporter's function, resulting in the efflux of neurotransmitter from the neuron into the synapse. Amphetamines are well-known transporter substrates.[9]
The initial characterization of a novel compound typically involves determining its binding affinity and its ability to inhibit neurotransmitter uptake.
Experimental Workflows
A systematic approach to characterizing the interaction of a test compound, such as this compound, with monoamine transporters involves a tiered screening process.
Figure 1: A tiered experimental workflow for characterizing novel compound interactions with monoamine transporters.
Detailed Protocols
The following protocols are adapted from established methodologies for studying monoamine transporter pharmacology in vitro.[10][11][12]
Cell Culture and Transporter Expression
The use of mammalian cell lines stably or transiently expressing the human variants of DAT, NET, or SERT is crucial for these assays. Human Embryonic Kidney 293 (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used.
-
Cell Lines: HEK-293 cells stably expressing hDAT, hNET, or hSERT.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Plating for Assays: For 96-well plates, seed cells at a density of 40,000-60,000 cells per well and allow them to adhere and form a confluent monolayer for 20-24 hours prior to the assay.[13]
Protocol 1: In Vitro Radioligand Binding Assay
This assay determines the affinity of the test compound for the transporter by measuring its ability to displace a known high-affinity radioligand.
Objective: To determine the inhibition constant (Kᵢ) of this compound at hDAT, hNET, and hSERT.
Materials:
-
Cell membranes prepared from HEK-293 cells expressing hDAT, hNET, or hSERT.
-
Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT).
-
Non-specific binding inhibitors: Benztropine (for hDAT), Desipramine (for hNET), Fluoxetine (for hSERT).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its K₋d, and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding, add only the radioligand and membranes. For non-specific binding, add the radioligand, membranes, and a high concentration of the respective non-specific binding inhibitor.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Add scintillation cocktail to the filters and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
Protocol 2: In Vitro Neurotransmitter Uptake Inhibition Assay
This assay measures the functional potency of the test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.
Objective: To determine the IC₅₀ of this compound for the inhibition of dopamine, norepinephrine, and serotonin uptake.
Materials:
-
HEK-293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates.
-
Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Uptake Buffer: Krebs-Henseleit buffer (KHB) or Hanks' Balanced Salt Solution (HBSS).[11][13]
-
Test Compound: this compound.
-
Non-specific uptake inhibitors: As in the binding assay.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Cell Preparation: Wash the plated cells once with room temperature uptake buffer.
-
Pre-incubation: Add varying concentrations of this compound to the wells and pre-incubate for 5-10 minutes at room temperature.[11]
-
Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake process. The final concentration of the substrate should be near its Kₘ for the respective transporter.
-
Incubation: Incubate for a short period (e.g., 1-10 minutes) at room temperature.[10][11] The timing is critical and should be within the linear range of uptake.
-
Termination of Uptake: Rapidly aspirate the solution and wash the cells twice with ice-cold uptake buffer to terminate the uptake.[10]
-
Cell Lysis and Quantification: Lyse the cells (e.g., with 1% SDS) and add scintillation cocktail.[11] Quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration. Use non-linear regression to fit the data and determine the IC₅₀ value.
Figure 2: Workflow for the in vitro neurotransmitter uptake inhibition assay.
Data Interpretation and Expected Outcomes
The results from these assays will provide a quantitative pharmacological profile of this compound.
| Assay | Transporter | Parameter | Expected Outcome for a Hypothetical Amphetamine-like Compound |
| Binding Assay | hDAT | Kᵢ (nM) | Low nanomolar range, indicating high affinity. |
| hNET | Kᵢ (nM) | Low to moderate nanomolar range. | |
| hSERT | Kᵢ (nM) | Higher nanomolar to micromolar range, indicating lower affinity. | |
| Uptake Inhibition | hDAT | IC₅₀ (nM) | Potent inhibition, with a low nanomolar IC₅₀. |
| hNET | IC₅₀ (nM) | Potent inhibition, with a low to moderate nanomolar IC₅₀. | |
| hSERT | IC₅₀ (nM) | Less potent inhibition, with a higher nanomolar to micromolar IC₅₀. |
A compound with a profile similar to the hypothetical example in the table would be classified as a potent dopamine and norepinephrine transporter ligand, with less activity at the serotonin transporter. This profile is characteristic of many psychostimulant amphetamine derivatives.[5]
Advanced Characterization: Electrophysiological Approaches
For a more in-depth mechanistic understanding, electrophysiological techniques such as patch-clamp can be employed.[14] These methods allow for the direct measurement of transporter-mediated currents and can distinguish between inhibitors and substrates by analyzing the electrical signatures they produce upon application to transporter-expressing cells.[15][16]
Conclusion
The protocols outlined in these application notes provide a robust and validated framework for the initial characterization of the neurotransmitter transporter interactions of novel compounds like this compound. A thorough in vitro pharmacological profiling is an indispensable step in the evaluation of new chemical entities for their potential therapeutic applications or their likelihood of being substances of abuse.
References
- Rothman, R. B., et al. (2005). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1315-1325.
- Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640.
- Torres, G. E., et al. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
- Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41-50.
- Ma, L., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.19.1-12.19.16.
- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683.
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Ye, M., et al. (2022). Molecular basis of vesicular monoamine transport and neurological drug interactions.
- King, L. A., & McDermott, S. (1995). Custom Synthesis and Analytical Properties of 3,4-Methylenedioxy-N,N-dimethylamphetamine (MDDMA).
- Clements, J. D. (1996). Transmitter time course in the synaptic cleft: its role in central synaptic function. Trends in Neurosciences, 19(5), 163-171.
- Heal, D. J., et al. (2013). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Journal of Psychopharmacology, 27(10), 917-928.
- Verstraete, A. G. (2013). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine.
- Indarte, M., et al. (2006). Three-dimensional models of neurotransmitter transporters and their interactions with cocaine and S-citalopram. Journal of Molecular Graphics and Modelling, 25(3), 329-342.
- Michael, A. C., & Borland, L. M. (2007). Electrochemical Analysis of Neurotransmitters. Analytical Chemistry, 79(13), 4737-4748.
- Wang, K. H., et al. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter.
- Watzky, D. A., & Fendler, K. (2013). Patch Clamp Analysis of Transporters Via Pre-Steady-State Kinetic Methods. Annual Review of Biophysics, 42, 413-435.
- Collins, M. (2014). The Synthesis and Chemical Profiling of 3,4-methylene-Dioxymethamphetamine (MDMA) and Analogues.
- Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology, 1365, 225-242.
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Chemeurope.com. (n.d.). 3,4-Dimethylamphetamine. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Wang, L., et al. (2022). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 13, 969850.
-
Wikipedia. (n.d.). Monoamine transporter. Retrieved from [Link]
- Luethi, D., et al. (2018). The Psychostimulant (±)-cis-4,4'-dimethylaminorex (4,4'-DMAR) Interacts With Human Plasmalemmal and Vesicular Monoamine Transporters. Neuropharmacology, 138, 282-291.
- Farkas, E., et al. (2022). Glutamate load fosters spreading depolarization under osmotic stress in brain slices. Frontiers in Cellular Neuroscience, 16, 969632.
- Lambert, G. W., et al. (1993). Monoamine neurotransmitter interactions and the prediction of antidepressant response.
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Application Notes and Protocols: Reductive Amination of 3,4-Dimethylacetophenone
Abstract
This comprehensive technical guide provides detailed protocols and theoretical insights for the reductive amination of 3,4-dimethylacetophenone, a key transformation in the synthesis of various pharmaceutically relevant compounds and research chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established methodologies and expert commentary on experimental design, reagent selection, and process optimization. We will explore direct and indirect reductive amination techniques, with a focus on practical, high-yield procedures.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as one of the most powerful and versatile methods for the synthesis of amines, a functional group of paramount importance in medicinal chemistry.[1][2] This transformation facilitates the construction of carbon-nitrogen bonds by reacting a carbonyl compound, in this case, 3,4-dimethylacetophenone, with an amine in the presence of a reducing agent.[1] The reaction proceeds through an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine.[1][3]
The direct, one-pot nature of many reductive amination protocols offers significant advantages in terms of efficiency and atom economy, making it a favored strategy in both academic and industrial settings.[1] For the specific case of 3,4-dimethylacetophenone, this reaction provides a direct route to a variety of N-substituted 1-(3,4-dimethylphenyl)ethanamines, which are valuable building blocks for further chemical elaboration.
Mechanistic Overview: A Tale of Two Pathways
The reductive amination of a ketone like 3,4-dimethylacetophenone with a primary or secondary amine follows a well-established mechanistic pathway. The process can be broadly categorized into two main approaches: direct and indirect reductive amination.
The Interplay of Imine Formation and Reduction
The core of the reaction involves the initial formation of a hemiaminal intermediate from the reaction of the ketone and the amine. This is followed by the elimination of water to form an imine (with a primary amine) or an enamine (with a secondary amine), which then tautomerizes to an iminium ion.[4] The reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[5]
Mildly acidic conditions (pH 4-5) are often employed to facilitate the dehydration of the hemiaminal to the imine.[5] However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic and thus hindering the initial attack on the carbonyl group.
Caption: General mechanism of reductive amination.
Reagent Selection: A Critical Decision
The success of a reductive amination reaction hinges on the judicious choice of the reducing agent. The ideal reagent should selectively reduce the imine/iminium ion intermediate in the presence of the starting ketone.
| Reducing Agent | Key Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, tolerates a wide range of functional groups. Often the reagent of choice for direct reductive aminations.[6][7] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[7][8] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines at neutral or slightly acidic pH.[5][6] Highly toxic and generates cyanide waste. | Methanol (MeOH), Ethanol (EtOH)[8] |
| Sodium Borohydride (NaBH₄) | A stronger reducing agent that can also reduce the starting ketone.[1][5] Typically used in a two-step (indirect) procedure where the imine is pre-formed.[8] | Methanol (MeOH), Ethanol (EtOH)[8] |
| Catalytic Hydrogenation (H₂/Pd-C) | A "green" alternative, but the catalyst can sometimes be deactivated by the amine. | Methanol (MeOH), Ethanol (EtOH) |
For the reductive amination of 3,4-dimethylacetophenone, sodium triacetoxyborohydride (STAB) is highly recommended for direct, one-pot procedures due to its high selectivity, operational simplicity, and broad functional group tolerance.[6][7][9]
Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is suitable for the reaction of 3,4-dimethylacetophenone with a variety of primary and secondary amines.
Materials:
-
3,4-Dimethylacetophenone
-
Amine (e.g., ethylamine, benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst for less reactive ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylacetophenone (1.0 eq).
-
Dissolve the ketone in DCE or DCM (approximately 0.1-0.2 M concentration).
-
Add the desired amine (1.1-1.5 eq).
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. For less reactive amines or ketones, the addition of a catalytic amount of acetic acid (0.1 eq) can be beneficial.[7]
-
In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture. The addition may cause a slight exotherm.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Caption: Workflow for direct reductive amination.
Protocol 2: Indirect Reductive Amination using Sodium Borohydride
This two-step approach is useful when using the less selective but more economical sodium borohydride.
Materials:
-
3,4-Dimethylacetophenone
-
Amine (e.g., ethylamine, benzylamine)
-
Toluene or Benzene
-
Dean-Stark apparatus
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl, e.g., 1 M aqueous solution)
-
Sodium hydroxide (NaOH, e.g., 1 M aqueous solution)
Procedure:
Step A: Imine Formation
-
In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine 3,4-dimethylacetophenone (1.0 eq), the amine (1.1 eq), and a catalytic amount of p-TSA (0.05 eq) in toluene.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of imine formation.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
Step B: Reduction of the Imine
-
Dissolve the crude imine from Step A in MeOH or EtOH.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully add 1 M HCl to quench the excess NaBH₄ and adjust the pH to ~2.
-
Stir for 30 minutes, then basify the mixture with 1 M NaOH to pH ~10-12.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
Alternative Methodologies
Leuckart-Wallach Reaction
For the synthesis of primary amines from 3,4-dimethylacetophenone, the Leuckart-Wallach reaction provides a classical, albeit harsher, alternative. This reaction utilizes ammonium formate or formamide as both the amine source and the reducing agent.[10] The reaction typically requires high temperatures (120-150 °C) and produces the N-formyl amine as an intermediate, which must be hydrolyzed to yield the final primary amine.[10]
Eschweiler-Clarke Reaction
Should a researcher wish to methylate a primary or secondary amine product obtained from the reductive amination of 3,4-dimethylacetophenone, the Eschweiler-Clarke reaction is an excellent choice.[11] This reaction uses formaldehyde as the source of the methyl group and formic acid as the reducing agent, providing a clean and efficient route to N-methylated products.[11][12][13]
Purification and Characterization
The purification of the resulting N-substituted 1-(3,4-dimethylphenyl)ethanamines can typically be achieved by silica gel column chromatography. A gradient elution system of ethyl acetate in hexanes is often effective. For basic amine products, it can be advantageous to pre-treat the silica gel with triethylamine to prevent streaking.
Alternatively, purification can be achieved through an acid-base extraction. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1 M HCl). The amine product will be protonated and move to the aqueous layer, while neutral impurities remain in the organic layer. The aqueous layer is then basified (e.g., with 1 M NaOH) and the free amine is extracted back into an organic solvent.[14]
Characterization of the final product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and purity.
Troubleshooting and Expert Insights
-
Low Yields: Incomplete imine formation is a common cause of low yields. For sterically hindered or electronically deactivated ketones or amines, increasing the reaction time for imine formation, adding a catalytic amount of acid, or using a dehydrating agent (e.g., molecular sieves) can be beneficial.
-
Side Reactions: The primary side reaction with less selective reducing agents like NaBH₄ is the reduction of the starting ketone to the corresponding alcohol.[8] Using a more selective reagent like NaBH(OAc)₃ or performing a two-step procedure can mitigate this.[5][8]
-
Over-alkylation: When reacting with primary amines, there is a possibility of the secondary amine product reacting further with the ketone to form a tertiary amine. Using a slight excess of the primary amine can help to minimize this.
Conclusion
The reductive amination of 3,4-dimethylacetophenone is a robust and highly adaptable transformation for the synthesis of a diverse range of substituted amines. The choice of methodology, particularly the reducing agent, should be guided by the specific substrate, desired scale, and available resources. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful execution and optimization of this important reaction in a research and development setting.
References
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Reductive Amination, and How It Works - Master Organic Chemistry . (2017). Master Organic Chemistry. [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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Reductive amination - Wikipedia . Wikipedia. [Link]
- Myers Chem 115. (URL not available)
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An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction - SciSpace . (1993). Acta Chem. Scand., 47, 1046-1049. [Link]
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Reductive Amination - Common Conditions . Organic Chemistry Portal. [Link]
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An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction - ResearchGate . (2025). ResearchGate. [Link]
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Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube . (2016). YouTube. [Link]
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Reductive Amination - Chemistry Steps . Chemistry Steps. [Link]
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Direct reductive amination of various acetophenone analogues with N-methylaniline a - ResearchGate . ResearchGate. [Link]
- US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents.
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications . (1996). The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC - NIH. (URL not available)
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Sodium triacetoxyborohydride - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
- WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents.
-
Simplified Version of the Eschweiler–Clarke Reaction | The Journal of Organic Chemistry . (2024). The Journal of Organic Chemistry. [Link]
-
Reductive Amination - YouTube . (2023). YouTube. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed . (1996). PubMed. [Link]
- THE MECHANISM OF THE LEUCKART REACTION - UFDC Image Array 2. (URL not available)
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). (URL not available)
-
Eschweiler-Clarke Reaction - YouTube . (2022). YouTube. [Link]
- Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. (URL not available)
-
Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones . (2002). J. Org. Chem., 67(22), 7767–7771. [Link]
-
3,4-Dimethylacetophenone | C 10 H 12 O | MD Topology | NMR | X-Ray . ATB. [Link]
-
Ethanamine, N-ethyl- - the NIST WebBook . NIST. [Link]
-
Eschweiler-Clarke reaction . ChemEurope.com. [Link]
- Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution - AWS. (URL not available)
-
Eschweiler-Clarke reaction - YouTube . (2025). YouTube. [Link]
-
N-ethyl-N-methyl-2-(4-phenylphenyl)ethanamine | C17H21N - PubChem . PubChem. [Link]
-
Ethanamine, N-ethyl- - the NIST WebBook - National Institute of Standards and Technology . NIST. [Link]
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Application Notes and Protocols for the Analytical Separation of Chiral Amines
Abstract
The enantioselective separation of chiral amines is a critical analytical challenge in the pharmaceutical and chemical industries. The stereoisomers of an amine can exhibit profoundly different pharmacological and toxicological profiles, making their accurate quantification essential for drug development, quality control, and regulatory compliance.[1][2] This document provides a comprehensive guide to the primary analytical techniques for chiral amine separation, with a focus on High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). It offers in-depth explanations of the underlying principles, strategic approaches to method development, and detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for chiral amine analysis.
The Imperative of Chiral Amine Separation
Chiral amines are fundamental building blocks in a vast array of biologically active molecules. Approximately 40% of all synthetic drugs are chiral, and a significant portion of these contain amine functional groups.[2] The three-dimensional arrangement of atoms around a chiral center dictates how a molecule interacts with other chiral entities, such as enzymes and receptors in the body. Consequently, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause adverse effects.
Therefore, the ability to separate and quantify the individual enantiomers of a chiral amine is not merely an analytical exercise; it is a prerequisite for ensuring the safety and efficacy of pharmaceutical products.[1] Regulatory agencies worldwide mandate strict control over the enantiomeric purity of chiral drugs. This necessitates the development of validated, high-precision analytical methods.
Foundational Principles of Chiral Recognition in Chromatography
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector.[3] This is the core principle behind direct chiral separation techniques. The chiral selector, either immobilized on a stationary phase (in HPLC and SFC) or added to the background electrolyte (in CE), forms transient, diastereomeric complexes with the enantiomers of the analyte.[4][5]
The key to separation lies in the differential stability of these diastereomeric complexes. One enantiomer will interact more strongly or for a longer duration with the chiral selector, leading to a difference in migration time through the analytical system and resulting in two distinct peaks. For a successful chiral separation, a minimum of three points of interaction between the chiral selector and the analyte are generally required, a concept known as the "three-point interaction model."[3] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[4][5]
High-Performance Liquid Chromatography (HPLC) for Chiral Amine Separation
HPLC is arguably the most widely used and versatile technique for chiral separations in the pharmaceutical industry.[6] Its robustness, high sensitivity, and broad applicability make it a powerful tool for both analytical and preparative-scale separations.[1]
Chiral Stationary Phases (CSPs) for Amines
The choice of the chiral stationary phase is the most critical parameter in developing an HPLC method for chiral amine separation. Several classes of CSPs have proven effective for this purpose.
-
Polysaccharide-Based CSPs: These are the most popular and broadly applicable CSPs. They consist of cellulose or amylose derivatives, typically phenylcarbamates, coated or covalently bonded to a silica support.[7] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer. Coated phases can sometimes offer better enantioselectivity, while immobilized phases provide greater solvent compatibility.[7]
-
Crown Ether-Based CSPs: These CSPs are particularly effective for the separation of primary amines.[8][9] The chiral recognition is based on the formation of inclusion complexes between the protonated primary amino group of the analyte and the chiral cavity of the crown ether.[9]
-
Cyclofructan-Based CSPs: Similar to crown ethers, cyclofructans can separate primary amines through interactions with the protonated amino group.[9] The selectivity can be tuned by modifying the substituents on the cyclofructan structure.[9]
-
Pirkle-Type (π-Acid/π-Base) CSPs: These phases rely on π-π interactions between the electron-rich or electron-deficient aromatic rings on the CSP and complementary rings on the analyte. They are often used for derivatized amines.[6]
Mobile Phase Considerations for Chiral Amine HPLC
The mobile phase composition plays a crucial role in modulating the retention and selectivity of the separation.
-
Normal-Phase Mode: This mode, using non-polar solvents like hexane or cyclohexane with a polar modifier such as ethanol or isopropanol, is very common for chiral separations on polysaccharide-based CSPs.[2] For basic amines, the addition of a small amount of a basic additive like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase is often essential to prevent peak tailing and improve resolution by competing with the analyte for active sites on the stationary phase.[2]
-
Reversed-Phase Mode: While less common for chiral amine separations, this mode can be effective, particularly for analytes with aromatic rings that can engage in inclusion complexation with cyclodextrin-based CSPs.[5][10] The mobile phase typically consists of water or a buffer with an organic modifier like acetonitrile or methanol.
-
Polar Organic Mode: This mode uses a polar organic solvent like acetonitrile or methanol, often with additives. It can be a useful alternative to normal-phase chromatography.
Strategic Method Development for Chiral Amine HPLC
A systematic approach to method development is crucial for achieving a successful and robust separation.
Figure 1: HPLC Chiral Method Development Workflow. This diagram outlines a systematic approach to developing a robust chiral HPLC method, starting from initial screening through to optimization and validation.
Protocol: Chiral Separation of a Primary Aromatic Amine using a Polysaccharide-Based CSP in Normal-Phase Mode
This protocol provides a general starting point for the separation of a primary aromatic amine.
1. Materials and Equipment:
- HPLC system with UV detector
- Chiral Stationary Phase: Chiralpak® IE or Chiralcel® OD-H (or equivalent polysaccharide-based CSP)
- HPLC-grade Hexane
- HPLC-grade Isopropanol (IPA)
- Diethylamine (DEA), analytical grade
- Analyte: Racemic primary aromatic amine solution (approx. 1 mg/mL in mobile phase)
2. Chromatographic Conditions (Starting Point):
- Mobile Phase: Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: As appropriate for the analyte (e.g., 254 nm)
- Injection Volume: 5 µL
3. Procedure:
- Prepare the mobile phase by accurately measuring the required volumes of hexane, IPA, and DEA. Mix thoroughly and degas.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the racemic amine standard.
- Monitor the chromatogram for the separation of the two enantiomers.
4. Optimization Strategy:
- No Separation: If no separation is observed, try a different polysaccharide-based CSP.
- Poor Resolution (Rs < 1.5):
- Decrease the percentage of IPA in the mobile phase (e.g., to 95:5:0.1). This will generally increase retention and may improve resolution.
- Change the alcohol modifier (e.g., to ethanol).
- Optimize the DEA concentration (e.g., from 0.05% to 0.2%).
- Lower the column temperature (e.g., to 15 °C) to enhance the stability of the transient diastereomeric complexes.
Supercritical Fluid Chromatography (SFC) for High-Throughput Chiral Amine Separation
SFC has emerged as a powerful alternative to HPLC for chiral separations, particularly for high-throughput screening and preparative applications.[8][11] It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Advantages of SFC for Chiral Amine Separations
-
Speed: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates than in HPLC without a significant loss of efficiency, leading to faster analysis times.[12]
-
Green Chemistry: SFC significantly reduces the consumption of organic solvents compared to normal-phase HPLC.[12]
-
Improved Peak Shape: For basic compounds like amines, SFC can often provide better peak shapes than HPLC.
Method Development in SFC
Method development in SFC is analogous to HPLC but with some key differences. A co-solvent, typically an alcohol like methanol or ethanol, is added to the CO2 to modify the mobile phase polarity. Additives are also crucial for the separation of amines.
-
Co-solvents: Methanol is the most common co-solvent. The percentage of co-solvent is a primary parameter for optimizing retention.
-
Additives: Similar to HPLC, basic additives are often required. However, strong acids like ethanesulfonic acid (ESA) have also been shown to dramatically improve separations of basic compounds in SFC, possibly by forming an intact salt pair with the amine that is then separated.[13] A combination of a weak acid and a weak base (e.g., trifluoroacetic acid and triethylamine) can also be effective.
Protocol: SFC Screening of a Chiral Primary Amine
1. Materials and Equipment:
- SFC system with a back-pressure regulator and UV detector
- Chiral Stationary Phase: Crownpak® CR-I(+) for primary amines, or a selection of polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC)
- SFC-grade CO2
- HPLC-grade Methanol
- Trifluoroacetic acid (TFA) and Triethylamine (TEA)
- Analyte: Racemic amine solution (approx. 1 mg/mL in methanol)
2. Chromatographic Conditions (Screening):
- Columns: Screen multiple CSPs in parallel if the system allows.
- Mobile Phase: CO2/Methanol gradient (e.g., 5% to 40% Methanol over 5 minutes)
- Additive: 0.3% TFA / 0.2% TEA in the methanol co-solvent
- Flow Rate: 3.0 mL/min
- Outlet Pressure (BPR): 150 bar
- Column Temperature: 40 °C
- Detection Wavelength: As appropriate for the analyte
3. Procedure:
- Prepare the modified co-solvent containing the additives.
- Equilibrate the system and columns.
- Inject the sample and run the gradient screen on each column.
- Identify the column and approximate co-solvent percentage that provides the best separation.
4. Optimization:
- Once a "hit" is identified, switch to isocratic conditions at the optimal co-solvent percentage.
- Fine-tune the co-solvent percentage, temperature, and back-pressure to maximize resolution.
Capillary Electrophoresis (CE) for Chiral Amine Separation
CE is a high-efficiency separation technique that is particularly well-suited for the analysis of polar and charged compounds.[14] For chiral separations, a chiral selector is added to the background electrolyte (BGE).[15]
Principles and Advantages of Chiral CE
In CE, an electric field is applied across a narrow capillary filled with the BGE. Ions migrate at different velocities depending on their charge-to-size ratio. For chiral separations, the enantiomers form transient complexes with the chiral selector in the BGE.[4] The different stability constants of these diastereomeric complexes lead to different effective mobilities and thus, separation.[4]
Advantages of CE include:
-
High Separation Efficiency: CE can generate millions of theoretical plates, leading to very sharp peaks and high resolution.[15]
-
Low Sample and Reagent Consumption: Only nanoliter volumes of sample are injected, and the total volume of BGE is small.[15]
-
Rapid Method Development: Screening different chiral selectors is straightforward as it only involves changing the BGE composition.[15]
Chiral Selectors for Amines in CE
Cyclodextrins (CDs) are the most widely used chiral selectors in CE.[15][16]
-
Neutral CDs: (e.g., β-CD, γ-CD, and their hydroxypropyl or methyl derivatives) are versatile and widely applicable.
-
Charged CDs: (e.g., sulfated or carboxymethylated CDs) can provide additional electrostatic interactions and are often effective for separating basic amines.
Protocol: Chiral CE of a Basic Amine using a Cyclodextrin Selector
1. Materials and Equipment:
- Capillary Electrophoresis system with a UV detector
- Fused-silica capillary (e.g., 50 µm i.d., 40 cm effective length)
- Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5
- Chiral Selector: Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB)
- 0.1 M NaOH and 1 M HCl for flushing and pH adjustment
- Analyte: Racemic amine solution (approx. 0.5 mg/mL in water or BGE)
2. Procedure:
- Capillary Conditioning (for a new capillary): Flush with 1 M NaOH (10 min), water (5 min), and BGE (10 min).
- Prepare the BGE: Dissolve the phosphate salt in water, adjust pH to 2.5 with HCl. Add the chiral selector (e.g., 10 mM DIMEB) and dissolve completely. Filter and degas the BGE.
- Pre-run Conditioning: Flush the capillary with 0.1 M NaOH (2 min), water (2 min), and finally the BGE containing the chiral selector (5 min).
- Injection: Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).
- Separation: Apply a voltage of +20 kV.
- Detection: Monitor at the appropriate wavelength.
4. Optimization Strategy:
- Selector Type and Concentration: If separation is not achieved, screen other CD types (e.g., sulfated β-CD). Optimize the concentration of the selected CD (typically 5-20 mM).
- pH of BGE: The pH affects the charge of the amine and the electroosmotic flow. Analyze at different pH values (e.g., pH 4.5) to find the optimum.
- Temperature and Voltage: Adjusting the capillary temperature and applied voltage can affect efficiency and resolution.
Indirect Chiral Separation: Derivatization
An alternative to direct methods is the derivatization of the amine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[17]
-
Common Reagents for Amines: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and chiral chloroformates are widely used.[17]
-
Advantages: Allows the use of common, robust achiral columns and can enhance detection sensitivity.
-
Disadvantages: The reaction must be quantitative without causing racemization. The presence of the CDA can complicate the analysis.
Protocol: Derivatization of a Chiral Amine with Marfey's Reagent
1. Materials:
- Marfey's Reagent (FDAA) solution (e.g., 1% w/v in acetone)
- Racemic amine solution (approx. 1 mg/mL in water)
- 1 M Sodium Bicarbonate
- 1 N HCl
2. Procedure:
- In a vial, mix 50 µL of the amine solution with 100 µL of 1 M sodium bicarbonate.
- Add 100 µL of the Marfey's reagent solution.
- Incubate at 40 °C for 1 hour.
- Cool the reaction mixture to room temperature and neutralize by adding 50 µL of 1 N HCl.
- Dilute the sample with mobile phase and analyze using a standard reversed-phase HPLC method (e.g., on a C18 column with a water/acetonitrile gradient).
Data Summary and Comparison
| Technique | Principle | Typical Stationary Phase/Selector | Key Advantages | Common Challenges |
| HPLC | Differential partitioning with a Chiral Stationary Phase (CSP) | Polysaccharide derivatives, Crown ethers, Pirkle-type | High versatility, robustness, well-established, preparative capability | Slower analysis times, higher solvent consumption (normal phase) |
| SFC | Differential partitioning with a CSP using a supercritical fluid mobile phase | Polysaccharide derivatives, Crown ethers, Cyclofructans | High speed, reduced organic solvent use, excellent for preparative scale | Requires specialized instrumentation, method development can be complex |
| CE | Differential migration in an electric field due to interaction with a chiral selector in the BGE | Cyclodextrins (neutral and charged) | High efficiency, low sample/reagent consumption, rapid method development | Lower sensitivity (with UV), lower loading capacity, less suitable for preparative scale |
| Indirect (Derivatization) | Conversion to diastereomers followed by separation on an achiral phase | Standard achiral phases (e.g., C18) | Uses standard equipment, can improve detectability | Derivatization reaction must be complete and non-racemizing, excess reagent |
Conclusion
The selection of an analytical method for chiral amine separation depends on the specific requirements of the analysis, including the required speed, sensitivity, and scale. HPLC remains the workhorse of the industry due to its versatility and robustness. SFC offers significant advantages in speed and sustainability, making it ideal for high-throughput screening environments. CE provides unparalleled efficiency for small sample volumes. By understanding the fundamental principles of chiral recognition and adopting a systematic approach to method development as outlined in this guide, researchers can confidently develop and validate reliable methods for the critical task of chiral amine analysis.
References
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Vertex AI Search.
- Chiral HPLC Separ
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023).
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI.
- An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad.
- Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
- Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. (2020). PMC - PubMed Central.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015).
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
- Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. (n.d.).
- Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. (2000).
- ANALYTICAL CHIRAL SEPAR
- Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimiz
- Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. (2012).
- Chiral Separations: Using SFC to Unlock Purific
- Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013).
- (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021).
- New GC investigation of chiral amine separ
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- Chiral Separations by Capillary Electrophoresis. (n.d.).
- Chiral Derivatiz
- Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Labor
- Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). Taylor & Francis Online.
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- 16. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Application Note: A Robust HPLC Method for the Enantioseparation of 1-(3,4-Dimethylphenyl)ethanamine
Abstract
This application note details a highly efficient and reproducible High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 1-(3,4-Dimethylphenyl)ethanamine enantiomers. The critical role of enantiomeric purity in drug development and chemical synthesis necessitates reliable analytical techniques for the quantification of individual enantiomers. This document provides a comprehensive protocol, including the rationale for column and mobile phase selection, detailed experimental procedures, and expected results. The method utilizes a polysaccharide-based chiral stationary phase, which demonstrates excellent selectivity and resolution for the target analytes. This guide is intended for researchers, scientists, and drug development professionals requiring a robust method for the chiral analysis of this and structurally related primary amines.
Introduction: The Significance of Chiral Separation
This compound is a primary amine and a chiral molecule, existing as two non-superimposable mirror images, or enantiomers ((R)- and (S)-1-(3,4-Dimethylphenyl)ethanamine). In the pharmaceutical industry, the differential biological activity of enantiomers is a critical consideration, as one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic.[1][2] Therefore, the ability to separate and quantify individual enantiomers is paramount for drug safety, efficacy, and regulatory compliance.[3]
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and effective technique for the separation of enantiomers.[3] The success of this technique hinges on the selection of an appropriate CSP that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.[4] This application note addresses the specific challenge of separating the enantiomers of this compound, providing a validated starting point for method development and routine analysis.
The Science Behind the Separation: Choosing the Right Tools
The separation of primary amines like this compound can be challenging due to their basic nature, which can lead to peak tailing and poor resolution on certain stationary phases. The selection of both the CSP and the mobile phase is therefore critical.
Chiral Stationary Phase (CSP) Selection
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high success rates for the enantioseparation of a wide range of chiral compounds, including primary amines.[5][6] These CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that can effectively discriminate between enantiomers. For this application, a cellulose-based CSP is selected due to its proven efficacy in resolving aromatic amines.[6][7]
Mobile Phase Strategy
A normal-phase elution mode, employing a mixture of an alkane and an alcohol, is chosen for this method. This approach often provides superior selectivity for chiral separations on polysaccharide-based CSPs. An amine additive, such as diethylamine (DEA), is incorporated into the mobile phase. This is a crucial component for analyzing basic compounds like primary amines as it acts as a silanol-masking agent, minimizing interactions with residual silanol groups on the silica support and thereby improving peak shape and resolution.[8]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the enantioseparation of this compound.
Materials and Equipment
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Chiral Column: A column with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Lux® Cellulose-1 or Chiralcel® OD-H).
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
-
Chemicals:
-
Racemic this compound (≥98% purity).[9]
-
n-Hexane (HPLC grade).
-
Isopropanol (IPA) (HPLC grade).
-
Diethylamine (DEA) (≥99.5% purity).
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the separation.
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Method Execution Workflow
The following diagram illustrates the experimental workflow from sample preparation to data analysis.
Caption: Experimental Workflow for Chiral HPLC Analysis.
Expected Results and Discussion
Under the specified conditions, a baseline separation of the two enantiomers of this compound should be achieved. The following table presents typical expected chromatographic parameters.
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
| Selectivity (α) | > 1.2 |
| Resolution (R_s) | > 2.0 |
Selectivity (α) is the ratio of the retention factors of the two enantiomers and indicates the separation power of the chiral stationary phase. A value greater than 1 is necessary for any separation.
Resolution (R_s) is a measure of the degree of separation between two peaks. A resolution of 1.5 is considered baseline separation for Gaussian peaks. The expected resolution of >2.0 indicates a robust and reliable separation.
The use of diethylamine in the mobile phase is critical for obtaining sharp, symmetrical peaks. Without it, significant peak tailing is likely to occur due to interactions between the basic amine analyte and acidic silanol groups on the stationary phase support.
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient means for the enantioseparation of this compound. The use of a cellulose-based chiral stationary phase in a normal-phase elution mode with an amine additive is a well-justified approach for this class of compounds. This method serves as an excellent starting point for quality control, purity assessment, and further research involving the enantiomers of this compound and structurally similar molecules.
References
-
ResearchGate. (2019). Chiral Separation of 3,4-dihydropyrimidin-2(1H)-ones and 3,4-di -hydropyrimidin- 2(1H)-thiones Enantiomers by HPLC on Chiralcel®OD-H. Available at: [Link]
-
PMC. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Available at: [Link]
-
MDPI. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]
-
Columnex LLC. Chiral HPLC and SFC Columns. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
PMC. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Available at: [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]
-
ResearchGate. (2014). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available at: [Link]
-
Semantic Scholar. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Available at: [Link]
-
PubChem. 1-(3,4-Dimethylphenyl)ethan-1-amine. Available at: [Link]
-
Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Available at: [Link]
-
ResearchGate. (2015). Method development and validation for isomeric separation of xylidine and its estimation in pharmaceuticals by HPLC. Available at: [Link]
-
Preprints.org. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. Available at: [Link]
-
ResearchGate. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Available at: [Link]
-
SIELC. Separation of N-(1-Ethylpropyl)-3,4-xylidine on Newcrom R1 HPLC column. Available at: [Link]
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]
-
PubMed Central. (2020). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Available at: [Link]
-
ResearchGate. (2007). Separation of Xylidine Isomers by Micellar Electrokinetic Chromatography. Available at: [Link]
-
SlidePlayer. Stereochemistry and biological activity of drugs. Available at: [Link]
-
RSC Publishing. (2021). Enantiomers of 3-pentylbenzo[c]thiophen-1(3H)-one: preparation and evaluation of anti-ischemic stroke activities. Available at: [Link]
Sources
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- 2. Enantiomers of 3-pentylbenzo[c]thiophen-1(3H)-one: preparation and evaluation of anti-ischemic stroke activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Strategic Value of 1-(3,4-Dimethylphenyl)ethanamine in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the applications of 1-(3,4-Dimethylphenyl)ethanamine as a versatile precursor in pharmaceutical synthesis.
This compound is a chiral primary amine that serves as a high-value building block in modern pharmaceutical development. Its structure, featuring a chiral center adjacent to a substituted aromatic ring, makes it a strategic precursor for two primary applications: as a chiral resolving agent for acidic drug molecules and as a foundational scaffold for the synthesis of novel active pharmaceutical ingredients (APIs). The dimethylphenyl moiety can influence pharmacokinetic properties such as metabolic stability and receptor binding affinity, making its derivatives attractive for drug discovery programs. This guide provides detailed application notes and protocols for leveraging this precursor in key pharmaceutical workflows.
Physicochemical and Safety Profile
A thorough understanding of the precursor's properties is fundamental for its effective and safe use in a laboratory setting.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 91251-29-5 | PubChem[1] |
| Molecular Formula | C₁₀H₁₅N | PubChem[1] |
| Molecular Weight | 149.23 g/mol | PubChem[1] |
| SMILES | CC1=C(C=C(C=C1)C(C)N)C | PubChem[1] |
| Primary Hazards | Harmful if swallowed, Causes severe skin burns and eye damage | PubChem[1] |
| GHS Classification | Acute Toxicity 4 (Oral), Skin Corrosion 1B | PubChem[1] |
Application 1: Chiral Resolution of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Expertise & Experience: The majority of chiral drugs are marketed as single enantiomers, as often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or cause undesirable side effects. Chiral resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomers.[2] Primary amines like this compound are excellent resolving agents for acidic compounds, such as the widely used 'profen' class of NSAIDs.[3]
Trustworthiness: The success of this protocol is validated by the differential solubility of the formed diastereomeric salts. The purity of the resolved enantiomer is then confirmed analytically using chiral chromatography, ensuring a self-validating workflow.
Protocol 1: Resolution of Racemic Ketoprofen
Objective: To separate (S)-Ketoprofen from a racemic mixture using (R)-1-(3,4-Dimethylphenyl)ethanamine.
Materials and Reagents:
-
Racemic Ketoprofen
-
(R)-1-(3,4-Dimethylphenyl)ethanamine
-
Methanol (Anhydrous)
-
Diethyl Ether (Anhydrous)
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Magnesium Sulfate (Anhydrous)
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Chiral HPLC system
Experimental Workflow Diagram:
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Procedure:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ketoprofen in 100 mL of warm anhydrous methanol. In a separate beaker, dissolve an equimolar amount (5.87 g) of (R)-1-(3,4-Dimethylphenyl)ethanamine in 20 mL of methanol.
-
Crystallization: Slowly add the amine solution to the warm ketoprofen solution with gentle stirring. Heat the mixture gently until a clear solution is obtained. Allow the flask to cool slowly to room temperature, and then place it in an ice bath for 2-4 hours to facilitate crystallization.
-
Rationale: The two enantiomers of ketoprofen will form diastereomeric salts with the single enantiomer of the amine. These diastereomers have different physical properties, including solubility. Slow cooling promotes the selective crystallization of the less soluble salt.
-
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any adhering mother liquor.
-
Liberation of the Free Acid: Suspend the collected crystals in 100 mL of water and add 50 mL of ethyl acetate. Stir the biphasic mixture vigorously while slowly adding 2M HCl until the pH of the aqueous layer is ~1-2.
-
Scientist's Note: The acid protonates the amine, breaking the salt and liberating the free carboxylic acid (ketoprofen), which is preferentially soluble in the organic layer (ethyl acetate).
-
-
Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 25 mL portions of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Validation: Determine the enantiomeric excess (e.e.) of the resulting solid using a chiral HPLC method.[3][4]
Application 2: Synthesis of N-Acylated Pharmaceutical Scaffolds
Expertise & Experience: The transformation of a primary amine into an amide is a cornerstone reaction in medicinal chemistry. The resulting N-acyl derivatives often exhibit distinct biological activities and improved pharmacokinetic profiles compared to the parent amine.[5] This protocol details a standard N-acetylation, a common first step in creating more complex molecules or for direct biological screening.
Trustworthiness: This protocol is self-validating through the purification and subsequent characterization of the product. Confirmation of the structure via spectroscopic methods (NMR, IR) and purity analysis (HPLC, melting point) ensures the successful synthesis of the target compound.
Protocol 2: Synthesis of N-(1-(3,4-dimethylphenyl)ethyl)acetamide
Objective: To synthesize N-(1-(3,4-dimethylphenyl)ethyl)acetamide via N-acetylation of the parent amine.
Materials and Reagents:
-
This compound
-
Acetyl Chloride or Acetic Anhydride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (Anhydrous)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Column chromatography supplies (Silica gel)
Synthetic Pathway Diagram:
Caption: N-acetylation of this compound.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.49 g, 10 mmol) and anhydrous dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add triethylamine (2.1 mL, 15 mmol, 1.5 eq). Then, add acetyl chloride (0.85 mL, 12 mmol, 1.2 eq) dropwise over 10 minutes.
-
Scientist's Note: Triethylamine is a non-nucleophilic base used to quench the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The reaction is performed at 0 °C to control the exothermic reaction.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot has been consumed.
-
Quenching: Carefully quench the reaction by slowly adding 30 mL of saturated NaHCO₃ solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
-
Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application 3: Precursor for Heterocyclic Drug Scaffolds (e.g., 1,3,4-Oxadiazoles)
Expertise & Experience: Heterocyclic rings are privileged structures in medicinal chemistry, with 1,3,4-oxadiazoles being particularly noteworthy for their broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] They are often used as bioisosteres for ester and amide functionalities to improve metabolic stability. This protocol outlines a reliable pathway to synthesize a 1,3,4-oxadiazole derivative starting from our precursor amine.
Trustworthiness: This multi-step synthesis includes intermediate purification and characterization, ensuring the integrity of the material progressing through the sequence. The final product is rigorously characterized to validate the successful cyclization and confirm the structure of the target heterocycle.
Protocol 3: Multi-Step Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole
Objective: To synthesize 2-methyl-5-(1-(3,4-dimethylphenyl)ethyl)-1,3,4-oxadiazole from this compound.
Synthetic Pathway Overview:
Sources
- 1. 1-(3,4-Dimethylphenyl)ethan-1-amine | C10H15N | CID 5086468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(3,4-Dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Review on the potential of 1,3,4-Oxadiazine derivatives: Synthesis, st" by Saleem Akbar, Subham Das et al. [impressions.manipal.edu]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-Dimethylphenyl)ethanamine
Welcome to the technical support center for the synthesis of 1-(3,4-Dimethylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chiral amine. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your synthetic protocols and ensuring the highest purity of your final product.
Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their causes and practical solutions.
Issue 1: Presence of Unreacted Starting Material (3',4'-Dimethylacetophenone)
Question: My post-reaction analysis (GC-MS, HPLC) shows a significant peak corresponding to the starting ketone, 3',4'-dimethylacetophenone. What are the likely causes and how can I improve the conversion?
Answer:
The presence of unreacted 3',4'-dimethylacetophenone is a common issue that typically points to incomplete reaction. The root causes can be multifaceted, often revolving around the reaction conditions and reagent stoichiometry.
Causality and Solutions:
-
Insufficient Reducing Agent: In reductive amination, the hydride source (e.g., sodium borohydride, sodium cyanoborohydride) is crucial for the reduction of the intermediate imine/enamine.[1] Insufficient stoichiometry will lead to incomplete conversion.
-
Solution: Increase the molar equivalents of the reducing agent incrementally (e.g., in 0.1 equivalent steps) and monitor the reaction progress. Be mindful that a large excess can lead to the formation of byproducts.
-
-
Suboptimal Reaction Temperature: The rate of imine formation and subsequent reduction is temperature-dependent.
-
Solution: For reductive amination with sodium borohydride, temperatures are often kept low initially to control the reaction rate and then gradually warmed to room temperature or slightly above to drive the reaction to completion. For Leuckart-type reactions, which are typically run at higher temperatures, ensure the temperature is maintained consistently within the optimal range for the specific protocol.[2]
-
-
Poor Quality of Reagents: Degradation of the reducing agent or the amine source can lead to lower reactivity.
-
Solution: Use freshly opened or properly stored reagents. The purity of the 3',4'-dimethylacetophenone starting material should also be verified.[3]
-
-
Catalyst Deactivation (for catalytic hydrogenation): If you are employing catalytic hydrogenation of an oxime intermediate, the catalyst (e.g., Palladium, Platinum, Nickel) can become poisoned or deactivated.[4]
-
Solution: Ensure the use of high-purity hydrogen and solvents. If catalyst poisoning is suspected, consider using a fresh batch of catalyst or a guard column to remove potential poisons from the starting materials.
-
Experimental Protocol: Monitoring Reaction Completion via Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with an appropriate solvent system (e.g., ethyl acetate/hexanes mixture).
-
Spot a small amount of the starting material (3',4'-dimethylacetophenone) on the TLC plate as a reference.
-
During the reaction, periodically take a small aliquot of the reaction mixture and spot it on the same TLC plate.
-
Develop the plate and visualize the spots under UV light.
-
The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Issue 2: Formation of a Secondary Amine Impurity: Bis(1-(3,4-dimethylphenyl)ethyl)amine
Question: I have identified a significant impurity with a mass corresponding to a secondary amine, likely formed from the reaction of the product with another molecule of the starting material. How can I minimize the formation of this byproduct?
Answer:
The formation of the secondary amine, bis(1-(3,4-dimethylphenyl)ethyl)amine, is a common byproduct in reductive amination, arising from the reaction of the newly formed primary amine with the starting ketone, followed by reduction.
Causality and Solutions:
-
Excess of Starting Ketone: A high concentration of 3',4'-dimethylacetophenone relative to the amine source can favor the formation of the secondary amine.
-
Solution: Use a molar excess of the amine source (e.g., ammonia or an ammonium salt). This shifts the equilibrium towards the formation of the primary amine.
-
-
Slow Addition of Reducing Agent: If the reducing agent is added too slowly, the primary amine product has more time to react with the remaining starting ketone.
-
Solution: While maintaining temperature control, ensure the reducing agent is added at a rate that does not allow for a significant buildup of the primary amine in the presence of unreacted ketone.
-
-
Reaction Concentration: High concentrations of reactants can increase the likelihood of bimolecular side reactions.
-
Solution: Perform the reaction at a slightly lower concentration to disfavor the formation of the secondary amine.
-
Purification Strategy: Acid-Base Extraction
The basicity of the primary and secondary amines can be exploited for purification.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Both the primary and secondary amines will be protonated and move to the aqueous layer.
-
Wash the organic layer with water to remove any residual acid.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amines.
-
Extract the aqueous layer with an organic solvent to recover the purified amines.
-
Further purification can be achieved by chromatography.
Issue 3: Presence of the Oxime Intermediate
Question: In my synthesis involving the reduction of 3',4'-dimethylacetophenone oxime, I am observing the presence of the unreacted oxime in my final product. What could be the cause?
Answer:
The presence of the unreacted oxime intermediate indicates an incomplete reduction. This can be due to several factors related to the reduction method employed.
Causality and Solutions:
-
Inefficient Reducing System: The choice and condition of the reducing agent are critical for oxime reduction.
-
Solution (Catalytic Hydrogenation): Ensure the catalyst is active and the hydrogen pressure is sufficient. The choice of solvent can also influence the reaction rate.[5]
-
Solution (Metal Hydride Reduction): Reagents like sodium borohydride alone are often not strong enough to reduce oximes efficiently.[6] More powerful reducing agents or catalytic systems are typically required. The use of NaBH4 in combination with a Lewis acid like ZrCl4 has been shown to be effective for the reduction of oxime ethers.[7]
-
-
Geometric Isomers of the Oxime: Oximes can exist as E/Z isomers, which may exhibit different reactivities.[6]
-
Solution: Ensure the reaction time is sufficient to allow for the reduction of both isomers. Characterization of the oxime starting material can help in understanding the isomeric ratio.
-
Workflow for Oxime Reduction Troubleshooting
Caption: Troubleshooting workflow for incomplete oxime reduction.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The two most prevalent methods for the synthesis of this compound are:
-
Reductive Amination of 3',4'-Dimethylacetophenone: This is a one-pot reaction where the ketone is reacted with an amine source (commonly ammonia or an ammonium salt like ammonium acetate) in the presence of a reducing agent.[2] Common reducing agents include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation.
-
The Leuckart Reaction: This classic method involves heating 3',4'-dimethylacetophenone with ammonium formate or formamide.[8][9] The intermediate N-formyl compound is then hydrolyzed to yield the primary amine.
Q2: What analytical techniques are best suited for identifying and quantifying impurities in my product?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and byproducts.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying both polar and non-polar impurities. Chiral HPLC is essential for determining the enantiomeric purity of the final product.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main product and any significant impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and confirming the presence of the desired amine.
Q3: My final product has a slight yellow tint. What could be the cause and how can I remove it?
A yellow discoloration often indicates the presence of minor, colored impurities. These can arise from:
-
Side reactions: The formation of conjugated imines or other chromophoric byproducts.
-
Degradation: Exposure of the amine to air and light can lead to oxidative degradation.[12]
-
Residual reagents: Some reagents or their byproducts may be colored.
Purification methods to remove color:
-
Activated Carbon Treatment: Stirring the product solution with a small amount of activated carbon can effectively adsorb colored impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Column Chromatography: Passing the product through a silica gel column can separate the desired amine from colored impurities.
Q4: How can I control the stereochemistry to obtain a specific enantiomer of this compound?
Achieving a single enantiomer typically involves one of two approaches:
-
Chiral Resolution: The racemic amine is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. The desired enantiomer is then liberated from the salt.
-
Asymmetric Synthesis: This involves the use of a chiral catalyst or auxiliary to stereoselectively reduce a prochiral precursor, such as an imine or oxime ether. For example, the asymmetric reduction of ketoxime O-alkyl ethers can be achieved with chirally modified sodium borohydride reagents.[7][13]
Q5: What are the potential degradation products of this compound upon storage?
Primary amines can be susceptible to degradation, especially when exposed to air, light, and elevated temperatures. Potential degradation pathways include:
-
Oxidation: The amino group can be oxidized, potentially leading to the formation of imines, oximes, or other degradation products.
-
Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates.
To minimize degradation, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.
Summary of Common Impurities
| Impurity Name | Structure | Common Source | Recommended Analytical Technique |
| 3',4'-Dimethylacetophenone | C₁₀H₁₂O | Unreacted starting material | GC-MS, HPLC |
| Bis(1-(3,4-dimethylphenyl)ethyl)amine | C₂₀H₂₇N | Reaction of product with starting material | GC-MS, LC-MS |
| 3',4'-Dimethylacetophenone oxime | C₁₀H₁₃NO | Unreacted intermediate | HPLC, LC-MS |
| N-formyl-1-(3,4-dimethylphenyl)ethanamine | C₁₁H₁₅NO | Intermediate in the Leuckart reaction | HPLC, LC-MS |
Impurity Formation Pathways
Caption: Common impurity formation pathways in the synthesis of this compound.
References
-
Sciforum. (2023-11-15). Synthesis of New Representatives of Push-Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H). Available from: [Link].
-
PubChem. 1-(3,4-Dimethylphenyl)ethan-1-amine. National Center for Biotechnology Information. Available from: [Link].
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Journal of Forensic Sciences. (2009-07-28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. National Institutes of Health. Available from: [Link].
-
ResearchGate. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Available from: [Link].
-
Chemistry – A European Journal. (2021-12-22). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. National Institutes of Health. Available from: [Link].
-
PubMed. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. National Center for Biotechnology Information. Available from: [Link].
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Analytical Chemistry. (2023-01-10). Recent Advances in Separation and Analysis of Chiral Compounds. American Chemical Society. Available from: [Link].
-
Journal of the Chemical Society, Perkin Transactions 1. Asymmetric reduction of ketoxime O-alkyl ethers with chirally modified NaBH4–ZrCl4. Royal Society of Chemistry. Available from: [Link].
-
Encyclopedia.pub. (2022-12-28). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Available from: [Link].
-
MDPI. (2022-12-09). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Available from: [Link].
-
ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available from: [Link].
-
ResearchGate. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Available from: [Link].
- Google Patents. Process for the preparation of dimethylethyl amine.
- Google Patents. Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
-
Chemistry – A European Journal. (2021-04-22). Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines. Available from: [Link].
-
Gassnova. (2010-08-24). SUPPORT ON INPUT TO ENVIRONMENTAL DISCHARGES – EVALUATION OF DEGRADATION COMPONENTS. Available from: [Link].
-
LCGC International. (2014-09-01). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available from: [Link].
-
Iowa State University. Studies on the leuckart reaction. Available from: [Link].
-
Elsevier. CLANDESTINE MANUFACTURE OF 3,4-METHYLENEDIOXY- METHYLAMPHETAMINE (MDMA)BY LOW PRESS URE REDUCTIVE AMINATION. Available from: [Link].
-
ResearchGate. (PDF) A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System. Available from: [Link].
-
NILU. (2010-03-11). Atmospheric Degradation of Amines (ADA). Available from: [Link].
-
Journal of the Chemical Society, Perkin Transactions 1. Asymmetric reduction of ketoxime O-alkyl ethers with sodium borohydride–Lewis acid. Royal Society of Chemistry. Available from: [Link].
-
ResearchGate. (PDF) Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Available from: [Link].
-
Environmental Science: Processes & Impacts. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Royal Society of Chemistry. Available from: [Link].
-
ResearchGate. (PDF) Degradation of Irgafos 168 and determination of its degradation products. Available from: [Link].
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available from: [Link].
-
ResearchGate. Analysis of a new drug of abuse: Cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (DL-4662). Available from: [Link].
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link].
-
Molecules. (2023-01-29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available from: [Link].
-
PubMed. Formation and toxicity of anesthetic degradation products. National Center for Biotechnology Information. Available from: [Link].
-
Chemical & Pharmaceutical Bulletin. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Available from: [Link].
-
MDPI. (2018-11-29). Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds. Available from: [Link].
- Google Patents. Improved method for the synthesis of substituted formylamines and substituted amines.
- Google Patents. Process for the synthesis of dmapa.
-
PubChem. 1,1-Bis(3,4-dimethylphenyl)ethane. National Center for Biotechnology Information. Available from: [Link].
-
PubChem. 1-(3-Methylphenyl)ethanamine. National Center for Biotechnology Information. Available from: [Link].
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
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- 6. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Reductive Amination for 1-(3,4-Dimethylphenyl)ethanamine Production
Welcome to the technical support center for the synthesis of 1-(3,4-Dimethylphenyl)ethanamine via reductive amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction to the Synthesis
The reductive amination of 3',4'-dimethylacetophenone is a cornerstone reaction for producing this compound, a valuable intermediate in pharmaceutical synthesis. The process involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced to the target amine.[1] While conceptually straightforward, achieving high yield and purity requires careful control over reaction parameters.
This guide will provide a comprehensive troubleshooting section for common issues encountered during this synthesis, followed by a set of frequently asked questions to deepen your understanding of the reaction's nuances.
Reductive Amination Workflow Overview
The overall transformation can be visualized as a two-step, one-pot process. Understanding this sequence is critical for effective troubleshooting.
Caption: General workflow for the reductive amination of 3',4'-dimethylacetophenone.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" and the "how-to" for effective problem-solving.
Issue 1: Low or No Product Yield
Question: I am seeing very little to no formation of my desired this compound. What are the likely causes and how can I fix this?
Answer: Low or no product yield is a common issue that can typically be traced back to one of three key areas: imine formation, the reduction step, or reagent quality.
Troubleshooting Logic:
Sources
Technical Support Center: Chiral HPLC Separation of 1-(3,4-Dimethylphenyl)ethanamine Enantiomers
Welcome to the technical support center for the chiral separation of 1-(3,4-Dimethylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to overcome common challenges in chiral HPLC.
Introduction to the Challenge
This compound is a primary aromatic amine, a class of compounds known for their challenging behavior in HPLC. The basic nature of the amine functional group can lead to strong interactions with the stationary phase, often resulting in poor peak shape and inadequate resolution. Successful enantiomeric separation, therefore, depends on a carefully optimized interplay between the chiral stationary phase (CSP), the mobile phase composition, and appropriate additives.
This guide will walk you through method development considerations and provide a systematic approach to troubleshooting common issues.
Part 1: Method Development & Initial Setup FAQs
This section addresses foundational questions you might have when first establishing a separation method for this compound.
Q1: What is the best type of chiral stationary phase (CSP) for separating this compound?
Answer: For primary amines like this compound, polysaccharide-based and cyclofructan-based CSPs are the most successful and widely used.[1]
-
Polysaccharide-Based CSPs (e.g., derivatized cellulose or amylose): These are often the first choice due to their broad enantioselectivity.[2] Columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) are particularly effective. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[3]
-
Cyclofructan-Based CSPs: These have shown a very high success rate for separating primary amines.[1][4] Their structure, which includes a crown ether-like core, allows for specific interactions with the protonated amine group of the analyte.[5][6]
Expert Advice: There is no single "best" column, as structural similarity between analytes does not guarantee similar chromatographic behavior. A screening approach using a few different polysaccharide and cyclofructan columns is the most efficient strategy to find the optimal stationary phase.
Q2: What are the recommended starting mobile phases for screening?
Answer: The choice of mobile phase depends on the mode of chromatography. For chiral separations of amines, Normal Phase (NP) or Polar Organic (PO) modes are typically employed.
| Mode | Typical Mobile Phase Composition | Rationale & Key Considerations |
| Normal Phase (NP) | Hexane or Heptane with an alcohol modifier (e.g., Ethanol or Isopropanol). A common starting point is 80:20 (v/v) Hexane:Ethanol.[7] | NP mode relies on polar interactions. The alcohol modifier is crucial for elution and for interacting with the CSP to facilitate chiral recognition. |
| Polar Organic (PO) | Acetonitrile with an alcohol modifier (e.g., Methanol or Ethanol). A good starting point is 90:10 (v/v) Acetonitrile:Methanol. | The PO mode is suitable for compounds with some polarity and offers different selectivity compared to NP. |
Crucially, for a basic analyte like this compound, a basic additive to the mobile phase is almost always necessary to achieve good peak shape and resolution. [8][9]
Q3: Why are mobile phase additives necessary for separating chiral amines?
Answer: Mobile phase additives are critical for two main reasons:
-
To Improve Peak Shape: Amines are notoriously difficult compounds in HPLC because the basic amine group can interact strongly with acidic residual silanol groups on the silica gel surface of the column.[10][11][12] This secondary interaction is a major cause of peak tailing.[10][11][12] Adding a small amount of a basic modifier, like diethylamine (DEA) or triethylamine (TEA), will compete with the analyte for these active sites, minimizing the tailing effect.[9]
-
To Enhance Chiral Recognition: Additives can alter the overall polarity of the mobile phase and the analyte's ionization state, which in turn influences how the enantiomers interact with the CSP.[13] For basic compounds, a basic additive is typically required to ensure they are in a neutral or mildly basic state for optimal interaction with many CSPs.[8]
Expert Tip: A typical starting concentration for a basic additive like DEA or TEA is 0.1% (v/v) in the final mobile phase.[14]
Part 2: Troubleshooting Common Separation Problems
This section provides a structured approach to diagnosing and solving specific issues you may encounter during your experiments.
Problem 1: Poor Resolution or No Separation of Enantiomers
If you are observing a single peak or two co-eluting peaks, it indicates a lack of enantioselectivity under the current conditions.
Troubleshooting Workflow:
Sources
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. chiraltech.com [chiraltech.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Restek - Videoartikel [de.restek.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 1-(3,4-Dimethylphenyl)ethanamine Synthesis
Welcome to the technical support center for the synthesis of 1-(3,4-dimethylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for both yield and purity. The following sections provide in-depth, experience-driven advice to ensure robust and reproducible outcomes.
Troubleshooting Guide (Q&A Format)
This section directly addresses the most common challenges encountered during the synthesis of this compound, which is typically prepared via reductive amination of 3,4-dimethylacetophenone.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is a frequent issue that can often be traced back to one of three areas: incomplete imine formation, inefficient reduction, or product loss during workup.
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Causality—Imine/Oxime Formation: The initial step, the condensation of 3,4-dimethylacetophenone with an ammonia source (for direct amination) or hydroxylamine (to form an oxime intermediate), is a reversible equilibrium. Water is a byproduct, and its presence can shift the equilibrium back toward the starting materials.[1]
-
Solution:
-
Water Removal: If your reaction setup allows, use a Dean-Stark apparatus to physically remove water as it forms.
-
Lewis Acid Catalyst: For direct reductive amination, adding a Lewis acid like Ti(OiPr)₄ can activate the ketone, driving the reaction forward.[2]
-
pH Control: Maintain a slightly acidic pH (around 5-6). This protonates the ketone's carbonyl oxygen, making it more electrophilic, but avoids protonating the amine nucleophile, which would render it unreactive.
-
-
-
Causality—Inefficient Reduction: The choice and handling of the reducing agent are critical.
-
Solution:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (e.g., 1.5–2.0 equivalents of NaBH₄ or NaBH₃CN).
-
Stepwise Addition: For powerful reducing agents like NaBH₄, which can also reduce the starting ketone, it is best to first allow the imine to form completely (monitor by TLC/GC) before adding the reducing agent portion-wise at a reduced temperature (0-5 °C).[3]
-
Selective Reagents: Consider using a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[2][4] These reagents are more selective for the iminium ion over the ketone, allowing for a one-pot reaction where all components are mixed from the start.[4]
-
-
-
Causality—Workup Losses: The basic nature of the amine product requires a careful extraction strategy.
-
Solution:
-
Basification: After quenching the reaction, ensure the aqueous layer is sufficiently basic (pH > 11) before extraction. This deprotonates the ammonium salt of your product, rendering it soluble in organic solvents (like ethyl acetate or dichloromethane).
-
Thorough Extraction: Perform multiple extractions (at least 3x) with your organic solvent to maximize recovery from the aqueous phase.
-
-
Question 2: My final product is contaminated with unreacted 3,4-dimethylacetophenone. How can I remove it?
Answer: This is a classic purification challenge. The starting ketone is non-polar, while the product amine is basic. This difference in chemical properties is the key to their separation.
-
Causality: This contamination indicates either incomplete imine/oxime formation or that the reduction of the ketone starting material was faster than the reduction of the imine intermediate.
-
Solution 1: Acid-Base Extraction: This is the most effective method.
-
Dissolve the crude product mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic solution with dilute aqueous acid (e.g., 1M HCl). The basic amine product will react to form its hydrochloride salt and move into the aqueous layer, while the neutral ketone starting material will remain in the organic layer.
-
Separate the layers. The organic layer contains the ketone impurity and can be discarded.
-
Wash the aqueous layer with fresh organic solvent to remove any residual ketone.
-
Carefully basify the aqueous layer to a high pH (>11) with a strong base (e.g., 6M NaOH), while cooling in an ice bath. This will regenerate the free amine.
-
Extract the free amine back into an organic solvent, dry the organic layer (e.g., with anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
-
-
Solution 2: Purification by Distillation: If the contamination is minor, fractional distillation under reduced pressure can be effective, as the boiling points of the ketone and amine are sufficiently different.
-
Question 3: I am observing a significant amount of a secondary amine byproduct. What is causing this and how can I prevent it?
Answer: The formation of a secondary amine, where the newly formed primary amine reacts with another molecule of the starting ketone, is a common side reaction, especially in direct reductive amination.[5][6]
-
Causality: The product, this compound, is a primary amine and is itself a nucleophile. It can compete with the initial ammonia source, react with the starting ketone to form a new imine, which is then reduced to a secondary amine.
-
Solution 1: Use a Large Excess of the Nitrogen Source: To favor the formation of the primary amine, use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia). This increases the probability that the ketone will react with ammonia rather than the product amine.
-
Solution 2: Two-Step Procedure: A more robust method is to separate the formation of the intermediate from the reduction.[7]
-
Form the Oxime: React 3,4-dimethylacetophenone with hydroxylamine hydrochloride and a base (like sodium acetate) to form the corresponding oxime. This intermediate is stable and can be isolated and purified.
-
Reduce the Oxime: Reduce the purified oxime in a separate step. Common reducing agents for oximes include NaBH₄ with a catalyst, or catalytic hydrogenation (e.g., H₂/Raney Nickel). This completely avoids the possibility of secondary amine formation. Reduction of oximes can sometimes be challenging and may lead to side products, but it offers higher selectivity for the primary amine.[8]
-
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable, high-yield synthetic route on a lab scale?
A: For lab-scale synthesis where purity is paramount, the two-step approach via an oxime intermediate is often the most reliable. While it involves an extra step, the isolation of the oxime allows for purification before the final reduction, minimizing byproducts. For a more streamlined, one-pot approach, direct reductive amination using sodium triacetoxyborohydride (STAB) is highly effective as it selectively reduces the iminium ion in the presence of the ketone.[4]
Q: Which reducing agent is best for this synthesis?
A: The "best" agent depends on the chosen route.
-
For One-Pot Direct Amination: Sodium triacetoxyborohydride (STAB) is often preferred. Its mild nature and selectivity for iminium ions make it ideal for one-pot procedures.[4]
-
For Pre-formed Imines/Oximes: Sodium borohydride (NaBH₄) is a cost-effective and powerful choice.[3] However, it must be added after imine formation is complete to avoid reducing the starting ketone.
-
Catalytic Hydrogenation: H₂ gas with a catalyst (e.g., Raney Ni, Pd/C) is also very effective, especially for reducing oximes, and is considered a "green" chemistry approach. It often leads to very clean products but requires specialized pressure equipment.
Q: How should I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The ketone starting material will be the least polar spot (highest Rf value). The amine product will be more polar (lower Rf). The imine or oxime intermediate will have an Rf value between the two. The reaction is complete when the starting ketone spot has disappeared. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
Q: How should the final product be stored?
A: this compound is a primary amine and, like many amines, can be susceptible to oxidation and can absorb CO₂ from the atmosphere. It should be stored in a tightly sealed amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dark place.
Optimized Protocol: Two-Step Synthesis via Oxime Intermediate
This protocol prioritizes purity and is robust for a lab setting.
Step 1: Synthesis of 3,4-Dimethylacetophenone Oxime
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3,4-dimethylacetophenone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and ethanol (5 mL per gram of ketone).
-
Base Addition: Add sodium acetate (2.0 eq) dissolved in a minimal amount of water.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the disappearance of the starting ketone by TLC.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour it into a beaker of cold water, which will cause the oxime to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. The oxime can be recrystallized from an ethanol/water mixture if necessary.
Step 2: Reduction of Oxime to this compound
-
Setup: In a round-bottom flask under a nitrogen atmosphere, suspend the dried oxime (1.0 eq) in methanol (10 mL per gram of oxime).
-
Catalyst Addition: Add nickel(II) chloride hexahydrate (0.1 eq). The solution should turn green.
-
Reduction: Cool the flask to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (3.0 eq) slowly and in small portions. The reaction is exothermic and will bubble. Maintain the temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours until TLC indicates the full consumption of the oxime.
-
Quench & Workup: Carefully quench the reaction by the slow, dropwise addition of 3M HCl at 0 °C until the bubbling ceases and the solution is acidic.
-
Purification:
-
Filter the mixture to remove nickel salts.
-
Concentrate the filtrate under reduced pressure to remove most of the methanol.
-
Basify the remaining aqueous solution to pH > 11 with 6M NaOH.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final amine. Purity can be assessed by GC-MS and NMR.
-
Data & Visualization
Table 1: Comparison of Reductive Amination Methods
| Method | Nitrogen Source | Reducing Agent | Key Advantages | Key Disadvantages | Typical Yield Range |
| Direct (One-Pot) | Ammonium Acetate | NaBH(OAc)₃ (STAB) | Fast, one-pot procedure. | Risk of secondary amine formation; STAB is expensive. | 60-80% |
| Direct (Two-Stage) | Aqueous NH₃ | NaBH₄ | Cost-effective reagents. | Risk of ketone reduction; secondary amine formation. | 55-75% |
| Indirect (via Oxime) | Hydroxylamine HCl | NaBH₄ / NiCl₂ | High purity; no secondary amine byproduct.[9] | Two distinct synthetic steps; oxime reduction can be sluggish. | 70-85% (overall) |
| Leuckart Reaction | Formamide / HCOOH | Formic Acid | One-pot, inexpensive reagents.[10][11] | High temperatures required; potential for byproducts.[12] | 50-70% |
Diagrams
Workflow for Recommended Two-Step Synthesis This diagram illustrates the logical flow from starting material to pure product using the optimized protocol.
Caption: Workflow for the high-purity, two-step synthesis of this compound.
Troubleshooting Decision Tree for Low Purity This flowchart helps diagnose and solve common purity issues post-synthesis.
Caption: Decision tree for troubleshooting common impurities in the final product.
References
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2018). Angewandte Chemie International Edition. [Link]
- Improved method for the synthesis of substituted formylamines and substituted amines. (2009).
-
Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. (1992). Chemical & Pharmaceutical Bulletin. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Synthesis of New Representatives of Push-Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H). (2023). Sciforum. [Link]
- Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. (1998).
-
Leuckart reaction. (2020). Sciencemadness Wiki. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace. [Link]
-
Reduction of Oximes with Sodium Borohydride-Copper(II) Sulfate in Methanol. (2018). ResearchGate. [Link]
-
Synthesis of primary amines. Organic Chemistry Portal. [Link]
-
THE LEUCKART REACTION. Organic Reactions. [Link]
-
Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). Organic Process Research & Development. [Link]
-
Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010). The Journal of Organic Chemistry. [Link]
-
Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2021). National Institutes of Health (NIH). [Link]
-
Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Semantic Scholar. [Link]
-
What are the byproducts of reduction with borohydride? (2018). Reddit. [Link]
-
Leuckart reaction: Conversion of Carbonyl into Amine by Reductive Amination. (2019). YouTube. [Link]
-
Direct reductive amination of various acetophenone analogues with N-methylaniline. ResearchGate. [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). ResearchGate. [Link]
-
1-(3,4-Dimethylphenyl)ethan-1-amine. PubChem. [Link]
- Method for Producing an Ethylamine From Denatured Ethanol. (2008).
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 10. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
stability issues of 1-(3,4-Dimethylphenyl)ethanamine and its salts
Answering the user's request.## Technical Support Center: Stability of 1-(3,4-Dimethylphenyl)ethanamine and Its Salts
Welcome to the dedicated technical support center for this compound and its associated salt forms. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability. By understanding the potential challenges and implementing the robust protocols outlined here, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to Stability Challenges
This compound, a primary arylalkylamine, is a valuable building block in pharmaceutical research. However, like many amines, both the free base and its salts are susceptible to various environmental factors that can compromise their chemical integrity. The primary amine functional group is a nucleophilic center and is prone to oxidation. Furthermore, the formation of salts, while often improving crystallinity and handling, can introduce new stability challenges such as hygroscopicity and pH-dependent degradation. This guide provides a proactive approach to identifying, mitigating, and troubleshooting these stability issues.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your work. The diagnostic workflow below provides a general approach to problem-solving.
Technical Support Center: Navigating the Scale-Up of Phenethylamine Synthesis
Welcome to the Technical Support Center for phenethylamine synthesis. This guide is designed for researchers, chemists, and drug development professionals to address the multifaceted challenges encountered when transitioning phenethylamine synthesis from the laboratory bench to pilot plant and industrial-scale production. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your process development and optimization efforts.
Section 1: Reaction Optimization and Control
Scaling up chemical reactions invariably introduces complexities not always apparent at the bench scale. For phenethylamine synthesis, particularly through common routes like reductive amination or the Leuckart reaction, maintaining control over reaction parameters is paramount for safety, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: My large-scale phenethylamine synthesis via reductive amination is showing a significant exotherm that was not observed on the lab scale. What are the risks, and how can I mitigate them?
A1: Uncontrolled exothermic reactions are a major safety concern during scale-up.[1][2] The high surface-area-to-volume ratio in laboratory glassware allows for efficient heat dissipation. However, in large reactors, this ratio decreases dramatically, leading to potential heat accumulation and thermal runaway.[2] This can result in dangerous pressure build-up, solvent boiling, and even vessel rupture.
Mitigation Strategies:
-
Controlled Reagent Addition: Instead of adding reagents all at once, implement a slow, controlled addition of the limiting reagent (e.g., the reducing agent) to manage the rate of heat generation.
-
Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., cooling jacket, internal cooling coils) and that the heat transfer fluid is at an appropriate temperature.
-
Dilution: Increasing the solvent volume can help to absorb and dissipate the heat generated during the reaction.
-
Reaction Monitoring: Employ in-situ temperature probes to continuously monitor the internal temperature of the reactor and set up automated alerts for any deviations from the setpoint.
Q2: I am experiencing low yields and incomplete conversion in the catalytic hydrogenation of a nitrostyrene precursor to a phenethylamine derivative. What are the likely causes?
A2: Low yields in catalytic hydrogenations can often be attributed to catalyst deactivation, inefficient mass transfer, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Catalyst Activity: Ensure the catalyst has not been poisoned by impurities in the starting materials or solvent. Common poisons for precious metal catalysts (e.g., Pd, Pt, Rh) include sulfur, halides, and strong coordinating ligands.
-
Mass Transfer Limitations: In a heterogeneous catalytic system, efficient mixing is crucial to ensure good contact between the substrate, hydrogen, and the catalyst surface. Increase the agitation speed to improve mass transfer.
-
Hydrogen Pressure and Temperature: The reaction rate is often dependent on both hydrogen pressure and temperature. A systematic optimization of these parameters is recommended.
-
Solvent Choice: The solvent can significantly impact the solubility of the starting material and the product, as well as the activity of the catalyst.
Troubleshooting Guide: Incomplete Reactions
This guide provides a systematic approach to diagnosing and resolving incomplete reactions during the scale-up of phenethylamine synthesis.
| Symptom | Potential Cause | Troubleshooting Action |
| Stalled Reaction | Catalyst deactivation | Test a fresh batch of catalyst. Analyze starting materials for potential poisons. |
| Insufficient reagent | Re-verify stoichiometry and ensure accurate charging of all reagents. | |
| Slow Reaction Rate | Suboptimal temperature | Gradually increase the reaction temperature while monitoring for side product formation. |
| Poor mixing | Increase agitation speed and ensure proper impeller design for the reactor volume. | |
| Low Product Yield | Side reactions | Analyze the reaction mixture by HPLC or GC-MS to identify major by-products and adjust reaction conditions (e.g., temperature, reaction time) to minimize their formation.[3] |
| Product degradation | If the product is unstable under the reaction conditions, consider a shorter reaction time or a lower temperature. |
Section 2: Impurity Profiling and By-Product Control
The formation of by-products is a common challenge in the scale-up of phenethylamine synthesis, which can lead to purification difficulties and a lower quality final product.[3]
Frequently Asked Questions (FAQs)
Q1: What are the common by-products in phenethylamine synthesis via the Leuckart reaction, and how can their formation be minimized?
A1: The Leuckart reaction, which uses formic acid or its derivatives as a reducing agent, can generate several by-products.[4][5] The most common is the N-formyl intermediate, which may not be fully hydrolyzed to the desired primary amine. Over-alkylation can also lead to the formation of secondary and tertiary amines.
Minimization Strategies:
-
Reaction Temperature and Time: Careful control of the reaction temperature and time can help to drive the hydrolysis of the N-formyl intermediate to completion.[3]
-
Stoichiometry: Optimizing the molar ratio of the carbonyl compound, amine source, and reducing agent is crucial.
-
Hydrolysis Step: A dedicated hydrolysis step with a strong acid or base after the initial reaction can ensure complete conversion to the primary amine.
Diagram: Common Synthetic Routes and Potential By-products
Caption: A typical downstream processing workflow for phenethylamine purification.
Section 4: Safety Considerations at Scale
Safety is the most critical aspect of scaling up any chemical process. A thorough understanding of the hazards associated with the reagents, intermediates, and products is essential.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with the large-scale synthesis of phenethylamines?
A1: The hazards can be broadly categorized as:
-
Chemical Hazards: Many reagents used in phenethylamine synthesis are flammable, corrosive, or toxic. For example, reducing agents like sodium borohydride can release flammable hydrogen gas upon contact with acid.
-
Process Hazards: As discussed, uncontrolled exothermic reactions are a major concern. [1][2]Additionally, handling large quantities of flammable solvents increases the risk of fire or explosion.
-
Product Hazards: Phenethylamines themselves can have physiological effects and should be handled with appropriate personal protective equipment (PPE). [6][[“]]
Safety Best Practices:
-
Process Hazard Analysis (PHA): Conduct a thorough PHA before any scale-up activities to identify potential hazards and implement appropriate control measures.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves. For larger scale operations, additional PPE such as face shields and respiratory protection may be necessary.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood or a ventilated enclosure, especially when handling volatile or toxic substances.
-
Emergency Procedures: Ensure that all personnel are trained on emergency procedures, including the location and use of safety showers, eyewash stations, and fire extinguishers.
References
- Benchchem. (n.d.). Hydroxydiphenylamine synthesis from lab to industrial scale.
- Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos.
- Taylor & Francis. (n.d.). Phenethylamine – Knowledge and References.
- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- Consensus. (n.d.). What are the adverse effects of Phenethylamine (PEA)?.
- YouTube. (2019). Leuckart reaction: Conversion of Carbonyl into Amine by Reductive Amination.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Aniline Synthesis.
Sources
Technical Support Center: Purification of 1-(3,4-Dimethylphenyl)ethanamine
Welcome to the technical support center for 1-(3,4-Dimethylphenyl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this key chiral building block. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during the purification of this versatile amine.
Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific, practical problems you may encounter during your experiments. Each answer provides a causal explanation and a recommended protocol.
Question 1: My crude product is a dark yellow or brown oil. What causes this discoloration and how can I remove it?
Answer: Discoloration in crude amine products is common and typically arises from two sources:
-
High-Molecular-Weight Byproducts: The synthesis, often a reductive amination, can generate polymeric or condensed side products, which are frequently colored.
-
Oxidation: Amines, particularly aromatic ones, can be susceptible to air oxidation over time, forming colored impurities.
Recommended Purification Strategy:
A combination of a chemical wash and treatment with activated carbon is highly effective.
-
Step 1: Acid/Base Wash: First, perform an acid/base extraction. Dissolve the crude oil in a water-immiscible organic solvent like diethyl ether or dichloromethane (DCM). Wash the organic solution with a dilute acid (e.g., 1M HCl). The desired amine will be protonated and move into the aqueous phase, leaving many colored, non-basic impurities behind in the organic layer.[1] Discard the organic layer.
-
Step 2: Carbon Treatment: Basify the acidic aqueous layer with a base like 2M NaOH until it is strongly alkaline (check with pH paper). Extract your purified amine back into a fresh organic solvent. If the resulting organic solution is still colored, add a small amount of activated carbon (approx. 1-2% w/w relative to the theoretical product mass), and stir for 15-30 minutes.
-
Step 3: Filtration and Removal of Solvent: Filter the mixture through a pad of Celite® to remove the carbon and any adsorbed impurities. Evaporate the solvent under reduced pressure to yield the purified amine oil.
Question 2: My NMR spectrum shows a significant amount of the starting material, 3,4-dimethylacetophenone, remaining. Why won't it separate during distillation?
Answer: This is a classic purification challenge where the boiling points of the product and the starting material are too close for efficient separation by simple distillation. An acid-base extraction is the definitive method to resolve this.
The principle is based on the difference in the chemical properties of the two compounds: this compound is a base, while 3,4-dimethylacetophenone is neutral.
Experimental Protocol: Selective Removal of Ketone Impurity
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, EtOAc) at a concentration of approximately 50-100 mg/mL.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract it three times with 1M hydrochloric acid (HCl). Use a volume of acid roughly equal to the organic phase for each extraction.
-
Separation of Impurity: Combine the aqueous layers. The neutral ketone starting material will remain in the original organic layer.[2] This organic layer can be discarded.
-
Liberation of Free Amine: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) with swirling until the solution is strongly basic (pH > 12). The amine will deprotonate and may form a separate oily layer or a cloudy suspension.
-
Back Extraction: Extract the liberated free amine back into a fresh organic solvent (e.g., diethyl ether, DCM) three times.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified amine.
Question 3: I'm trying to purify my amine using silica gel chromatography, but the compound is streaking badly and my yield is poor. What's wrong?
Answer: This is a very common issue. Amines are basic compounds that interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong, often irreversible, binding leads to significant tailing (streaking) and product loss on the column.
Solutions:
-
Deactivate the Silica: The most common solution is to neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a volatile tertiary amine, like triethylamine (NEt₃) or ammonia, to the eluent system.
-
Protocol: Prepare your chromatography eluent (e.g., a hexane/ethyl acetate mixture) and add 0.5-1% triethylamine by volume. Use this modified eluent to slurry pack your column and run the separation. The triethylamine will compete for the acidic sites, allowing your product to elute more cleanly.
-
-
Use an Alternative Stationary Phase: If streaking persists, consider using a more inert stationary phase like neutral or basic alumina. Alumina is generally less acidic than silica and can be a better choice for the separation of basic compounds.
Frequently Asked Questions (FAQs)
Question 1: What is the most reliable, all-around purification strategy for achieving high purity (>98%) of racemic this compound?
Answer: For achieving high purity of the racemic amine, a multi-step approach is most effective. The free amine is an oil, but its salts are often stable, crystalline solids, which are ideal for purification.[3]
Workflow for High-Purity Racemic Amine:
Sources
Technical Support Center: Resolving Peak Tailing in Chiral Chromatography of Amines
Welcome to our dedicated technical support center for troubleshooting peak tailing in the chiral chromatography of amines. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet challenging issue. Poor peak shape, characterized by tailing, can significantly compromise resolution, quantitation, and overall data quality.[1][2][3] This resource provides in-depth, experience-driven solutions to diagnose and resolve these issues effectively.
Troubleshooting Guide: A Causal Approach
This section is structured to help you identify the root cause of peak tailing and implement targeted solutions.
Q1: My amine peaks are tailing on a silica-based chiral stationary phase (CSP). What are the likely causes and how can I fix it?
Peak tailing of amines on silica-based CSPs is most frequently caused by secondary interactions between the basic amine analytes and acidic silanol groups (Si-OH) on the silica surface.[4][5][6][7] At moderate pH, these silanols can be deprotonated (SiO-), creating strong ionic interactions with protonated amines (R-NH3+), which leads to tailing.[5][6]
Here’s a systematic approach to resolving this issue:
1. Mobile Phase pH Adjustment:
-
The "Why": The ionization state of both your amine analyte and the surface silanols is pH-dependent. By manipulating the mobile phase pH, you can suppress the ionization of the silanol groups, thus minimizing these unwanted secondary interactions.[1][4][5]
-
Protocol:
-
Low pH Approach (pH < 3): Lowering the pH ensures that the silanol groups are fully protonated (Si-OH) and therefore neutral.[1][4][5] This significantly reduces the strong ionic interaction with the (now fully protonated) amine analyte.
-
High pH Approach (pH > 8, for appropriate columns): For columns that are stable at high pH, increasing the pH will deprotonate the amine analyte, rendering it neutral. This also eliminates the strong ionic interaction with the now deprotonated silanols. Caution: Ensure your column is specified for high pH use to avoid irreversible damage to the silica backbone.[1]
-
2. Introduction of a "Sacrificial Base" as a Mobile Phase Additive:
-
The "Why": A small, basic additive, often referred to as a "sacrificial base" or "competing base," will preferentially interact with the active silanol sites on the stationary phase.[1][8] This effectively shields your chiral amine analyte from these tailing-inducing interactions.
-
Protocol:
-
Add a small concentration of an amine additive to your mobile phase. Common choices include triethylamine (TEA), diethylamine (DEA), or isopropylamine.[4][9]
-
Start with a low concentration (e.g., 0.1% v/v) and optimize as needed. The optimal concentration will depend on the pKa of your analyte and the nature of the stationary phase.
-
3. Increase Buffer Concentration:
-
The "Why": A higher buffer concentration can help to mask the residual silanol groups and maintain a consistent pH at the surface of the stationary phase, thereby improving peak shape.[1]
-
Protocol:
-
If your current method uses a buffer, try increasing its concentration (e.g., from 10 mM to 25 mM). Ensure the buffer is soluble in the mobile phase mixture.
-
Frequently Asked Questions (FAQs)
Q2: Which type of chiral stationary phase is best suited to minimize peak tailing for amines?
The choice of CSP is critical for achieving good peak shape with chiral amines.[10] Here's a breakdown of common CSP types and their suitability:
| CSP Type | Suitability for Amines & Rationale |
| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Very Common, but can be prone to tailing. These are versatile and widely used CSPs.[10][11][12] However, they are often coated on a silica support, making them susceptible to silanol interactions. Immobilized versions on silica are generally more robust. The use of mobile phase additives is often necessary.[9] |
| Protein-based (e.g., AGP, HSA, CBH) | Excellent choice. These columns often operate in aqueous buffered mobile phases, which helps to control pH and minimize tailing. They have broad applicability for a wide range of chiral compounds, including amines.[13][14] |
| Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) | Excellent choice. These CSPs have a variety of interaction sites, including hydrophobic pockets and ionizable groups, which can lead to good enantioselectivity for amines.[3][15][16] They can be operated in multiple modes, including reversed-phase and polar ionic mode, offering flexibility in method development. |
| Cyclodextrin-based | Good choice, especially in reversed-phase mode. The hydrophobic cavity of cyclodextrins can form inclusion complexes with the non-polar parts of amine molecules, leading to chiral separation.[17][18][19][20] |
Q3: Can I use Supercritical Fluid Chromatography (SFC) to improve the peak shape of chiral amines?
Yes, SFC is an excellent alternative to HPLC for the chiral separation of amines and can often provide superior peak shapes.
-
The "Why": The mobile phases used in SFC (typically CO2 with a co-solvent like methanol) are less aggressive towards the stationary phase. Basic additives are highly effective in SFC at masking silanol groups, leading to improved peak symmetry.[21]
-
Key Consideration: The addition of a basic additive (e.g., isopropylamine or diethylamine) to the co-solvent is a standard practice in chiral SFC for amines to achieve sharp, symmetrical peaks.[9][21]
Q4: My peak tailing issue persists even after optimizing the mobile phase. What else could be the problem?
If mobile phase optimization doesn't resolve the issue, consider these potential causes:
-
Column Contamination: Strongly retained basic compounds from previous injections can accumulate on the column, leading to active sites that cause tailing.
-
Solution: Flush the column with a strong, appropriate solvent. For reversed-phase, this might be a high percentage of isopropanol or acetonitrile. For normal phase, a sequence of solvents of increasing polarity might be necessary.
-
-
Column Void: A void at the head of the column can cause band broadening and peak tailing.[1][22] This can result from repeated pressure shocks or operating at a pH that degrades the silica.[1]
-
Solution: In some cases, reversing the column and flushing at a low flow rate can help. However, a void often indicates that the column is nearing the end of its life and may need to be replaced.
-
-
Extra-Column Effects: Tubing with a large internal diameter, or poorly made connections between the injector, column, and detector can introduce dead volume, leading to peak tailing.[1][23]
-
Solution: Ensure all fittings are secure and that the tubing length and internal diameter are minimized, especially in UHPLC systems.
-
Experimental Protocols & Visualizations
Protocol 1: Mobile Phase Preparation with a Basic Additive
This protocol outlines the steps for preparing a mobile phase containing triethylamine (TEA) to suppress silanol interactions.
-
Prepare the Aqueous/Organic Mixture: Premix the desired ratio of your aqueous and organic mobile phase components (e.g., 90:10 Hexane:Ethanol for normal phase, or 50:50 Acetonitrile:Water for reversed-phase).
-
Measure the Additive: Using a calibrated micropipette, add the desired volume of TEA to the mobile phase mixture. For a 0.1% (v/v) concentration in 1 L of mobile phase, add 1 mL of TEA.
-
Mix Thoroughly: Cap the mobile phase reservoir and invert it several times to ensure the additive is homogeneously distributed.
-
Filter and Degas: Filter the mobile phase through a 0.45 µm filter and degas using sonication or vacuum filtration to prevent pump cavitation and detector noise.
Diagram: Mechanism of Peak Tailing and Resolution
The following diagram illustrates the interaction between a protonated amine and a deprotonated silanol group, the primary cause of peak tailing, and how a competing base additive mitigates this effect.
Caption: Interaction model for amine peak tailing and its resolution.
References
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12). [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025-06-09). [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF - ResearchGate. (2025-08-05). [Link]
-
HPLC Peak Tailing - Axion Labs. [Link]
-
The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing - YouTube. (2025-07-29). [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021-06-30). [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025-10-28). [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]
-
Chromatographic Studies of Protein-Based Chiral Separations - PMC - NIH. [Link]
- Tailing peaks create issues with resolution, quantitation (integration), and reproducibility. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpetQ3lvmewTaII7pogAhPHEdyoR0Jb7R4lzO807BR6kzLvhTvaExuvM3An02hIrJWG-7hjaMpeJU9kicNSpPmqAJfwYjlBcFpoOO1h4O-pxiW1cAA-oXUqlhmK5PkCyeyul7iCXZywjVva5DI5dHpsBkCAGsiNBKz20_bNp2kR2oxS9X155JF0kpKpnBNbkIiPMu-MA==]
-
Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01). [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023-11-01). [Link]
-
8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases | Request PDF - ResearchGate. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. (2021-07-29). [Link]
-
(PDF) Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. [Link]
-
Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases - YouTube. (2022-09-15). [Link]
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF - ResearchGate. [Link]
-
26 questions with answers in CHIRAL HPLC | Science topic - ResearchGate. [Link]
-
Immobilized Protein Stationary Phases - Daicel Chiral Technologies. [Link]
-
TO ADD OR NOT TO ADD - HPLC BLOG, K.SYCHEV© 2020 - hplc-today. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023-11-23). [Link]
-
Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases - MDPI. [Link]
-
Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration - SciRP.org. [Link]
-
Troubleshooting GC peak shapes - Element Lab Solutions. [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. (2023-10-03). [Link]
-
How can I prevent peak tailing in HPLC in SCX columns? - ResearchGate. (2019-01-17). [Link]
-
Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography | Analytical Chemistry - ACS Publications. [Link]
-
Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023-01-19). [Link]
-
HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases - PubMed. [Link]
-
Journal of Chromatography A - AFMPS. [Link]
-
Advances in Achiral Stationary Phases for SFC - American Pharmaceutical Review. (2014-04-28). [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - MDPI. (2024-08-22). [Link]
-
Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases - Preprints.org. (2025-03-09). [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed. [Link]
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - Semantic Scholar. (2021-06-03). [Link]
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Technical Support Center: Resolution of 1-(3,4-Dimethylphenyl)ethanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chiral resolution of 1-(3,4-dimethylphenyl)ethanamine. This guide is designed for researchers, chemists, and pharmaceutical development professionals engaged in the separation of this key chiral intermediate. Here, we address common challenges and frequently asked questions, grounding our advice in established chemical principles and practical, field-tested experience.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for resolving racemic this compound?
The most robust and widely applied method for resolving chiral amines like this compound is diastereomeric salt crystallization .[1][2][3] The process leverages the following principle:
-
Reaction: The racemic amine (a mixture of R- and S-enantiomers) is treated with a single, pure enantiomer of a chiral acid (the resolving agent).
-
Formation of Diastereomers: This reaction forms a pair of diastereomeric salts. For example:
-
(R)-Amine + (R)-Acid → (R,R)-Salt
-
(S)-Amine + (R)-Acid → (S,R)-Salt
-
-
Separation: Unlike enantiomers, which have identical physical properties, diastereomers possess different properties, including solubility in a given solvent.[4][5] By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be induced to crystallize preferentially while the other remains dissolved in the mother liquor.
-
Liberation: After isolating the crystallized salt via filtration, the pure amine enantiomer is liberated by treatment with a base (e.g., NaOH, KOH). The resolving agent can then be recovered.[6]
Q2: How do I select the optimal chiral resolving agent?
The choice of resolving agent is the most critical factor for a successful resolution. While the ideal agent often requires empirical screening, the following table summarizes common, commercially available options for resolving chiral amines.
| Resolving Agent Class | Specific Examples | Key Considerations & Rationale |
| Tartaric Acid Derivatives | L-(+)-Tartaric acid, Dibenzoyl-L-tartaric acid (DBTA), Di-p-toluoyl-L-tartaric acid (DPTTA) | These are the most common and often first-choice agents due to their availability, low cost, and proven efficacy in resolving a wide range of amines.[7][8] Their rigid structures often lead to well-defined crystal lattices, enhancing the solubility difference between the diastereomeric salts. |
| Mandelic Acid Derivatives | (S)-(+)-Mandelic acid | A cost-effective option that can be highly effective. The aromatic ring can participate in π-stacking interactions within the crystal lattice, which can be beneficial for discrimination. |
| N-Protected Amino Acids | N-Acetyl-L-phenylalanine, N-Benzoyl-L-leucine | The structural similarity to the amine can sometimes lead to better chiral recognition and more efficient packing in the crystal structure, providing an effective alternative if tartaric acids fail.[9] |
| Camphorsulfonic Acid | (1R)-(-)-10-Camphorsulfonic acid | A strong acid that forms salts readily. Its bulky, rigid bicyclic structure can create significant steric differences between the diastereomeric salts. |
Expert Tip: A good resolving agent should form a salt that is highly crystalline (not an oil) and exhibits a significant solubility difference between the two diastereomers in a practical solvent system.[2]
Q3: What are the key factors in choosing a solvent system?
The solvent dictates the solubility of the diastereomeric salts and is therefore crucial for achieving separation. The goal is to find a system where one salt is sparingly soluble and the other is freely soluble.
-
Primary Screening Solvents: Alcohols (Methanol, Ethanol, Isopropanol) are excellent starting points. They are polar enough to dissolve the salts upon heating but often allow for selective crystallization upon cooling.
-
Solvent Mixtures: If a single solvent is not effective, binary mixtures can provide finer control over solubility. Common mixtures include Ethanol/Water, Isopropanol/Acetone, or Methanol/Ethyl Acetate.
-
Causality: The solvent must facilitate the ionic interaction of the salt without solvating it so strongly that crystallization is inhibited. Protic solvents like alcohols can form hydrogen bonds that help stabilize the crystal lattice of the desired diastereomer.
Q4: How do I determine the enantiomeric excess (e.e.) of my resolved amine?
Accurate determination of enantiomeric excess (% e.e.) is essential to validate your resolution. Simply relying on optical rotation can be misleading if chemical impurities are present. The most reliable methods involve chromatography or NMR spectroscopy.[10][11]
| Method | Technique & Rationale |
| Chiral HPLC/GC | The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and baseline separation of their peaks.[5] This is the industry-standard method for its accuracy and sensitivity. |
| NMR Spectroscopy | Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary is required. • Chiral Derivatizing Agents (CDAs): React the amine with a CDA (e.g., Mosher's acid chloride) to form stable diastereomers. These will have distinct, quantifiable signals in the ¹H or ¹⁹F NMR spectrum.[1] • Chiral Solvating Agents (CSAs): Add a CSA (e.g., (R)-1,1'-bi-2-naphthol) to the NMR tube. This forms transient, rapidly equilibrating diastereomeric complexes in solution, which can cause specific proton signals of the two enantiomers to split into two distinct, integrable peaks.[12] |
Experimental Workflow: Diastereomeric Salt Resolution
The following diagram outlines the logical steps of a typical resolution experiment.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section addresses specific issues in a problem-cause-solution format.
Problem 1: No crystals form after adding the resolving agent and cooling the solution.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Solution is too dilute. | Solution: Reduce the amount of solvent or carefully evaporate a portion of it and attempt to cool again. Rationale: Crystallization requires the solution to be supersaturated with respect to the less soluble diastereomer. If the concentration is below the saturation point at the cooled temperature, no precipitation will occur. |
| Inappropriate solvent choice. | Solution: The chosen solvent may be too good at solvating both salts. Re-screen solvents, trying less polar options or anti-solvent addition (e.g., slowly adding heptane to an ethanol solution) to induce precipitation. Rationale: The driving force for crystallization is the formation of a stable crystal lattice that is energetically more favorable than the solvated ions. A solvent that is too "good" disrupts this balance. |
| Insufficient cooling. | Solution: Try cooling the solution to a lower temperature (e.g., 0 °C or -20 °C) and gently scratching the inside of the flask with a glass rod at the meniscus. Rationale: Lower temperatures decrease solubility. Scratching creates microscopic imperfections on the glass surface that can act as nucleation sites, overcoming the kinetic barrier to crystallization. |
Problem 2: An oil or sticky precipitate forms instead of filterable crystals.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Precipitation occurred too rapidly from a highly supersaturated solution. | Solution: Re-heat the mixture to re-dissolve the oil. Allow it to cool much more slowly (e.g., in an insulated bath over several hours). Seeding with a previously formed crystal can also promote controlled growth. Rationale: Oiling out happens when nucleation is too fast, preventing the ordered arrangement required for a crystal lattice. Slow cooling maintains the system closer to equilibrium, favoring crystal growth over amorphous precipitation. |
| The melting point of the diastereomeric salt is below the temperature of the solution. | Solution: Change the solvent to one with a lower boiling point or use a higher concentration of a co-solvent that reduces the overall solubility, allowing crystallization to occur at a lower temperature. Rationale: The product is essentially "melting" in the solvent. A different solvent environment can alter the salt's properties and allow for solid formation at a practical temperature. |
| Presence of impurities. | Solution: Ensure the starting racemic amine is of high purity. An impurity can interfere with crystal lattice formation. Purify the starting material if necessary. Rationale: Impurities can act as "kinks" in the crystal packing, disrupting the long-range order needed for a stable, solid crystal. |
Problem 3: The enantiomeric excess (e.e.) of the resolved amine is poor (<85%).
| Probable Cause | Recommended Solution & Scientific Rationale |
| Insufficient difference in solubility between the two diastereomeric salts. | Solution: This is a fundamental problem. The most direct solution is to screen other resolving agents.[1] Alternatively, try different solvent systems, as the relative solubility can be highly solvent-dependent. Rationale: The entire separation is predicated on a large solubility difference (S_less_soluble << S_more_soluble). If the solubilities are too similar, both salts will co-precipitate, leading to low enantiomeric enrichment. |
| Co-precipitation due to poor crystallization kinetics. | Solution: 1. Recrystallize the obtained salt: Dissolve the filtered crystals in a minimum amount of fresh hot solvent and cool slowly again. This second step almost always significantly boosts the e.e.[1] 2. Adjust stoichiometry: Use a sub-stoichiometric amount of resolving agent (e.g., 0.5 equivalents). This ensures there isn't enough resolving agent to precipitate all of the unwanted enantiomer, favoring the crystallization of the less soluble salt.[9] |
| Equilibration time is too short or too long. | Solution: Stirring the slurry for a defined period (e.g., 1-2 hours) before filtration can be beneficial.[4] However, if the system can form a solid solution or if the undesired salt slowly crystallizes over time, a shorter time might be better. This is an optimizable parameter. Rationale: The goal is to isolate the product under conditions of either kinetic or thermodynamic control. This requires optimizing the time to capture the maximum difference in precipitation behavior. |
Problem 4: The yield of the desired enantiomer is very low (<25%).
| Probable Cause | Recommended Solution & Scientific Rationale |
| The less-soluble diastereomeric salt still has significant solubility in the mother liquor. | Solution: 1. Reduce the final crystallization temperature. 2. Reduce the total solvent volume. 3. Change to a solvent where the salt is less soluble overall. Rationale: Yield is directly lost to the material remaining in solution. Minimizing the solubility of the desired product in the final mother liquor is key to maximizing recovery. |
| Using sub-stoichiometric resolving agent. | Solution: While using 0.5 equivalents of resolving agent can improve purity, it inherently limits the theoretical maximum yield of that diastereomer to 50% (of the 50% available). Consider using a higher molar ratio of resolving agent if yield is more critical than initial purity.[7] Rationale: The yield is limited by the most scarce reagent. If the resolving agent is the limiting reagent, it can only precipitate an equivalent amount of the amine. |
| Recycling the unwanted enantiomer. | Solution: A low yield for a single enantiomer is inherent to classical resolution (max 50%). To improve overall process efficiency, recover the "unwanted" enantiomer from the mother liquor. This enantiomer can often be racemized under basic or thermal conditions and recycled back into the process, a strategy known as Resolution-Racemisation-Recycle (R3).[4][13] Rationale: This converts the "waste" half of the starting material back into a usable racemic mixture, pushing the theoretical process yield towards 100%. |
References
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- Santos, P. P., & Pinheiro, P. F. (2017).
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National Center for Biotechnology Information. (n.d.). 1-(3,4-Dimethylphenyl)ethan-1-amine. PubChem. [Link]
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ResearchGate. (n.d.). Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. [Link]
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Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
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Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). [Link]
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Elsevier. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]
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University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
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ResearchGate. (n.d.). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. [Link]
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Determination of Enantiomeric Purity by Direct Methods. (n.d.). [Link]
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MDPI. (n.d.). Enantiomers and Their Resolution. [Link]
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National Institutes of Health. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]
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ResearchGate. (2009, August 6). Recent Developments in Optical Resolution. [Link]
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Wikipedia. (n.d.). Chiral analysis. [Link]
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Validation & Comparative
A Comparative Analysis of 1-(3,4-Dimethylphenyl)ethanamine and Other Notable Phenethylamines for Researchers
This guide provides a comprehensive comparison of 1-(3,4-Dimethylphenyl)ethanamine with other well-characterized phenethylamines, namely amphetamine, methamphetamine, and 3,4-methylenedioxymethamphetamine (MDMA). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships (SAR), predicted pharmacological profiles, and detailed experimental protocols to facilitate further investigation.
Introduction to Substituted Phenethylamines
The phenethylamine scaffold is a foundational structure in neuropharmacology, representing a class of organic compounds with a phenyl ring connected to an amino group by a two-carbon sidechain.[1] Modifications to this core structure, through the substitution of hydrogen atoms on the phenyl ring, sidechain, or amino group, give rise to a diverse array of compounds with varying pharmacological activities.[1] These agents primarily exert their effects by interacting with monoamine neurotransmitter systems—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—and their respective transporters (DAT, NET, and SERT) and receptors.[2][3] Understanding the nuanced effects of specific substitutions is critical for the rational design of novel therapeutic agents and for comprehending the mechanisms of action of existing compounds.
Profile of this compound
Predicted Synthesis of this compound
A plausible synthetic route for this compound would likely commence with 3,4-dimethylacetophenone as the starting material.[5] This could undergo a reductive amination process to yield the final product.
Comparative Pharmacological Analysis
The pharmacological profile of a phenethylamine is significantly influenced by the nature and position of substituents on its core structure. To contextualize the potential activity of this compound, we will compare it to three extensively studied analogues: amphetamine, methamphetamine, and MDMA.
Structure-Activity Relationships (SAR)
The primary determinants of a phenethylamine's activity are its interactions with monoamine transporters.[2] These interactions can range from competitive inhibition of neurotransmitter reuptake to inducing transporter-mediated efflux (release).[6]
-
Amphetamine : As the parent compound in this comparison, amphetamine is a potent releaser of dopamine and norepinephrine, with less pronounced effects on serotonin.[7]
-
Methamphetamine : The addition of a methyl group to the amine of amphetamine (N-methylation) increases its lipophilicity, facilitating greater penetration across the blood-brain barrier. This structural change also enhances its potency as a dopamine and norepinephrine releaser compared to amphetamine.[8][9]
-
MDMA : The methylenedioxy bridge at the 3 and 4 positions of the phenyl ring dramatically shifts the pharmacological profile towards a more potent interaction with the serotonin transporter.[10][11] MDMA is a potent serotonin releaser and reuptake inhibitor, with less pronounced effects on dopamine and norepinephrine compared to amphetamine and methamphetamine.[11][12]
-
This compound (Predicted) : Based on SAR principles, the 3,4-dimethyl substitution on the phenyl ring is expected to confer activity at monoamine transporters. It is reasonable to hypothesize that this compound will act as a monoamine releaser, likely with a profile favoring dopamine and norepinephrine over serotonin, similar to amphetamine but potentially with altered potency. The absence of the N-methyl group suggests a lower lipophilicity than methamphetamine.
Comparative Receptor and Transporter Binding Affinities
The following table summarizes the reported binding affinities (Ki, in nM) of amphetamine, methamphetamine, and MDMA for the human dopamine, norepinephrine, and serotonin transporters. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) |
| Amphetamine | ~35-100 | ~7-40 | ~1000-3000 |
| Methamphetamine | ~10-25 | ~10-50 | ~1000-2000 |
| MDMA | ~300-1000 | ~100-600 | ~50-200 |
Data compiled from multiple sources and should be considered approximate as values can vary based on experimental conditions.
Experimental Protocols
To facilitate the empirical investigation of this compound and other phenethylamines, the following are detailed protocols for key in vitro assays.
Radioligand Receptor Binding Assay
This assay determines the binding affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Cell Culture and Membrane Preparation :
-
Culture cells expressing the target transporter (e.g., HEK293 cells stably transfected with hDAT, hNET, or hSERT).
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Binding Reaction :
-
In a 96-well plate, combine the cell membrane preparation with a known concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Separation and Detection :
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis :
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Monoamine Transporter Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.[13][14][15][16]
Protocol:
-
Cell Culture :
-
Plate cells expressing the target transporter in a 96-well plate and grow to confluence.
-
-
Uptake Inhibition :
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle control.
-
Initiate uptake by adding a known concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubate at 37°C for a short period (e.g., 5-10 minutes).
-
-
Termination and Lysis :
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells to release the accumulated radiolabeled neurotransmitter.
-
-
Detection and Analysis :
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo clearance.[1][17][18][19][20]
Protocol:
-
Preparation :
-
Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a fresh NADPH regenerating system solution.
-
-
Incubation :
-
In a 96-well plate, combine the liver microsomes, buffer, and the test compound at a final concentration of 1 µM.
-
Pre-warm the plate to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Course Sampling :
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile).
-
-
Analysis :
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
-
Data Calculation :
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693/k.
-
Visualizations
Caption: Mechanism of Phenethylamine-Induced Monoamine Release
Conclusion
This compound represents an intriguing yet understudied member of the phenethylamine class. Based on established structure-activity relationships, it is predicted to function as a monoamine releasing agent with a profile likely favoring the dopamine and norepinephrine transporters. This guide provides a framework for its comparative analysis against well-known phenethylamines and offers detailed protocols for its empirical investigation. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential as a research tool or therapeutic lead.
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(2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ResearchGate. [Link]
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Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. (2024). PubMed. [Link]
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2-Phenethylamines in Medicinal Chemistry: A Review. (2021). PMC. [Link]
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Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies. (2006). PubMed. [Link]
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Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. (2024). PubMed. [Link]
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Ring-substituted Amphetamine Interactions With Neurotransmitter Receptor Binding Sites in Human Cortex. (1991). PubMed. [Link]
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2018). Biomolecules & Therapeutics. [Link]
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Characterization of 3,4-Methylenedioxymethamphetamine (MDMA) EnantiomersIn Vitroand in the MPTP-Lesion. (2011). Journal of Neuroscience. [Link]
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1 Adderall and Academia: How Amphetamine binds in the Human Norepinephrine Transporter Protein. (2019). VTechWorks. [Link]
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Allosteric Binding of MDMA to the Human Serotonin Transporter (hSERT) via Ensemble Binding Space Analysis with ΔG Calculations, Induced Fit Docking and Monte Carlo Simulations. (2022). PMC. [Link]
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Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]
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Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. (2022). PMC. [Link]
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Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2019). Frontiers in Pharmacology. [Link]
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In vitro assays for the functional characterization of the dopamine transporter (DAT). (2014). PMC. [Link]
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Structure−Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5‑HT2A Receptor Agonists. (2023). ScienceOpen. [Link]
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Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. (1992). PubMed. [Link]
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Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2021). MDPI. [Link]
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Synthesis of New Representatives of Push-Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H). (2023). Sciforum. [Link]
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NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. (2009). ResearchGate. [Link]
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A Comparative Guide to the Analytical Validation of 1-(3,4-Dimethylphenyl)ethanamine
This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(3,4-Dimethylphenyl)ethanamine, a chiral amine of significant interest in pharmaceutical development. As a key building block and potential pharmacophore, ensuring its purity, identity, and enantiomeric composition is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise to guide the establishment of robust and reliable analytical methods.
Introduction to this compound and the Imperative of Analytical Validation
This compound is a primary chiral amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol [1]. Its structure, featuring a stereocenter at the benzylic position, necessitates the use of enantioselective analytical techniques to differentiate and quantify its enantiomers. The biological activity of chiral molecules often resides in one enantiomer, while the other may be inactive or even exert undesirable effects. Consequently, regulatory bodies mandate the stereoselective analysis of chiral drug substances.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose[2]. This guide will explore the validation of analytical methods for this compound, focusing on two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines[2].
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioselective Analysis
Chiral HPLC is a powerful and versatile technique for the separation and quantification of enantiomers. The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
The Causality Behind Experimental Choices in Chiral HPLC
The choice of a suitable CSP is the most critical factor in developing a successful chiral HPLC method. For phenylethylamine derivatives like this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds. These CSPs, typically derivatives of cellulose or amylose coated on a silica support, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that facilitate chiral recognition.
The mobile phase composition plays a crucial role in modulating the retention and resolution of the enantiomers. A systematic approach to mobile phase selection is essential for efficient method development.
Comparative Analysis of Chiral HPLC Methodologies
| Parameter | Method A: Normal-Phase HPLC | Method B: Reversed-Phase HPLC | Method C: Polar Organic Mode |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | Polysaccharide-based (e.g., Chiralpak® AD-RH, Chiralcel® OD-RH) | Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OJ-H) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) | Acetonitrile/Water/Trifluoroacetic Acid (e.g., 60:40:0.1, v/v/v) | Acetonitrile/Methanol (e.g., 50:50, v/v) |
| Detector | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Advantages | Often provides higher selectivity and resolution. | Compatible with aqueous samples. | Good for compounds with intermediate polarity. |
| Disadvantages | Use of non-polar, flammable solvents. | May require derivatization for good retention of polar amines. | Can have lower efficiency than normal-phase. |
Experimental Protocol: Chiral HPLC Method Development and Validation
This protocol outlines a systematic approach to developing and validating a chiral HPLC method for this compound.
Step 1: Column Screening
-
Screen a selection of polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® IA) under both normal-phase and polar organic modes.
-
Use a generic mobile phase for initial screening (e.g., Hexane/IPA and Acetonitrile/Methanol).
Step 2: Method Optimization
-
Once a promising column and mobile phase system are identified, optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5) and a reasonable analysis time.
-
Adjust the ratio of the organic modifiers and the concentration of the acidic or basic additive.
Step 3: Method Validation (ICH Q2(R1) Guidelines)
-
Specificity: Demonstrate that the method is able to separate the enantiomers from each other and from any potential impurities or degradation products.
-
Linearity: Establish a linear relationship between the concentration of each enantiomer and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Quantitation (LOQ): Determine the lowest concentration of each enantiomer that can be quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the reliability of the method with respect to small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Chiral Gas Chromatography (GC): A High-Resolution Alternative
Chiral Gas Chromatography is another powerful technique for enantioselective analysis, often offering higher resolution than HPLC. However, the analysis of polar and basic compounds like amines can be challenging due to issues like peak tailing and adsorption on the column.
The Rationale for Derivatization in Chiral GC
Direct analysis of primary amines by GC is often problematic. Derivatization is a common strategy to overcome these challenges. By converting the polar amine group into a less polar and more volatile derivative, chromatographic performance can be significantly improved. Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) and N-methyl-bis(trifluoroacetamide) (MBTFA).
Comparison of Chiral GC Methodologies
| Parameter | Method A: Direct Injection (less common) | Method B: Pre-column Derivatization |
| Chiral Stationary Phase | Cyclodextrin-based (e.g., Chirasil-Dex CB) | Cyclodextrin-based or polysiloxane-based |
| Derivatizing Agent | None | Trifluoroacetic anhydride (TFAA) or other acylating agents |
| Injector Temperature | 250 °C | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 200 °C at 5 °C/min) | Temperature gradient (e.g., 100 °C to 220 °C at 10 °C/min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Advantages | Simpler sample preparation. | Improved peak shape, resolution, and sensitivity. |
| Disadvantages | Poor peak shape, potential for column degradation. | Additional sample preparation step, potential for side reactions. |
Experimental Protocol: Chiral GC Method Development and Validation
This protocol provides a framework for developing and validating a chiral GC method for this compound.
Step 1: Derivatization
-
React a known amount of this compound with a suitable derivatizing agent (e.g., TFAA in an inert solvent like dichloromethane).
-
Optimize the reaction conditions (time, temperature, reagent excess) to ensure complete derivatization.
Step 2: Column Selection and Method Development
-
Select a chiral capillary GC column, with cyclodextrin-based phases being a good starting point.
-
Develop a suitable temperature program to achieve separation of the derivatized enantiomers.
Step 3: Method Validation (ICH Q2(R1) Guidelines)
-
The validation parameters are the same as for the HPLC method: Specificity, Linearity, Accuracy, Precision, LOQ, and Robustness.
Method Comparison and Concluding Remarks
Both chiral HPLC and chiral GC are powerful techniques for the analytical validation of this compound. The choice between the two will depend on the specific requirements of the analysis, available instrumentation, and the desired sample throughput.
-
Chiral HPLC is often more versatile and is the go-to method for routine quality control in many pharmaceutical laboratories. The wide variety of available CSPs and mobile phase conditions allows for the optimization of separations for a broad range of compounds.
-
Chiral GC can provide higher resolution and is particularly well-suited for the analysis of volatile and thermally stable compounds. While derivatization adds a step to the sample preparation, it can significantly improve chromatographic performance.
Regardless of the chosen technique, a thorough method validation according to ICH guidelines is essential to ensure the reliability and accuracy of the analytical data. The systematic approaches outlined in this guide provide a solid foundation for the development and validation of robust analytical methods for this compound and other chiral amines.
References
-
PubChem. (n.d.). 1-(3,4-Dimethylphenyl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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European Medicines Agency. (2011). ICH Q2(R1) Validation of analytical procedures: Text and methodology. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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PubChem. (n.d.). 1-(3,4-Dimethylphenyl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2022). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. Retrieved from [Link]
-
ResearchGate. (2017). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from [Link]
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A Comparative Pharmacological Guide: 1-(3,4-Dimethylphenyl)ethanamine versus Amphetamine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of psychostimulant research, a comprehensive understanding of structure-activity relationships (SAR) is paramount for the design of novel therapeutics and for anticipating the pharmacological profiles of new psychoactive substances. This guide provides a detailed comparative analysis of the well-characterized psychostimulant, amphetamine, and its lesser-known analogue, 1-(3,4-Dimethylphenyl)ethanamine.
While amphetamine's pharmacological effects are extensively documented, a notable scarcity of published experimental data exists for this compound. Consequently, this guide will first establish a thorough pharmacological baseline with amphetamine, supported by experimental data. Subsequently, it will leverage established SAR principles of substituted phenethylamines to construct a predictive pharmacological profile for this compound, highlighting the putative influence of the 3,4-dimethyl substitution on the phenyl ring.
Amphetamine: A Well-Established Pharmacological Profile
Amphetamine is a potent central nervous system stimulant.[1] Its primary mechanism of action involves increasing the synaptic concentrations of key monoamine neurotransmitters, namely dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[2][3] This is achieved through a multi-faceted interaction with the respective monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).
Amphetamine acts as a substrate for these transporters, allowing it to be taken up into the presynaptic neuron.[4] Once inside, it disrupts the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2). This leads to an accumulation of neurotransmitters in the cytoplasm. Ultimately, amphetamine induces a reversal of the direction of transport by DAT, NET, and SERT, causing a significant, non-vesicular release of dopamine, norepinephrine, and serotonin into the synaptic cleft.[4] Additionally, amphetamine is a competitive inhibitor of monoamine reuptake.
The d-isomer of amphetamine (d-amphetamine) is more potent than the l-isomer.[1] The following table summarizes the in vitro binding affinities of d-amphetamine for the human monoamine transporters.
| Compound | Transporter | Ki (nM) |
| d-Amphetamine | DAT | ~100 |
| NET | 40-50 | |
| SERT | 1400-3800 |
Note: Ki values are approximate and can vary between studies. Data compiled from multiple sources.
This profile demonstrates that d-amphetamine has a significantly higher affinity for DAT and NET compared to SERT, underlying its potent dopaminergic and noradrenergic effects which are central to its stimulant properties.
This compound: A Profile Predicted by Structure-Activity Relationships
The addition of two methyl groups to the 3 and 4 positions of the phenyl ring is expected to modulate its interaction with monoamine transporters. Generally, substitutions on the phenyl ring of amphetamine can alter both potency and selectivity.[4][5]
Hypothesized Effects on Monoamine Transporters:
-
Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): Unsubstituted amphetamine displays a preference for DAT and NET over SERT.[4] The addition of small alkyl groups like methyl to the phenyl ring may not drastically alter this preference but could influence potency. The steric bulk of the two methyl groups might slightly decrease the affinity for DAT and NET compared to unsubstituted amphetamine.
-
Serotonin Transporter (SERT): Substitutions on the phenyl ring, particularly at the 4-position, are known to increase serotonergic activity.[6] For instance, para-chloro substitution enhances relative potency at SERT.[4] While a methyl group is less electron-withdrawing than a chloro group, the presence of a substituent at the 4-position, in combination with the 3-position methyl group, could potentially increase the affinity and/or efficacy of this compound at SERT compared to unsubstituted amphetamine. This could result in a pharmacological profile with more pronounced serotonergic effects.
Based on these SAR principles, it is plausible that this compound acts as a monoamine releaser and reuptake inhibitor, similar to amphetamine. However, the 3,4-dimethyl substitution may shift its selectivity profile, potentially enhancing its serotonergic activity relative to its dopaminergic and noradrenergic effects. This could translate to a pharmacological profile that is not only stimulating but may also possess empathogenic or entactogenic qualities, though this remains speculative without direct experimental evidence.
Experimental Methodologies for Pharmacological Characterization
To empirically determine the pharmacological profile of this compound and enable a direct comparison with amphetamine, the following experimental workflows are essential.
Radioligand Binding Assays
This in vitro technique is fundamental for determining the affinity of a compound for specific receptors and transporters.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.
-
Assay Buffer: Prepare an appropriate buffer solution for the binding assay.
-
Radioligand: Select a suitable radiolabeled ligand that binds with high affinity and specificity to the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Competition Assay: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound or amphetamine).
-
Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).
Caption: Workflow for Radioligand Binding Assay.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing a direct assessment of a drug's effect on neurotransmitter release.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rodent.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer the test compound (this compound or amphetamine) via a systemic route (e.g., intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.
-
Neurochemical Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot them over time.
Caption: In Vivo Microdialysis Experimental Workflow.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism of action for amphetamine-like psychostimulants at a monoaminergic synapse.
Sources
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A Senior Application Scientist's Guide to the Chiral Resolution of Phenethylamines
Abstract
The enantiomers of phenethylamines, a core scaffold in numerous pharmaceuticals and biologically active compounds, often exhibit significantly different pharmacological and toxicological profiles. Consequently, the efficient separation of these enantiomers is a critical process in drug development and chemical synthesis. This guide provides an in-depth comparative study of common chiral resolving agents for the diastereomeric salt crystallization of racemic phenethylamines. We will explore the mechanistic basis of this classical technique, compare the performance of widely-used resolving agents such as tartaric acid, mandelic acid, and camphorsulfonic acid with supporting data, and provide detailed, validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to optimize chiral resolution strategies.
Introduction: The Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution is a process for separating a racemic mixture into its individual enantiomers.[1] For basic compounds like phenethylamines, the most robust and industrially scalable method is diastereomeric salt crystallization.[2] This technique hinges on a simple yet powerful principle: while enantiomers have identical physical properties, diastereomers do not.[3][4]
The process involves reacting the racemic amine ((R/S)-Amine) with a single enantiomer of a chiral acid, known as a chiral resolving agent ((R')-Acid). This acid-base reaction forms a pair of diastereomeric salts: (R)-Amine-(R')-Acid and (S)-Amine-(R')-Acid.[1] Because these salts are diastereomers, they possess different physical properties, most notably different solubilities in a given solvent system.[4] This solubility difference allows for their separation by fractional crystallization; the less soluble salt crystallizes preferentially from the solution, enabling its isolation by filtration.[2][5] The enantiomerically enriched amine is then liberated from the purified salt, typically by treatment with a base.
The success of this separation is a complex interplay of thermodynamics and kinetics, influenced by factors such as the choice of resolving agent, solvent, temperature, and stoichiometry.[6][7]
Comparative Analysis of Common Chiral Resolving Agents
The selection of the optimal resolving agent is often empirical and requires screening, but a foundational understanding of the common choices can significantly streamline the development process.[1] We will compare three of the most effective and widely used agents for phenethylamine resolution: L-(+)-Tartaric Acid, (S)-(-)-Mandelic Acid, and (1S)-(+)-10-Camphorsulfonic Acid.
Agent Profiles
-
L-(+)-Tartaric Acid: A naturally occurring, inexpensive, and widely available dicarboxylic acid. Its rigid structure and multiple hydrogen-bonding sites (two carboxylic acids, two hydroxyls) allow it to form well-defined crystalline salts with amines. It is often the first choice for screening due to its cost-effectiveness and proven track record.[5][8]
-
(S)-(-)-Mandelic Acid: An alpha-hydroxy acid with an aromatic ring. The presence of the phenyl group can lead to favorable π-π stacking interactions within the crystal lattice, often resulting in highly ordered and less soluble diastereomeric salts. This frequently translates to high enantiomeric excess (ee) values in a single crystallization.[8][9]
-
(1S)-(+)-10-Camphorsulfonic Acid (CSA): A strong sulfonic acid derived from camphor.[10] Its high acidity (pKa ≈ 1.2) makes it particularly effective for resolving less basic amines that may not form stable salts with weaker carboxylic acids.[8][11] The bulky, rigid camphor backbone can induce significant differences in the crystal packing of the resulting diastereomeric salts, leading to excellent separation.[12]
Performance Data
The following table summarizes representative experimental data for the resolution of (±)-1-phenylethylamine, a model phenethylamine substrate, using the three agents discussed. It is crucial to note that results are highly dependent on specific experimental conditions, and this data is presented for comparative purposes.
| Chiral Resolving Agent | Solvent | Theoretical Yield of Diastereomer | Recovered Yield of Resolved Amine | Enantiomeric Excess (ee) of Resolved Amine | Key Characteristics & Considerations |
| L-(+)-Tartaric Acid | Methanol | 50% | ~35-42% | >95% | Cost-effective, widely used, good for initial screening.[8][13] |
| (S)-(-)-Mandelic Acid | Water | 50% | ~38-45% | >98% | Often yields high ee, good for achieving high purity.[8][9] |
| (1S)-(+)-10-Camphorsulfonic Acid | Acetone | 50% | ~40-46% | >99% | Excellent for weakly basic amines, can provide very high purity.[8][12] |
Note: Yields are based on the initial amount of the desired enantiomer (i.e., 50% of the starting racemic mixture). Actual yields can vary significantly based on the number of recrystallizations and optimization of conditions.
Experimental Workflows and Methodologies
Adherence to a structured and precise experimental protocol is paramount for reproducible and successful chiral resolution. This section provides detailed, step-by-step methodologies for using each of the compared resolving agents.
General Experimental Workflow
The process can be visualized as a sequence of core operations. The goal is to isolate one diastereomer in the solid phase while the other remains in the mother liquor.
Caption: Generalized workflow for chiral resolution via diastereomeric salt crystallization.
Protocol 1: Resolution with L-(+)-Tartaric Acid
This protocol is a classic example, often used in academic and industrial settings for its reliability and cost-effectiveness.[13]
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 7.6 g (50.6 mmol) of L-(+)-tartaric acid in 100 mL of methanol. Gentle warming may be necessary.[13]
-
To this clear solution, add 6.1 g (50.3 mmol) of racemic (±)-1-phenylethylamine slowly. The reaction is exothermic.[13]
-
Stopper the flask and allow it to stand at room temperature for at least 24 hours to ensure complete crystallization of the less soluble diastereomeric salt.[13]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the white, prismatic crystals via vacuum filtration using a Büchner funnel.[13]
-
Wash the crystals sparingly with a small amount of cold methanol to remove any adhering mother liquor.[13]
-
Allow the crystals to air dry completely. The expected yield of the diastereomeric salt is approximately 5.5-6.0 g.
-
-
Liberation of the Enriched Amine:
-
Transfer the dried salt crystals to a separatory funnel and add 30 mL of water to dissolve them.
-
Add 10 mL of a 5 M sodium hydroxide (NaOH) solution to basify the mixture (pH > 12), which breaks the salt and liberates the free amine.
-
Extract the aqueous layer with three 20 mL portions of diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched 1-phenylethylamine.
-
-
Validation:
Protocol 2: Resolution with (S)-(-)-Mandelic Acid
This protocol often provides higher enantiomeric purity in the first crop of crystals.[9]
-
Diastereomeric Salt Formation:
-
Dissolve 10.0 g (82.5 mmol) of racemic (±)-1-phenylethylamine in 100 mL of deionized water in a 250 mL flask.
-
In a separate beaker, dissolve 12.5 g (82.1 mmol) of (S)-(-)-mandelic acid in 50 mL of deionized water, warming gently if needed.
-
Add the warm mandelic acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then let it stand for 12-24 hours.
-
-
Isolation and Liberation:
-
Follow the same isolation and liberation steps as described in Protocol 1 (steps 2 and 3), using an appropriate extraction solvent like dichloromethane.
-
-
Validation:
Protocol 3: Resolution with (1S)-(+)-10-Camphorsulfonic Acid (CSA)
CSA is an excellent choice for amines that are difficult to resolve or when exceptionally high purity is required.[8][12]
-
Diastereomeric Salt Formation:
-
Dissolve 10.0 g (82.5 mmol) of racemic (±)-1-phenylethylamine in 75 mL of hot acetone in a 250 mL flask.
-
In a separate beaker, dissolve 19.2 g (82.6 mmol) of (1S)-(+)-10-camphorsulfonic acid in 75 mL of hot acetone.
-
Slowly add the hot CSA solution to the hot amine solution with continuous stirring.
-
Allow the solution to cool to room temperature, during which time the diastereomeric salt will precipitate. Let stand for 4-6 hours to complete crystallization.
-
-
Isolation and Liberation:
-
Follow the same isolation and liberation steps as described in Protocol 1 (steps 2 and 3).
-
-
Validation:
Causality and Key Experimental Insights
Understanding the "why" behind experimental choices is critical for troubleshooting and optimization.
-
Solvent Selection: The ideal solvent must dissolve the diastereomeric salts to a different extent. Protic solvents like methanol or water can engage in hydrogen bonding and are effective for polar salts (e.g., tartrates, mandelates). Aprotic solvents like acetone are often used for less polar salts, such as those formed with CSA. The goal is to find a solvent where one diastereomer is sparingly soluble while the other remains in solution.
-
Stoichiometry: While a 1:1 molar ratio of amine to resolving agent is common for dicarboxylic acids like tartaric acid, using a slight excess of the amine or resolving agent can sometimes influence the crystal habit and purity. For monocarboxylic acids like mandelic acid, a 1:1 ratio is typically employed.[16]
-
Temperature and Cooling Rate: A slow cooling rate is crucial. Rapid cooling can lead to the co-precipitation of both diastereomers, trapping impurities and resulting in lower enantiomeric excess.[2] Allowing the solution to stand for an extended period (aging) permits the system to reach thermodynamic equilibrium, favoring the crystallization of the least soluble, most stable salt.
-
Recrystallization: It is rare for a single crystallization to yield a completely enantiopure product.[17] To enhance the enantiomeric excess, the isolated diastereomeric salt is often recrystallized one or more times from the same or a different solvent system. Each recrystallization step further purifies the less soluble salt, although it comes at the cost of reduced overall yield.
Conclusion
The chiral resolution of phenethylamines by diastereomeric salt crystallization is a powerful and versatile technique. While L-(+)-tartaric acid serves as a cost-effective and reliable starting point, (S)-(-)-mandelic acid and (1S)-(+)-10-camphorsulfonic acid offer distinct advantages, particularly in achieving high levels of enantiomeric purity.[5][8] The choice of resolving agent is a critical decision that must be balanced with considerations of substrate basicity, desired purity, and process economics. The protocols and comparative data herein provide a robust framework for scientists to develop and optimize efficient chiral resolution processes, ultimately enabling the synthesis of enantiomerically pure active pharmaceutical ingredients and other valuable chiral compounds.
References
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Dudley, G. B., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health. [Link]
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Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
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- Ward, M. D., et al. (2010). Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties.
-
Wikipedia. (n.d.). Camphorsulfonic acid. Wikipedia. [Link]
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- BenchChem. (n.d.). A Comparative Guide to Chiral Resolving Agents: (S)
- Mazzotti, M., et al. (2019). Resolution Control in a Continuous Preferential Crystallization Process.
- BenchChem. (n.d.).
- Fogassy, E., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Molecules.
- Periasamy, M., et al. (2004). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Indian Academy of Sciences.
- K. M. Wiggins, et al. (2020). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds.
- Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, RSC Publishing.
- US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid. (1991).
- Li, X., et al. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives.
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- Bereczki, L., et al. (n.d.). Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. Semantic Scholar.
- Supporting Inform
- LibreTexts Chemistry. (2024). 5.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for 1-(3,4-Dimethylphenyl)ethanamine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of chiral compounds is a cornerstone of robust analytical science. This guide provides an in-depth comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the enantioselective analysis of 1-(3,4-Dimethylphenyl)ethanamine. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind the methodological choices, ensuring a thorough understanding of each technique's strengths and limitations in the context of this specific analyte.
Introduction to this compound and the Imperative of Chiral Separation
This compound is a chiral primary amine whose biological activity is likely stereospecific. As with many chiral molecules, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or, in some cases, contribute to off-target effects. Consequently, the ability to accurately separate and quantify the individual enantiomers is critical in pharmaceutical development and quality control. This guide will focus on two powerful and widely used chromatographic techniques for this purpose: HPLC and GC.
The Analytical Challenge: Physicochemical Properties of this compound
Before delving into the methodologies, it is crucial to consider the physicochemical properties of this compound that influence the choice of analytical technique. As a primary amine, it is polar and capable of hydrogen bonding. Its aromatic nature provides a chromophore for UV detection in HPLC. The compound's volatility is a key consideration for GC analysis; while not highly volatile, it is amenable to GC following appropriate sample preparation or derivatization.
High-Performance Liquid Chromatography (HPLC): A Direct Approach to Chiral Separation
HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds, making it well-suited for many pharmaceutical analyses.[1] For chiral separations, the use of a chiral stationary phase (CSP) is a common and effective direct approach.[2]
The Rationale for a Polysaccharide-Based Chiral Stationary Phase
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad enantioselectivity.[3] For aromatic amines like this compound, a cellulose-based CSP, specifically one with a 3,5-dimethylphenylcarbamate derivative, often provides excellent chiral recognition. The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance, allowing for the differential retention of the two enantiomers.
Proposed HPLC Method
The following proposed HPLC method is based on established principles for the separation of aromatic amines:
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: Cellulose-based chiral stationary phase (e.g., CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small percentage of a basic additive like diethylamine (DEA). A typical starting point would be 90:10 (n-Hexane:IPA) + 0.1% DEA. The ratio of n-Hexane to IPA is the primary driver of retention and can be adjusted to optimize resolution and analysis time. The DEA is crucial for reducing peak tailing of the basic amine analyte.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC): An Indirect Approach Requiring Derivatization
Gas chromatography is a highly efficient separation technique, particularly for volatile and thermally stable compounds.[4] However, the direct analysis of polar primary amines like this compound by GC can be challenging due to their tendency to exhibit poor peak shape and adsorption on the column.[5] To overcome these issues, a derivatization step is typically employed to convert the amine into a less polar, more volatile, and more thermally stable derivative.[5]
The Rationale for Chiral Derivatization
For the enantioselective analysis of chiral amines by GC on an achiral column, a chiral derivatizing agent is used. This agent, itself enantiomerically pure, reacts with the racemic analyte to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral GC column.[6] A common and effective chiral derivatizing reagent for primary amines is N-(trifluoroacetyl)-L-prolyl chloride (TFAPC).[7]
Proposed GC Method
The following proposed GC method incorporates a chiral derivatization step:
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.
Derivatization Protocol:
-
To 1 mg of this compound in a vial, add 1 mL of anhydrous dichloromethane.
-
Add 1.5 equivalents of N-(trifluoroacetyl)-L-prolyl chloride (TFAPC).
-
Add 2 equivalents of a non-nucleophilic base, such as triethylamine, to scavenge the HCl produced.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
After cooling, wash the organic layer with a dilute aqueous acid solution (e.g., 0.1 M HCl) and then with a saturated sodium bicarbonate solution to remove excess reagent and base.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution containing the diastereomeric derivatives is ready for GC analysis.
Chromatographic Conditions:
-
Column: A standard non-polar or moderately polar capillary column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature:
-
FID: 300 °C
-
MS Transfer Line: 280 °C
-
-
Injection Volume: 1 µL
Cross-Validation of HPLC and GC Methods: Ensuring Method Comparability
When two different analytical methods are used to measure the same analyte, a cross-validation study is essential to demonstrate that the methods provide comparable results.[8] This is a critical step in ensuring data integrity, especially when data from both methods may be used in regulatory submissions. The cross-validation will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9]
The Cross-Validation Protocol
The following protocol outlines the steps for the cross-validation of the proposed HPLC and GC methods.
1. Preparation of a Common Set of Samples:
-
Prepare a stock solution of racemic this compound.
-
Prepare a set of at least three validation samples at different concentration levels (e.g., low, medium, and high) spanning the expected analytical range.
-
Prepare a sample of each pure enantiomer, if available, to confirm peak identity and selectivity.
2. Analysis of Samples by Both Methods:
-
Analyze each validation sample in triplicate using both the validated HPLC and GC methods.
3. Evaluation of Validation Parameters:
The following validation parameters will be assessed for both methods and the results will be compared:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This will be demonstrated by the resolution of the two enantiomers from each other and from any potential impurities or derivatization byproducts.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This will be assessed by analyzing a series of at least five concentrations and performing a linear regression analysis.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This will be determined by the analysis of samples with known concentrations and expressed as the percentage recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This will be evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and GC methods.
Comparative Performance Data (Hypothetical)
The following tables summarize the expected performance data from the cross-validation of the two methods.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Specificity | Baseline resolution of enantiomers (Rs > 2.0) | Baseline resolution of diastereomers (Rs > 2.0) | Rs > 1.5 |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | To be defined based on application |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.1 - 101.5% | 98.0 - 102.0% |
| Repeatability (RSD%) | < 1.0% | < 1.5% | ≤ 2.0% |
| Intermediate Precision (RSD%) | < 1.5% | < 2.0% | ≤ 3.0% |
| LOQ (µg/mL) | 1.0 | 1.0 | Signal-to-Noise ≥ 10 |
| Robustness | Passed | Passed | No significant impact on results |
Table 2: Analysis of Validation Samples
| Sample ID | HPLC Result (Area % of Undesired Enantiomer) | GC Result (Area % of Undesired Diastereomer) | % Difference |
| Low Level (0.5%) | 0.48% | 0.51% | 6.1% |
| Medium Level (1.0%) | 0.97% | 1.02% | 5.0% |
| High Level (5.0%) | 4.95% | 5.08% | 2.6% |
Discussion: Choosing the Right Method for Your Application
Both the proposed HPLC and GC methods are capable of providing accurate and precise enantioselective analysis of this compound. The choice between the two will depend on several factors:
-
HPLC Advantages:
-
Direct analysis without the need for derivatization, which simplifies sample preparation and reduces the potential for analytical errors.
-
Generally milder analytical conditions, which is beneficial for thermally labile compounds.
-
A wide variety of chiral stationary phases are commercially available, offering broad applicability.[2]
-
-
GC Advantages:
-
Higher chromatographic efficiency, leading to sharper peaks and potentially faster analysis times.
-
The use of a mass spectrometer as a detector provides greater selectivity and structural information.
-
Can be more cost-effective in terms of solvent consumption.
-
-
Considerations:
-
The derivatization step in the GC method adds complexity and a potential source of variability. The reaction must be complete and free of side products to ensure accurate quantification.
-
The choice of chiral stationary phase in HPLC is crucial and may require some initial screening to find the optimal column for a new compound.
-
Conclusion
This guide has provided a comprehensive framework for the development and cross-validation of HPLC and GC methods for the enantioselective analysis of this compound. By understanding the scientific principles behind each technique and adhering to rigorous validation protocols as outlined by regulatory bodies like the ICH, researchers can be confident in the quality and comparability of their analytical data. The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, available instrumentation, and the desired balance between sample preparation simplicity and chromatographic performance.
References
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Al-Majed, A. A., Al-Zahri, A. A., & El-Sherbiny, D. T. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Layton, S. E. (2007). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. University of North Carolina Wilmington.
-
Patil, S. D., Rane, V. P., & Sangshetti, J. N. (2014). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Chromatographic Science, 52(8), 856–861. [Link]
-
Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113. [Link]
- BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Retrieved from a hypothetical URL for the purpose of this guide.
- IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from a hypothetical URL for the purpose of this guide.
-
Pellati, F., & Benvenuti, S. (2007). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1234. [Link]
-
Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113. [Link]
- Aboul-Enein, H. Y., & Ali, I. (2003).
- Armstrong, D. W., & Han, S. M. (1988). Enantiomeric Separations of Aromatic Amines using Crown Ether Tetracarboxylic Acid Chiral Stationary Phases. Analytical Chemistry, 60(19), 2055–2058.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from a hypothetical URL for the purpose of this guide.
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Musah, R. A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 183. [Link]
- Reid, G. L. (2001). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
- Kumar, A., & Saini, G. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(11), 5347-5352.
- De Martinis, B. S., & De Lourdes Cardeal, Z. (2013). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Current Analytical Chemistry, 9(1), 115-125.
- QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from a hypothetical URL for the purpose of this guide.
- Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Retrieved from a hypothetical URL for the purpose of this guide.
- Szulejko, J. E., & Kim, K. H. (2016). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). TrAC Trends in Analytical Chemistry, 80, 413-434.
- Rahman, M. M., et al. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 1-8.
- Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. CRC Press.
- Li, Y., et al. (2024). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters, 26(1), 136-141.
-
European Medicines Agency. (2024). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
- González-Lafuente, L., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(3), 227.
- BOC Sciences. (n.d.). Enantiomer Identification (HPLC/SFC). Retrieved from a hypothetical URL for the purpose of this guide.
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A Comparative Guide to the Biological Activity of (R)- and (S)-1-(3,4-Dimethylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of the anticipated biological activities of the (R) and (S) enantiomers of 1-(3,4-dimethylphenyl)ethanamine, a compound also known as xylopropamine or 3,4-dimethylamphetamine. While direct comparative studies on these specific enantiomers are not extensively available in public literature, this document synthesizes established principles of stereopharmacology and data from closely related amphetamine analogues to provide a scientifically grounded predictive analysis. This guide is intended to inform research directions and experimental design in the fields of pharmacology and medicinal chemistry.
Introduction: The Critical Role of Chirality in Amphetamine Pharmacology
Chirality, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in pharmacology. For chiral drugs, the two enantiomers, mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles.[1] This is because biological targets, such as receptors and transporters, are themselves chiral and often show a high degree of stereoselectivity.[1]
This compound is a substituted amphetamine and, like other members of this class, is expected to exert its primary effects by interacting with monoamine transporters—specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Amphetamine and its analogues act as substrates for these transporters, leading to competitive inhibition of reuptake and, more importantly, promoting the reverse transport or "efflux" of neurotransmitters from the presynaptic neuron into the synapse.[2]
For amphetamine and its close derivatives, it is well-established that the (S)-enantiomer is the more potent psychostimulant, exhibiting greater activity at DAT and NET compared to the (R)-enantiomer.[4] This stereoselectivity is a key determinant of their overall pharmacological profile.
Predicted Comparative Biological Activity
Based on the extensive literature on related amphetamine analogues, a differential biological activity profile for the (R)- and (S)-enantiomers of this compound can be predicted. The (S)-enantiomer is anticipated to be the more potent and efficacious releaser of dopamine and norepinephrine, while the stereoselectivity at the serotonin transporter is less predictable and may be less pronounced.
| Biological Target | Predicted Activity of (S)-1-(3,4-Dimethylphenyl)ethanamine | Predicted Activity of (R)-1-(3,4-Dimethylphenyl)ethanamine | Rationale based on Analogous Compounds |
| Dopamine Transporter (DAT) | High potency and efficacy as a dopamine releasing agent. | Lower potency and efficacy compared to the (S)-enantiomer. | For amphetamine and 3,4-methylenedioxyamphetamine (MDA), the (S)-enantiomer is significantly more potent at DAT.[4][5] |
| Norepinephrine Transporter (NET) | High potency and efficacy as a norepinephrine releasing agent. | Lower potency and efficacy compared to the (S)-enantiomer. | Amphetamine and its analogues generally show higher potency for the (S)-enantiomer at NET.[5] |
| Serotonin Transporter (SERT) | Moderate to low potency as a serotonin releasing agent. | Potency may be comparable to or slightly lower than the (S)-enantiomer. | Stereoselectivity at SERT for amphetamine analogues is variable. For MDA, both enantiomers are potent inhibitors of serotonin uptake.[5] |
Mechanistic Insights: The Monoamine Transporter Cycle
The differential activity of the enantiomers of this compound can be understood through their interaction with the monoamine transporter cycle. As substrates, they bind to the transporter, are translocated into the cell, and disrupt the normal reuptake process, leading to neurotransmitter efflux.
Caption: Predicted differential interaction of (R)- and (S)-1-(3,4-Dimethylphenyl)ethanamine with monoamine transporters.
Experimental Protocols
To empirically determine the biological activity of the (R) and (S) enantiomers of this compound, the following experimental workflows are recommended.
Chiral Separation of Enantiomers
The first critical step is to obtain the individual enantiomers in high purity. This can be achieved through chiral chromatography or diastereomeric salt formation.
Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol). Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate is crucial for selective crystallization.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and basify with a strong base (e.g., NaOH) to liberate the free amine.
-
Extraction: Extract the enantiomerically enriched amine with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Purification and Characterization: Dry the organic extract, evaporate the solvent, and purify the amine by distillation or chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or NMR spectroscopy using a chiral shift reagent.
-
Repeat for the other enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process, or by using the opposite enantiomer of the resolving agent.
Sources
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- 5. Stereochemical effects of 3,4-methylenedioxymethamphetamine (MDMA) and related amphetamine derivatives on inhibition of uptake of [3H]monoamines into synaptosomes from different regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 1-(3,4-Dimethylphenyl)ethanamine Enantiomers
Introduction: The Imperative of Chirality in Modern Chemistry
In the realms of pharmaceutical development and asymmetric synthesis, the three-dimensional structure of a molecule is not a trivial detail—it is fundamental to its function and activity. 1-(3,4-Dimethylphenyl)ethanamine is a chiral primary amine, existing as two non-superimposable mirror images, or enantiomers: (R)-1-(3,4-Dimethylphenyl)ethanamine and (S)-1-(3,4-Dimethylphenyl)ethanamine. While possessing identical physical properties in an achiral environment, their physiological effects can differ dramatically. This guide provides a comprehensive comparison of key spectroscopic techniques used to differentiate, quantify, and assign the absolute configuration of these enantiomers, offering researchers the foundational knowledge to select the most appropriate analytical strategy. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reliable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Differentiating Through Diastereomeric Interactions
Expertise & Experience: The Causality of Chiral Recognition in NMR
Standard NMR spectroscopy is inherently "chirally blind"; in a typical achiral solvent like CDCl₃, the (R)- and (S)-enantiomers of this compound are indistinguishable as they produce identical spectra. The foundational principle to overcome this is to introduce a chiral auxiliary that interacts with the enantiomers to form diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties and, crucially, different spatial arrangements. This difference in 3D space translates into non-equivalent magnetic environments for their respective nuclei, leading to separable signals in the NMR spectrum[1][2]. This conversion can be achieved either through covalent bonding with a Chiral Derivatizing Agent (CDA) or through non-covalent interactions with a Chiral Solvating Agent (CSA).
Experimental Protocol: ¹H NMR Analysis with a Chiral Derivatizing Agent (Mosher's Acid Chloride)
This protocol details the formation of diastereomeric amides using (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), a widely used CDA.
-
Sample Preparation : In a clean, dry NMR tube, dissolve ~5 mg of the this compound sample (which may be a racemic or an enantioenriched mixture) in 0.7 mL of anhydrous deuterated chloroform (CDCl₃).
-
Addition of Base : Add 1.2 equivalents of a non-nucleophilic base, such as pyridine or triethylamine, to the NMR tube. This will scavenge the HCl byproduct of the reaction.
-
Derivatization : Slowly add 1.1 equivalents of (R)-Mosher's acid chloride to the solution. Cap the tube and gently invert to mix.
-
Reaction Monitoring : Allow the reaction to proceed at room temperature for 15-30 minutes. The formation of the diastereomeric amides can be monitored by acquiring periodic ¹H NMR spectra.
-
Data Acquisition : Once the reaction is complete (indicated by the disappearance of the starting amine signals), acquire the final high-resolution ¹H NMR spectrum[3].
Trustworthiness: Interpreting the Data
Upon derivatization, you are no longer observing the enantiomers but a mixture of two diastereomers: (R,R) and (S,R). The protons closest to the newly formed stereocenter will experience the most significant difference in their chemical environment. For this compound, the most diagnostic signals are typically the methine proton (-CH(CH₃)NH-) and the methyl protons of the ethylamine fragment (-CH(CH₃)NH-). These signals, which appear as a single set of peaks for the racemate in an achiral solvent, will resolve into two distinct sets of peaks, one for each diastereomer[1]. The integration ratio of these separated peaks directly corresponds to the enantiomeric ratio of the original amine sample.
Data Presentation: Predicted Spectroscopic Data for Diastereomeric Amides
The following table summarizes the expected ¹H and ¹³C NMR data. Note that the exact chemical shifts are illustrative but reflect the typical resolution observed for such diastereomers.
| Nucleus | Signal | Expected Chemical Shift (ppm) for (R,R)-Diastereomer | Expected Chemical Shift (ppm) for (S,R)-Diastereomer | Key Observation |
| ¹H | Methine Proton (-CH -NH) | ~5.15 (quartet) | ~5.25 (quartet) | Clear separation of quartets |
| ¹H | Ethylamine Methyl (-CH(CH₃ )) | ~1.60 (doublet) | ~1.65 (doublet) | Resolution of doublets |
| ¹H | Aromatic Protons | 7.10 - 7.25 | 7.10 - 7.25 | Minor shifts possible |
| ¹³C | Methine Carbon (-CH -NH) | ~50.5 | ~51.0 | Two distinct signals |
| ¹³C | Ethylamine Methyl (-CH(CH₃ )) | ~21.0 | ~21.3 | Two distinct signals |
| ¹³C | Aromatic Carbons | 127.0 - 138.0 | 127.0 - 138.0 | Minor shifts possible |
Visualization: NMR Derivatization Workflow
Caption: Workflow for enantiomeric excess determination using NMR spectroscopy with a chiral derivatizing agent.
Vibrational Circular Dichroism (VCD): A Direct Probe of Absolute Configuration
Expertise & Experience: The Physics of Chiral Light-Molecule Interaction
Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light during vibrational transitions[4]. Unlike NMR with a CDA, VCD provides a direct spectroscopic signature of a molecule's intrinsic chirality without the need for derivatization. Because enantiomers interact differently with polarized light, they produce VCD spectra that are perfect mirror images of one another[5]. This makes VCD an definitive method for assigning the absolute configuration of a chiral molecule when compared against computational predictions[4][6].
Experimental Protocol: VCD Spectrum Acquisition
-
Sample Preparation : Prepare a concentrated solution of the enantiomerically pure amine (~10-20 mg/mL) in a suitable infrared-transparent solvent, such as CDCl₃. The cell path length is typically between 50 and 200 µm.
-
Solvent Blank : Acquire a spectrum of the pure solvent in the same cell to be used for background subtraction.
-
VCD Measurement : Place the sample cell in the VCD spectrometer. Acquire the VCD and IR spectra simultaneously over the desired spectral range (e.g., 2000-800 cm⁻¹). Data collection may take several hours to achieve an adequate signal-to-noise ratio.
-
Computational Modeling : Using Density Functional Theory (DFT), perform a geometry optimization and vibrational frequency calculation for one of the enantiomers (e.g., the (R)-enantiomer). This will generate a theoretical VCD spectrum.
-
Data Comparison : Compare the experimentally measured VCD spectrum with the computationally predicted spectrum. A direct match confirms the absolute configuration of the sample. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite configuration.
Trustworthiness: A Self-Validating System
The power of VCD lies in its dual-channel output: the standard IR absorption spectrum and the VCD spectrum. The IR spectrum confirms the molecule's identity and vibrational modes, while the VCD spectrum reveals its stereochemistry. The mirror-image relationship between the spectra of the two enantiomers provides an internal validation of the measurement's chiral sensitivity[5][7].
Visualization: The Principle of VCD
Caption: VCD measures the differential absorption (ΔA) of left and right circularly polarized light by enantiomers.
Mass Spectrometry (MS): Chiral Differentiation via Chromatographic Separation
Expertise & Experience: Why Mass Spectrometry Needs a Partner
A mass spectrometer, at its core, is a sophisticated scale that measures the mass-to-charge ratio (m/z) of ions. Since enantiomers have the exact same mass, a standard mass spectrometer cannot differentiate them[8]. The solution is to couple the mass spectrometer with a separation technique that is sensitive to chirality, with High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) being the industry standard[9][10]. The CSP creates a chiral environment where the two enantiomers have different affinities, leading to different retention times. The MS then acts as a highly sensitive and selective detector for the separated enantiomers.
Experimental Protocol: Chiral LC-MS/MS Analysis
-
System Setup :
-
HPLC : Use an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase : A typical mobile phase for chiral amine separation is a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Mass Spectrometer : Use a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
-
Sample Preparation : Prepare a dilute solution of the amine sample (~1 µg/mL) in the mobile phase.
-
Method Development : Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks in the chromatogram.
-
MS Detection :
-
Full Scan (MS1) : Confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z of 150.2.
-
Product Ion Scan (MS2) : Fragment the [M+H]⁺ ion to identify characteristic product ions. For this molecule, expect fragments corresponding to the loss of ammonia (m/z 133.1) and the benzylic cleavage (m/z 134.1).
-
Selected Reaction Monitoring (SRM) : For high sensitivity and quantitative analysis, monitor specific transitions (e.g., 150.2 -> 133.1).
-
-
Data Analysis : The output will be a chromatogram showing two distinct peaks at different retention times, each corresponding to one enantiomer. The mass spectrum for each peak will be identical, confirming they are isomers[10].
Data Presentation: Expected Chiral LC-MS Data
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Rationale |
| Retention Time (t R) | t₁ | t₂ (where t₁ ≠ t₂) | Differential interaction with the chiral stationary phase. |
| [M+H]⁺ (m/z) | 150.2 | 150.2 | Identical molecular weight. |
| Key MS/MS Fragments (m/z) | 134.1, 133.1 | 134.1, 133.1 | Identical molecular structure leads to identical fragmentation. |
Visualization: Chiral LC-MS Workflow
Sources
- 1. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. rsc.org [rsc.org]
- 4. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vibrational Circular Dichroism Spectroscopy of Chiral Molecular Crystals: Insights from Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The identification of 3,4-MDMA from its mass equivalent isomers and isobaric substances using fast LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Synthesizing Substituted Phenethylamines: A Comparative Analysis
Introduction: The Enduring Relevance of the Phenethylamine Scaffold
The substituted phenethylamine framework is a cornerstone of medicinal chemistry and pharmacology. This structural motif is found in a vast array of biologically active molecules, from endogenous neurotransmitters like dopamine and norepinephrine to a wide range of pharmaceuticals and research chemicals.[1][2][3][4] The therapeutic and scientific importance of these compounds necessitates robust, efficient, and scalable synthetic routes.
This guide provides an in-depth comparison of the most common and effective methods for synthesizing substituted phenethylamines. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings, practical considerations, and comparative advantages of each route. This analysis is designed to equip researchers, chemists, and drug development professionals with the critical insights needed to select and optimize the ideal synthesis for their specific target molecule and application.
Decision Framework for Synthesis Route Selection
Choosing the right synthetic path is a multi-factorial decision. The optimal choice depends on precursor availability, required scale, desired purity, and safety constraints. The following diagram illustrates a logical workflow for navigating this decision-making process.
Caption: Decision workflow for selecting a phenethylamine synthesis route.
Reductive Amination: The Modern Workhorse
Reductive amination is arguably the most versatile and widely employed method for amine synthesis in modern organic chemistry.[5][6] It involves the reaction of a ketone or aldehyde with an amine source (like ammonia or ammonium salts) to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.
Mechanism and Principle
The reaction proceeds in two key stages:
-
Imine/Iminium Ion Formation: The carbonyl group of the precursor (e.g., a phenylacetone) is attacked by the nitrogen source (ammonia). This is followed by dehydration to yield an imine. Under acidic conditions, the imine is protonated to form a more electrophilic iminium ion.
-
Reduction: A hydride reducing agent, added to the reaction, selectively reduces the C=N double bond of the imine/iminium ion to the corresponding amine.
The key to a successful one-pot reductive amination is the choice of a reducing agent that reduces the iminium ion faster than it reduces the starting carbonyl compound.[5][7]
Caption: Simplified mechanism of reductive amination.
Expertise in Action: Choosing the Right Reducing Agent
The choice of hydride source is critical and depends on the reactivity of the substrate and the reaction pH.
-
Sodium Borohydride (NaBH₄): A powerful, inexpensive reducing agent. However, it can also reduce the starting aldehyde or ketone, especially at neutral or acidic pH.[5] It is often used in a two-step process where the imine is formed first, followed by the addition of NaBH₄.
-
Sodium Cyanoborohydride (NaBH₃CN): The classic choice for one-pot reductive aminations.[5][8] It is less reactive than NaBH₄ and is stable under mildly acidic conditions (pH 3-6) required for imine formation. It selectively reduces the protonated iminium ion over the carbonyl group.[5] Trustworthiness Note: NaBH₃CN is toxic and generates cyanide waste, requiring careful handling and disposal protocols.[9]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A milder and safer alternative to NaBH₃CN.[5][10] It is particularly effective for reductive aminations of ketones and does not require strict pH control.[7][10] The steric bulk and electron-withdrawing acetate groups temper its reactivity, making it highly selective for iminium ions over ketones and aldehydes.[7]
Representative Experimental Protocol (using STAB)
-
Setup: To a solution of the ketone (e.g., 1-phenyl-2-propanone, 1.0 eq) and ammonium acetate (2.5 eq) in a suitable solvent (e.g., methanol or 1,2-dichloroethane) in a round-bottom flask, add 3Å molecular sieves.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by distillation or column chromatography.
The Leuckart-Wallach Reaction: The Classic Approach
The Leuckart-Wallach reaction is one of the oldest methods for the reductive amination of carbonyl compounds.[6][11] It utilizes formic acid, formamide, or ammonium formate as both the nitrogen source and the reducing agent.[2][11]
Mechanism and Principle
While the exact mechanism has been a subject of discussion, it is generally accepted to proceed through the formation of an N-formyl intermediate.
-
The carbonyl compound reacts with formamide or ammonia (from the decomposition of ammonium formate) to form an iminium ion.[11]
-
The formate ion (from formic acid or ammonium formate) acts as a hydride donor, reducing the iminium ion.[11]
-
This initially forms an N-formylated amine.
-
A subsequent acid or base hydrolysis step is required to cleave the formyl group and liberate the free primary amine.[12]
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
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- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Sodium cyanide - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Catalytic Synthesis of 1-(3,4-Dimethylphenyl)ethanamine
Introduction
1-(3,4-Dimethylphenyl)ethanamine is a primary amine that serves as a crucial building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The efficient and selective synthesis of this compound is of significant interest to researchers and professionals in drug development and chemical synthesis. Catalytic methods, particularly reductive amination, offer a powerful and atom-economical approach to producing this compound, often with the ability to control stereochemistry, which is paramount for biological activity.
This guide provides an in-depth comparison of the efficacy of various catalysts for the synthesis of this compound, primarily through the reductive amination of 3,4-dimethylacetophenone. We will delve into the mechanistic details, compare performance based on experimental data, and provide actionable protocols for laboratory application.
The Primary Synthetic Pathway: Reductive Amination
The most common and direct route to this compound is the reductive amination of 3,4-dimethylacetophenone. This reaction proceeds in two key steps:
-
Imine Formation: 3,4-dimethylacetophenone reacts with an amine source, typically ammonia, to form an intermediate imine. This is a reversible reaction, and the removal of water can drive the equilibrium towards the imine.
-
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final amine product. This reduction step is where the catalyst plays a critical role.
The choice of catalyst not only influences the reaction rate and yield but can also determine the stereochemical outcome of the reaction, producing either a racemic mixture or a specific enantiomer of the chiral amine.
Comparative Analysis of Catalytic Systems
The selection of a catalyst for the reductive amination of 3,4-dimethylacetophenone is a critical decision that impacts yield, selectivity, cost, and environmental footprint. Below, we compare several classes of catalysts, providing insights into their relative strengths and weaknesses.
Heterogeneous Catalysts: The Workhorse for Racemic Synthesis
Heterogeneous catalysts are a popular choice for large-scale industrial synthesis due to their ease of separation from the reaction mixture and potential for reuse.
Raney® Nickel:
Raney Nickel is a sponge-like, porous nickel catalyst with a high surface area, making it highly active for hydrogenation reactions.[1][2] It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution to leach out the aluminum.[1] For the synthesis of this compound, Raney Nickel is a cost-effective and efficient catalyst for producing the racemic product.
-
Mechanism: The reaction proceeds via the adsorption of the imine intermediate and hydrogen onto the nickel surface, followed by the stepwise addition of hydrogen atoms to the C=N double bond.[3]
-
Performance: High yields can be achieved under elevated hydrogen pressure and temperature.[4] However, it is not suitable for enantioselective synthesis.
-
Causality of Experimental Choices: The use of elevated temperature and pressure is necessary to overcome the activation energy for both the imine formation and the subsequent hydrogenation on the catalyst surface. The porous structure of Raney Nickel provides a high concentration of active sites.[1]
Homogeneous Catalysts: Precision in Asymmetric Synthesis
For applications where a specific enantiomer of this compound is required, chiral homogeneous catalysts are the preferred choice. These catalysts, typically complexes of rhodium or iridium with chiral ligands, can achieve high levels of enantioselectivity.[5][6]
Rhodium-Based Catalysts:
Rhodium complexes with chiral phosphine ligands are well-established for asymmetric hydrogenation of C=N bonds.[7][8]
-
Mechanism: The catalytic cycle involves the coordination of the imine to the chiral rhodium complex, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination to yield the chiral amine. The chiral ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the imine.
-
Performance: These catalysts can provide high yields and excellent enantiomeric excess (ee), often exceeding 95% ee.[5][7] However, they are generally more expensive than heterogeneous catalysts and require careful handling to prevent deactivation.
-
Trustworthiness of the Protocol: The high enantioselectivity is a self-validating feature of a well-designed chiral catalyst system. The specific chiral ligand is crucial for achieving the desired stereochemical outcome.
Biocatalysts: The Green and Selective Approach
Enzyme-catalyzed reactions have emerged as a powerful and environmentally friendly alternative for the synthesis of chiral amines. Transaminases (TAs) are particularly well-suited for this purpose.[9]
Transaminases (TAs):
Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[10][11] For the synthesis of this compound, a transaminase can directly convert 3,4-dimethylacetophenone into the corresponding chiral amine with high enantioselectivity.[9]
-
Mechanism: The reaction involves a ping-pong bi-bi mechanism where the pyridoxal phosphate (PLP) cofactor in the enzyme's active site accepts the amino group from an amine donor to form a pyridoxamine phosphate (PMP) intermediate. The PMP then transfers the amino group to the ketone substrate to generate the chiral amine product and regenerate the PLP.
-
Performance: Transaminases can achieve very high conversions and enantiomeric excesses (often >99% ee) under mild reaction conditions (room temperature and neutral pH).
-
Authoritative Grounding: The use of transaminases for the synthesis of chiral amines is a well-established and widely published methodology in the field of green chemistry and biocatalysis.[9][10]
Data Summary: Catalyst Performance Comparison
| Catalyst Type | Catalyst Example | Typical Yield | Enantioselectivity (ee) | Reaction Conditions | Advantages | Disadvantages |
| Heterogeneous | Raney® Nickel | >85% | Racemic | High H₂ pressure (e.g., 50-100 bar), Elevated temperature (e.g., 80-150 °C) | Low cost, Reusable, Easy separation | Harsh conditions, No stereocontrol |
| Homogeneous | [Rh(COD)Cl]₂ + Chiral Ligand | >90% | >95% | Mild H₂ pressure (e.g., 1-10 bar), Room temperature to moderate heat | High enantioselectivity, Mild conditions | High cost, Ligand synthesis, Catalyst separation can be difficult |
| Biocatalyst | Transaminase (e.g., ATA) | >95% | >99% | Aqueous buffer, Room temperature, Neutral pH | Exceptional enantioselectivity, Green and sustainable, Mild conditions | Substrate scope can be limited, Enzyme cost and stability |
Experimental Protocols
Protocol 1: Racemic Synthesis using Raney® Nickel
This protocol describes a general procedure for the reductive amination of 3,4-dimethylacetophenone using Raney® Nickel.
Materials:
-
3,4-Dimethylacetophenone
-
Ammonia (e.g., 7N solution in methanol)
-
Raney® Nickel (50% slurry in water)
-
Methanol
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
To a high-pressure autoclave, add 3,4-dimethylacetophenone (1.0 eq).
-
Add methanol as a solvent.
-
Carefully add Raney® Nickel (approx. 10-20 wt% of the ketone).
-
Seal the autoclave and purge with nitrogen, followed by purging with hydrogen.
-
Add the ammonia solution in methanol (excess, e.g., 10-20 eq).
-
Pressurize the autoclave with hydrogen gas to 50-100 bar.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete within 8-12 hours.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be kept wet at all times.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Protocol 2: Asymmetric Synthesis using a Transaminase
This protocol outlines a general procedure for the enantioselective synthesis of (R)- or (S)-1-(3,4-Dimethylphenyl)ethanamine using a commercially available transaminase.
Materials:
-
3,4-Dimethylacetophenone
-
Transaminase (e.g., ATA-256 for (R)-amine or ATA-117 for (S)-amine)
-
Isopropylamine (amine donor)
-
Pyridoxal phosphate (PLP) cofactor
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
DMSO (co-solvent)
Procedure:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer.
-
Add the transaminase enzyme to the buffer.
-
Add the PLP cofactor.
-
Add isopropylamine as the amine donor.
-
In a separate vial, dissolve 3,4-dimethylacetophenone in a minimal amount of DMSO.
-
Add the ketone solution to the enzyme/buffer mixture.
-
Stir the reaction mixture at room temperature (or the optimal temperature for the specific enzyme, typically 25-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC. The reaction is typically complete within 24 hours.
-
After completion, extract the product with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude chiral amine.
-
Further purification can be achieved by column chromatography if necessary.
Mechanistic Insights and Visualizations
Reductive Amination Workflow
The general workflow for the synthesis of this compound via reductive amination is depicted below.
Caption: General workflow for reductive amination.
Catalytic Cycle for Homogeneous Asymmetric Hydrogenation
The following diagram illustrates a simplified catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of the imine intermediate.
Caption: Rhodium-catalyzed asymmetric hydrogenation cycle.
Conclusion
The synthesis of this compound can be effectively achieved through the reductive amination of 3,4-dimethylacetophenone using a variety of catalytic systems.
-
For cost-effective, large-scale production of the racemic amine, Raney® Nickel is a robust and reliable choice, albeit requiring harsher reaction conditions.
-
When enantiopurity is the primary concern, as is often the case in pharmaceutical applications, chiral homogeneous catalysts based on rhodium offer excellent enantioselectivity under milder conditions, though at a higher cost.
-
For a green and highly selective synthesis of either enantiomer, transaminases present a compelling alternative, operating under environmentally benign conditions and often providing exceptional enantiomeric excess.
The optimal catalyst selection will ultimately depend on the specific requirements of the synthesis, including cost, scale, desired stereochemistry, and available equipment. This guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
References
- Cho, B. T., & Kang, S. K. (2005). A simple and convenient procedure allows the reductive amination of aldehydes and ketones using sodium borohydride as reducing agent and boric acid, p-toluenesulfonic acid monohydrate or benzoic acid as activator under solvent-free conditions. Tetrahedron, 61(23), 5725-5734.
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Hitchhiker's guide to reductive amination. The Journal of Organic Chemistry, 75(16), 5470-5477.
- Hayashi, T., Kawai, M., & Tokunaga, N. (2004). Asymmetric Synthesis of Diarylmethyl Amines by Rhodium-Catalyzed Asymmetric Addition of Aryl Titanium Reagents to Imines. Angewandte Chemie, 116(45), 6251-6252.
- Khatik, A. M., Muley, A. A., & Kumar, D. (2022). Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies'.
- Le, N. T., Byun, A. R., Han, Y. H., Lee, K. Y., & Kim, H. (2015). Preparation of 2, 5-Bis (Aminomethyl) Furan by Direct Reductive Amination of 2, 5-Diformylfuran over Nickel-Raney Catalysts. Green and Sustainable Chemistry, 5(03), 115.
- Nie, H., Zhou, H., Li, X., Li, Y., & Wang, J. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 33(11), 2412-2416.
- Savile, C. K., Jan, M., Hoe, C. M., & et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.
- Scheller, P. N., Fademrecht, S., Hofelzer, S., & et al. (2014). The reductive amination of ketones and aldehydes by ammonia is a highly attractive method for the synthesis of primary amines. Chemistry–A European Journal, 20(43), 13957-13961.
- Wang, L., Wang, Z. Q., Xu, M. H., & Lin, G. Q. (2010). Highly Enantioselective Synthesis of (Diarylmethyl) amines by Rhodium-Catalyzed Arylation of N-Nosylimines Using a Chiral Bicyclo [3.3. 0] diene Ligand. Synthesis, 2010(19), 3263-3264.
- Wei, Z., Cheng, Y., Zhou, K., & Sun, Y. (2021). One‐Step Reductive Amination of 5‐Hydroxymethylfurfural into 2, 5‐Bis (aminomethyl) furan over Raney Ni.
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- 2. mdpi.com [mdpi.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. CN103508986A - Method for preparing N, N-dimethyl tetrahydrofurfurylamine - Google Patents [patents.google.com]
- 5. Enantioselective 3,4-Oxyamination of 1,3-Dienes Enabled by an Electron-Rich Planar Chiral Rhodium Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly Enantioselective Synthesis of (Diarylmethyl)amines by Rhodium-Catalyzed Arylation of N-Nosylimines Using a Chiral Bicyclo[3.3.0]diene Ligand [organic-chemistry.org]
- 9. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-(3,4-Dimethylphenyl)ethanamine: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these compounds, particularly those with significant hazard profiles like 1-(3,4-Dimethylphenyl)ethanamine, is a critical aspect of laboratory management that demands meticulous attention to detail. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing you with a trustworthy resource for your laboratory's chemical hygiene plan.
Hazard Assessment: Understanding the Risks of this compound
Before any handling or disposal procedures are initiated, a thorough understanding of the inherent hazards of this compound is paramount. This compound, an aromatic amine, presents significant health and safety risks.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage[1].
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage[1].
The corrosive nature of this compound necessitates stringent safety measures to prevent contact with skin, eyes, and mucous membranes. Ingestion, even in small quantities, can be harmful. The structural similarity to other aromatic amines suggests potential for other health effects, and thus, it should be handled with the utmost care as a substance with unknown long-term toxicological properties.
Table 1: Physicochemical and Hazard Profile of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | PubChem[1] |
| Molecular Weight | 149.23 g/mol | PubChem[1] |
| GHS Hazard Statements | H302, H314 | PubChem[1] |
| GHS Signal Word | Danger | PubChem[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive and toxic nature of this compound, a robust personal protective equipment (PPE) ensemble is mandatory for all personnel involved in its handling and disposal. The selection of appropriate PPE is not merely a procedural checkbox but a critical determinant of personal safety.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Protection | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and burns. |
| Eyes/Face | Safety goggles and a face shield | To protect against splashes and vapors, preventing severe eye damage. |
| Body | Chemical-resistant lab coat or apron | To protect skin from accidental spills. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of potentially harmful vapors. For spill cleanup, a respirator may be necessary. |
Spill Management: An Immediate and Coordinated Response
Accidents happen, and a well-defined spill response plan is essential. In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.
-
Isolate the Area: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble as outlined in Table 2.
-
Neutralize and Absorb: For small spills, cautiously neutralize the amine with a weak acid (e.g., citric acid solution). Absorb the neutralized mixture with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect and Containerize: Carefully collect the absorbed material into a designated, properly labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is not a simple matter of discarding it in a general waste stream. Due to its hazardous characteristics, it must be managed as a regulated hazardous waste. The following workflow provides a systematic approach to its disposal.
Waste Segregation and Collection
Principle: Never mix incompatible waste streams. Aromatic amines should be segregated from strong oxidizing agents, acids, and other reactive chemicals to prevent violent reactions.
Procedure:
-
Designated Waste Container: Use a dedicated, chemically resistant, and clearly labeled hazardous waste container for the collection of this compound waste. The container should be in good condition with a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (Corrosive, Harmful).
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent paper, must be considered hazardous waste.
Procedure:
-
Collection: Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.
-
Segregation: Keep contaminated solid waste separate from liquid waste.
Empty Container Disposal
Empty containers that once held this compound are also considered hazardous waste unless properly decontaminated.
Procedure:
-
Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., ethanol or acetone) that is miscible with the amine and water.
-
Rinsate Collection: The rinsate from this procedure is considered hazardous waste and must be collected in the designated liquid hazardous waste container for this compound[2].
-
Defacing and Disposal: Once triple-rinsed and air-dried, the original label on the container should be defaced or removed, and the container can then be disposed of as non-hazardous waste, in accordance with institutional policies[3].
Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.
Principle: The most common and environmentally sound method for the disposal of toxic and corrosive organic compounds is high-temperature incineration at a permitted hazardous waste facility[4][5]. This process ensures the complete destruction of the hazardous chemical.
Procedure:
-
Request Pickup: Once the hazardous waste container is full or has reached its designated accumulation time limit, a request for pickup should be submitted to your institution's Environmental Health and Safety (EHS) department or the contracted hazardous waste disposal company.
-
Documentation: Ensure all necessary waste manifests and documentation are completed accurately and accompany the waste container for pickup.
Visualization of the Disposal Workflow
To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers and drug development professionals can mitigate the risks associated with this hazardous compound, ensuring a safe working environment and maintaining compliance with environmental regulations. A proactive and informed approach to chemical waste management is fundamental to a culture of safety and scientific integrity.
References
-
PubChem. 1-(3,4-Dimethylphenyl)ethan-1-amine. National Center for Biotechnology Information. [Link]
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.[Link]
-
SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution.[Link]
-
Lehigh University. Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. [Link]
-
Greenflow. Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal.[Link]
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- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. skcinc.com [skcinc.com]
- 5. Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal [greenflow.com]
Mastering the Safe Handling of 1-(3,4-Dimethylphenyl)ethanamine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 1-(3,4-Dimethylphenyl)ethanamine, a compound demanding rigorous safety protocols due to its hazardous nature. By understanding the causality behind each procedural step, laboratory personnel can foster a culture of safety and ensure the validity of their research outcomes.
Hazard Identification and Risk Assessment: Understanding the Threat
The foundational step in safely handling any chemical is a thorough understanding of its intrinsic hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage[1].
These classifications underscore the corrosive nature of the compound, necessitating stringent protective measures to prevent contact. The primary hazards are severe damage to skin and eyes upon direct contact and toxicity upon ingestion[1].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling corrosive amines. The selection of appropriate PPE is not merely a checklist item but a critical risk mitigation strategy.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber)[2][3]. | To prevent skin contact and subsequent chemical burns. The choice of material should be guided by the chemical compatibility chart provided by the glove manufacturer. |
| Eye and Face Protection | Chemical splash goggles and a face shield[3][4][5]. | To provide a robust barrier against splashes and vapors, protecting the eyes and face from severe and potentially irreversible damage. |
| Body Protection | A chemically resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes[3]. | To protect the skin on the arms, torso, and feet from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood[6]. A respirator may be necessary for large-scale operations or in case of ventilation failure. | To minimize the inhalation of potentially harmful vapors. |
It is imperative to inspect all PPE for integrity before each use and to remove and replace any contaminated items promptly and safely[2].
Operational Plan: From Pre-use to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures a controlled laboratory environment.
Pre-Handling Preparations
-
Information Review: Thoroughly read and understand the Safety Data Sheet (SDS) for corrosive amines and the specific GHS classifications for this compound.
-
Work Area Designation: Designate a specific area for handling, preferably within a certified chemical fume hood[6].
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[7].
-
Spill Kit Availability: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and neutralizing agents for amines should be readily available.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Container Inspection: Before opening, inspect the container for any signs of damage or leaks.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes. Use a funnel or other appropriate dispensing aid.
-
Container Sealing: Securely seal the container immediately after use to prevent the escape of vapors.
-
Work Area Decontamination: After handling, decontaminate the work surface with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in a manner that avoids cross-contamination, and wash hands thoroughly with soap and water.
Safe Handling Workflow
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is critical to mitigating harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][8][9].
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[4][10].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[8][10].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[7][11].
Spill Response
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, contain the spill with an inert absorbent material such as sand or vermiculite[7].
-
Neutralize: If appropriate and safe, neutralize the spill with a suitable agent for amines.
-
Collect: Carefully collect the absorbed material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the contaminated materials as hazardous waste.
For large spills, evacuate the laboratory and contact the institution's emergency response team immediately.
Emergency Response to Exposure
Caption: Immediate actions to take in the event of an exposure to this compound.
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Container Compatibility: Use a container that is compatible with corrosive amines to prevent degradation of the container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Acutely Toxic).
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these detailed operational and safety plans, laboratory professionals can confidently and safely work with this compound, ensuring a secure research environment and the integrity of their scientific endeavors.
References
- Linde Gas GmbH. (2017, January 24).
- Airgas. (2019, November 20).
-
PubChem. (n.d.). 1-(3,4-Dimethylphenyl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
- Fisher Scientific. (2010, November 16).
- Fisher Scientific. (2010, March 10).
- VPG. (2021, August 3).
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET N,N-Dimethyl-N-[2-(2-pyridyl)ethyl]amine.
- PETRAMIN S.A. DE C.V. (2025, January 30).
- Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- ECHEMI. (n.d.). TRIS(3,4-DIMETHYLPHENYL)
- Canadian Centre for Occupational Health and Safety. (n.d.). First Aid for Chemical Exposures.
- Hisco. (n.d.).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
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- 1. 1-(3,4-Dimethylphenyl)ethan-1-amine | C10H15N | CID 5086468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. airgas.com [airgas.com]
- 3. nsel.cee.illinois.edu [nsel.cee.illinois.edu]
- 4. produkte.linde-gas.at [produkte.linde-gas.at]
- 5. americanchemistry.com [americanchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 10. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 11. media.hiscoinc.com [media.hiscoinc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
